Product packaging for 1-Cyclohexyloctan-1-ol(Cat. No.:)

1-Cyclohexyloctan-1-ol

Cat. No.: B15297444
M. Wt: 212.37 g/mol
InChI Key: WFUAQVZZZNBRJF-UHFFFAOYSA-N
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Description

1-Cyclohexyloctan-1-ol is a long-chain secondary alcohol that holds significant potential as a versatile building block and intermediate in advanced organic synthesis and materials science research . Its structure, featuring a polar hydroxyl group attached to a long aliphatic chain terminated with a cyclohexyl ring, makes it a valuable precursor for synthesizing surfactants, lubricants, and liquid crystals . Researchers can utilize this compound in oxidation reactions to produce the corresponding ketone or employ it in substitution reactions to create ethers and esters, which are crucial for developing new polymers and functional materials . In fragrance and flavor research, the structural motif of this compound suggests potential utility. The compound's amphiphilic nature, due to its hydrophobic carbon chain and hydrophilic alcohol group, also makes it a candidate for investigations into new emulsifiers or phase-transfer catalysts . As with many specialty alcohols, it may serve as a starting material for the synthesis of vinyl derivatives, which are valuable monomers in polymer chemistry . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O B15297444 1-Cyclohexyloctan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

1-cyclohexyloctan-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3

InChI Key

WFUAQVZZZNBRJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1CCCCC1)O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Properties of Cyclohexyl Alkanols

Author: BenchChem Technical Support Team. Date: November 2025

This document details the chemical and physical properties of these related compounds, offering a framework for understanding their characteristics. While direct experimental protocols and signaling pathways for 1-Cyclohexyloctan-1-ol cannot be provided, the information on analogous compounds can inform potential synthesis routes and biological activities.

I. Chemical Identification and Properties

For researchers investigating cyclohexyl alkanols, precise identification is paramount. The Chemical Abstracts Service (CAS) number and molecular formula are fundamental data points for this purpose. The table below summarizes this information for the reference compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Cyclohexylethan-1-ol1193-81-3[1][2][3]C₈H₁₆O[1][2][4][5]128.21[1][2][4]
1-Cyclohexyl-1-propanol17264-02-7[6]C₉H₁₈O[6]142.24[6]

II. Synthesis and Experimental Protocols

The synthesis of chiral secondary alcohols such as 1-cyclohexylethan-1-ol is a significant area of research, particularly in the pharmaceutical industry where enantiomeric purity is often crucial. One common method to achieve high enantiomeric purity is through kinetic resolution. This technique involves the differential reaction of the two enantiomers in a racemic mixture, which allows for the separation of the desired enantiomer.

Another key reaction of secondary alcohols like 1-cyclohexylethan-1-ol is nucleophilic substitution. For instance, reaction with hydrogen halides such as hydrogen bromide (HBr) proceeds through a nucleophilic substitution mechanism. The reaction pathway, whether it be Sₙ1 or Sₙ2, is a critical consideration for synthetic chemists.

A generalized experimental workflow for the synthesis and analysis of such compounds can be visualized as follows:

G Generalized Workflow for Synthesis and Analysis Start Starting Materials Synthesis Chemical Synthesis (e.g., Grignard Reaction) Start->Synthesis Reactants Workup Aqueous Work-up & Extraction Synthesis->Workup Crude Product Purification Purification (e.g., Chromatography) Workup->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis End Pure Compound Analysis->End G Hypothetical Nuclear Receptor Signaling Ligand Cyclohexyl Alkanol (Ligand) Receptor Nuclear Receptor (Inactive) Ligand->Receptor Binding ActiveComplex Ligand-Receptor Complex (Active) Receptor->ActiveComplex Conformational Change DNA DNA (Hormone Response Element) ActiveComplex->DNA Binding Transcription Gene Transcription DNA->Transcription Initiation Protein Protein Synthesis Transcription->Protein Response Cellular Response Protein->Response

References

Physical and chemical properties of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 1-Cyclohexyloctan-1-ol (CAS No. 108693-51-2). Due to a scarcity of publicly available experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous long-chain secondary alcohols to present a comprehensive profile. The guide covers physicochemical properties, predicted reactivity, and general experimental protocols for synthesis and analysis, aimed at supporting research and development activities. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound is a secondary alcohol characterized by a cyclohexyl ring and an octyl chain attached to the carbinol carbon. Its molecular structure suggests potential applications in areas such as specialty lubricants, polymer chemistry, and as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding its physical and chemical properties is crucial for its effective utilization and for the design of novel synthetic pathways. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate further research.

Physical Properties

Table 1: Estimated Physical Properties of this compound

PropertyValueSource/Basis
Molecular Formula C₁₄H₂₈O-
Molecular Weight 212.38 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted based on similar alcohols
Boiling Point > 200 °C at 760 mmHgEstimated based on trends for long-chain alcohols
Melting Point Not available-
Density ~0.9 g/cm³Estimated based on similar alcohols
Solubility in Water Low to negligiblePredicted due to the long hydrophobic octyl chain and cyclohexyl group
Solubility in Organic Solvents Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether)General property of alcohols with significant hydrocarbon character
Refractive Index ~1.46 - 1.47Estimated based on analogous compounds

Chemical Properties and Reactivity

As a secondary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the bulky cyclohexyl group may introduce steric hindrance, potentially influencing reaction rates compared to linear secondary alcohols.

Key Reactions Include:

  • Oxidation: Oxidation of the secondary alcohol group will yield the corresponding ketone, 1-cyclohexyloctan-1-one. Common oxidizing agents for this transformation include chromic acid, pyridinium chlorochromate (PCC), or greener alternatives like sodium hypochlorite with a catalyst.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst will form esters.

  • Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes, primarily cyclohexyl-1-octene, following Zaitsev's rule where the most substituted alkene is the major product.

  • Conversion to Alkyl Halides: Reaction with hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will substitute the hydroxyl group with a halogen.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not published. However, standard organic chemistry methodologies for the synthesis and characterization of secondary alcohols are applicable.

General Synthesis Protocol: Grignard Reaction

A common and effective method for synthesizing secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.

Reactants:

  • Heptyl magnesium bromide (Grignard reagent)

  • Cyclohexanecarboxaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

  • Aqueous acid (for workup, e.g., NH₄Cl or dilute HCl)

Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise to initiate the formation of heptyl magnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Reaction with Aldehyde: The solution of heptyl magnesium bromide is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours to ensure complete reaction.

  • Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Heptylmagnesium bromide Mg->Grignard HeptylBr 1-Bromoheptane HeptylBr->Grignard Ether1 Anhydrous Ether Ether1->Grignard Alkoxide Alkoxide Intermediate Grignard->Alkoxide Aldehyde Cyclohexanecarboxaldehyde Aldehyde->Alkoxide Crude Crude Product Alkoxide->Crude Acid Aqueous Acid Acid->Crude Pure Pure this compound Crude->Pure Purification

Figure 1: General workflow for the synthesis of this compound via a Grignard reaction.
General Analytical Protocol

The purity and identity of synthesized this compound can be confirmed using a combination of standard analytical techniques.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

  • GC-MS Analysis: A dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS. The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound. The mass spectrum will show the molecular ion peak (m/z = 212) and a characteristic fragmentation pattern that can be used to confirm the structure.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the protons on the cyclohexyl ring, the octyl chain, and the proton on the carbinol carbon (CH-OH). The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.

  • FTIR Spectroscopy: The FTIR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Strong C-H stretching bands will also be observed around 2850-3000 cm⁻¹.

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Expected Results Sample Purified Sample of This compound GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR GCMS_Res Purity assessment and molecular ion peak confirmation GCMS->GCMS_Res NMR_Res Structural elucidation via proton and carbon environments NMR->NMR_Res FTIR_Res Functional group identification (O-H stretch) FTIR->FTIR_Res

Figure 2: General analytical workflow for the characterization of this compound.

Signaling Pathway Interactions

There is currently no published research detailing any interactions of this compound with biological signaling pathways. As a relatively simple aliphatic alcohol, it is not immediately expected to have high-affinity interactions with specific protein targets. However, its lipophilic nature suggests it could potentially interact with cell membranes, which could indirectly influence signaling processes. Any investigation into the biological activity of this compound would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a secondary alcohol for which specific experimental data is limited. This guide has provided a comprehensive overview of its predicted physical and chemical properties based on the established behavior of analogous compounds. The outlined general protocols for its synthesis and analysis offer a starting point for researchers interested in working with this molecule. Further experimental investigation is required to definitively determine its properties and to explore its potential applications in various fields of chemical and pharmaceutical science.

An In-Depth Technical Guide to 1-Cyclohexylalkanols: A Focus on 1-Cyclohexylethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the nomenclature, properties, and synthesis of 1-cyclohexylalkanols, with a specific focus on the well-characterized compound, 1-cyclohexylethanol. While the initially requested compound, 1-cyclohexyloctan-1-ol, is a structurally similar alcohol, it is less commonly documented in scientific literature. Therefore, 1-cyclohexylethanol will be used as a representative model to illustrate the chemical and physical characteristics of this class of compounds. The principles and methodologies described herein are broadly applicable to other 1-cyclohexylalkanols, including this compound.

IUPAC Nomenclature and Synonyms of this compound

Case Study: 1-Cyclohexylethanol

To provide a detailed technical overview, this guide will now focus on 1-cyclohexylethanol, a closely related and well-documented compound.

IUPAC Name and Synonyms

The standardized IUPAC name for this compound is 1-cyclohexylethan-1-ol [1]. It is also known by a variety of synonyms, which are listed in the table below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-cyclohexylethanol is presented in Table 1. This data is crucial for researchers and drug development professionals for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 1-Cyclohexylethanol

PropertyValueReference
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2]
CAS Number 1193-81-3[1][3]
Appearance Clear, colorless liquid[3]
Odor Clean, fresh aroma[3]
Density 0.923-0.928 g/cm³[3]
Refractive Index 1.465-1.468[3]
Solubility Soluble in ethanol[3]
LogP (Octanol/Water Partition Coefficient) 1.9475[1]
Topological Polar Surface Area (TPSA) 20.23 Ų[1]

Table 2: Synonyms and Identifiers for 1-Cyclohexylethanol

TypeIdentifier
Synonyms 1-Cyclohexylethanol, alpha-Methylcyclohexanemethanol, Methylcyclohexylcarbinol, Cyclohexylmethylcarbinol
CAS Number 1193-81-3
EC Number 214-780-7
UNII G247D91I97
PubChem CID 137829
Synthesis and Experimental Protocols

The synthesis of 1-cyclohexylalkanols, such as 1-cyclohexylethanol, can be achieved through various established organic synthesis methods. A common and illustrative method is the Grignard reaction, where a cyclohexyl magnesium halide is reacted with an appropriate aldehyde.

Experimental Protocol: Synthesis of 1-Cyclohexylethanol via Grignard Reaction

Objective: To synthesize 1-cyclohexylethanol from cyclohexylmagnesium bromide and acetaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Bromocyclohexane

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

    • Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.

    • Once the reaction starts, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclohexylmagnesium bromide.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-cyclohexylethanol.

Logical Workflow for the Synthesis of 1-Cyclohexylethanol

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification A Cyclohexyl Bromide D Cyclohexylmagnesium Bromide A->D B Magnesium B->D C Anhydrous Ether C->D F Intermediate Complex D->F E Acetaldehyde E->F G Quenching (NH4Cl) F->G H Extraction G->H I Drying H->I J Distillation I->J K 1-Cyclohexylethanol J->K Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response L 1-Cyclohexylalkanol R GPCR L->R Binding G G-Protein R->G Activation E Effector Enzyme G->E Modulation S Second Messenger Production E->S C Downstream Signaling Cascade S->C P Physiological Effect C->P

References

An In-depth Technical Guide to the Solubility of 1-Cyclohexyloctan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexyloctan-1-ol, a long-chain aliphatic alcohol containing a cyclohexyl group. Understanding the solubility of this compound is crucial for its application in various research and development settings, including reaction chemistry, formulation development, and purification processes. This document outlines the predicted solubility based on molecular structure and provides a detailed experimental protocol for quantitative determination.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound features both polar and non-polar regions, which dictates its solubility in different organic solvents.

  • Polar Moiety: The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with polar solvent molecules.[2]

  • Non-polar Moieties: The long octyl (C8H17) chain and the cyclohexyl ring are non-polar and contribute to van der Waals interactions with non-polar solvents.

Due to this amphipathic nature, this compound is expected to exhibit varied solubility across a spectrum of organic solvents. Its large non-polar component suggests a greater affinity for non-polar or moderately polar solvents over highly polar solvents.

Predicted Solubility Profile

While specific experimental data for this compound is not extensively published, a qualitative solubility profile can be predicted based on its structure. The following table summarizes the expected solubility in a range of common organic solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolModerateThe hydroxyl group can hydrogen bond, but the large non-polar backbone limits high solubility.
EthanolModerate to HighSimilar to methanol, but the slightly larger alkyl chain of ethanol may better solvate the non-polar portions of the solute.
Polar Aprotic AcetoneHighThe carbonyl group can act as a hydrogen bond acceptor, and the overall polarity is suitable for solvating the entire molecule.
Tetrahydrofuran (THF)HighThe ether oxygen can accept hydrogen bonds, and its cyclic structure provides good solvation for the cyclohexyl and octyl groups.
Dimethyl Sulfoxide (DMSO)HighA very strong polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds.
Non-polar HexaneHighThe long alkyl chain and cyclohexyl ring are readily solvated by the non-polar alkane solvent through London dispersion forces.
TolueneHighThe aromatic ring of toluene can interact favorably with the non-polar components of the solute.
Diethyl EtherHighA relatively non-polar solvent with a slight polar character that can effectively solvate the entire molecule.

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is essential for any research or development application. The following is a standard protocol for the quantitative analysis of this compound solubility.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or screw-cap test tubes

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[1]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

      • Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

      • Calculate the solubility in g/L or mg/mL.

    • Chromatographic Method (for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Generate a calibration curve by analyzing the standard solutions using GC or HPLC.

      • Dilute the filtered saturated solution with a known volume of the solvent.

      • Analyze the diluted sample and determine the concentration using the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as the mean and standard deviation of at least three replicate measurements for each solvent.

    • Specify the temperature at which the solubility was determined.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture start->prep Add excess solute to solvent equilibrate Equilibrate at Constant Temperature (24-48h) prep->equilibrate Agitate settle Settle Undissolved Solid (≥2h) equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quant_choice Select Quantification Method sample->quant_choice gravimetric Gravimetric Analysis: Evaporate Solvent & Weigh Residue quant_choice->gravimetric Gravimetric chromatographic Chromatographic Analysis: Dilute & Analyze via GC/HPLC quant_choice->chromatographic Chromatographic calculate Calculate Solubility (e.g., g/L) gravimetric->calculate chromatographic->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

References

A Technical Guide to the Spectroscopic Analysis of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic data for 1-Cyclohexyloctan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies and data from analogous structures to present a comprehensive analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for the spectroscopic analysis of alcohols are also provided, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a secondary alcohol with the chemical formula C₁₄H₂₈O. Its structure consists of a cyclohexyl group and an octyl chain attached to a hydroxyl-bearing carbon. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a predictive yet scientifically grounded spectroscopic profile of this compound to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in the cyclohexyl ring, the octyl chain, and the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-OH~1.0 - 3.0Singlet (broad)1H
-CH(OH)-~3.4 - 3.7Multiplet1H
Cyclohexyl -CH-~1.5 - 1.8Multiplet1H
Octyl -CH₂- (adjacent to CH(OH))~1.2 - 1.6Multiplet2H
Cyclohexyl & Octyl -CH₂-~1.0 - 1.4Multiplet (broad)20H
Octyl -CH₃~0.8 - 0.9Triplet3H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C(OH)-~70 - 75
Cyclohexyl -CH-~45 - 50
Octyl -CH₂- (adjacent to C(OH))~35 - 40
Cyclohexyl & Octyl -CH₂-~22 - 35
Octyl -CH₃~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key signature will be the hydroxyl (-OH) group.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H Stretch3200 - 3600Strong, BroadHydrogen-bonded hydroxyl group.[1]
C-H Stretch (sp³)2850 - 3000StrongAliphatic C-H bonds in the cyclohexyl and octyl groups.
C-O Stretch1050 - 1260StrongCarbon-oxygen single bond.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Description
[M]⁺212.38Molecular ion peak (may be weak or absent).
[M-H₂O]⁺194.38Loss of a water molecule (dehydration).[2]
[M-C₇H₁₅]⁺113.16Alpha-cleavage, loss of the heptyl radical.[2]
[M-C₆H₁₁]⁺129.23Alpha-cleavage, loss of the cyclohexyl radical.[2]
[C₆H₁₁]⁺83.14Cyclohexyl cation.
[C₈H₁₇]⁺113.23Octyl cation.

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for an alcohol like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent can affect the chemical shift of the hydroxyl proton.[4]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3][6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.[7] This is a common and simple method for liquid samples.

  • Sample Preparation (Liquid Film): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8]

  • Background Spectrum: Record a background spectrum of the empty instrument (or with the clean ATR crystal/salt plates).

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like an alcohol, this can be done via direct injection, or more commonly, through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this class of compounds.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.[9] Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[2][9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Structure Elucidation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Neat Liquid or Thin Film Sample->Prep_IR IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Integration, Coupling Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Ion, Fragmentation Pattern Acq_MS->Analysis_MS Structure Structural Confirmation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

Predicted ¹H NMR Spectrum of 1-Cyclohexyloctan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Cyclohexyloctan-1-ol. The analysis is grounded in fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of functional groups on proton environments. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development for the purposes of spectral interpretation and compound identification.

Molecular Structure and Proton Environments

This compound possesses a chiral center at the carbon bearing the hydroxyl group (C1). This results in diastereotopic protons within the CH₂ groups of both the cyclohexyl and octyl chains, which would ideally lead to more complex spectra. However, for clarity and educational purposes, we will present a simplified, first-order analysis. The key proton environments are labeled as follows:

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and integration values for each proton environment in this compound are summarized in the table below. These predictions are based on established chemical shift ranges and the expected effects of the hydroxyl group and alkyl substituents.[1][2][3][4]

Proton Label Number of Protons (Integration) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
a (CH₃)3H~ 0.88Triplet (t)Terminal methyl group of the octyl chain.
b, c, d, e, f (CH₂)10H~ 1.2-1.4Multiplet (m)Overlapping signals of the methylene groups in the octyl chain.
g (CH₂)2H~ 1.4-1.6Multiplet (m)Methylene group adjacent to the carbon bearing the hydroxyl group.
h (CH-OH)1H~ 3.6Multiplet (m)Proton on the carbon attached to the hydroxyl group, deshielded by the oxygen atom.[2]
i (CH of cyclohexyl)1H~ 1.6-1.8Multiplet (m)Methine proton of the cyclohexyl group at the point of attachment.
j, k, l (CH₂ of cyclohexyl)10H~ 1.0-1.9Multiplet (m)Protons of the cyclohexyl ring, likely appearing as a broad, complex multiplet.[5][6]
OH 1HBroad singlet (br s)Variable (0.5-5.0)The chemical shift is highly dependent on solvent, concentration, and temperature.[1][7]

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy:

  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.

  • D₂O Exchange: To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[2]

Visualization of Predicted Spectral Regions

The following diagram illustrates the logical grouping of the predicted proton signals in the ¹H NMR spectrum of this compound based on their chemical environments.

Predicted_1H_NMR_Spectrum cluster_upfield Upfield Region (Alkyl Protons) cluster_downfield Downfield Region (Protons near Electronegative Atom) cluster_variable Variable Region a a (CH₃) ~0.88 ppm Triplet b_f b, c, d, e, f (CH₂) ~1.2-1.4 ppm Multiplet g g (CH₂) ~1.4-1.6 ppm Multiplet i_l i, j, k, l (Cyclohexyl CH, CH₂) ~1.0-1.9 ppm Multiplet h h (CH-OH) ~3.6 ppm Multiplet OH OH Variable (0.5-5.0 ppm) Broad Singlet

References

Unraveling the Stereochemistry of 1-Cyclohexyloctan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential stereoisomers of 1-Cyclohexyloctan-1-ol, a tertiary alcohol with significant implications in synthetic chemistry and drug discovery. Understanding the stereochemical properties of this molecule is paramount, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the structural basis of its chirality, the theoretical number of stereoisomers, and general methodologies for their synthesis and characterization.

Molecular Structure and Chirality

This compound possesses a single chiral center, a critical feature that gives rise to its stereoisomerism. The molecular formula is C₁₄H₂₈O, and its structure consists of a cyclohexyl group, an octyl group, and a hydroxyl group all attached to a central carbon atom.

The chiral center, or stereocenter, is the carbon atom at the first position of the octyl chain (C1), which is bonded to four different substituents:

  • A cyclohexyl ring

  • A heptyl chain (the remainder of the octyl group)

  • A hydroxyl group (-OH)

  • A hydrogen atom

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. According to the 2ⁿ rule, where 'n' is the number of chiral centers, the number of possible stereoisomers is 2¹ = 2. These enantiomers are non-superimposable mirror images of each other and are designated as (R)-1-Cyclohexyloctan-1-ol and (S)-1-Cyclohexyloctan-1-ol based on the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties of Stereoisomers

Enantiomers share identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral molecules will differ.

Property(R)-1-Cyclohexyloctan-1-ol(S)-1-Cyclohexyloctan-1-olRacemic Mixture (1:1)
Molecular Weight 212.38 g/mol 212.38 g/mol 212.38 g/mol
Melting Point Identical to (S)-enantiomerIdentical to (R)-enantiomerMay differ from pure enantiomers
Boiling Point Identical to (S)-enantiomerIdentical to (R)-enantiomerIdentical to pure enantiomers
Solubility (in achiral solvents) Identical to (S)-enantiomerIdentical to (R)-enantiomerIdentical to pure enantiomers
Optical Rotation Equal in magnitude, opposite in direction to (S)Equal in magnitude, opposite in direction to (R)Zero

Synthesis of this compound Stereoisomers

The synthesis of this compound typically proceeds via a Grignard reaction between a cyclohexyl magnesium halide and octanal, or an octyl magnesium halide and cyclohexanone. Standard synthesis protocols will yield a racemic mixture of the (R) and (S) enantiomers. The production of enantiomerically pure forms requires either chiral resolution of the racemic mixture or asymmetric synthesis.

G

Experimental Protocol: Racemic Synthesis via Grignard Reaction

Objective: To synthesize a racemic mixture of this compound.

Materials:

  • Magnesium turnings

  • Bromocyclohexane

  • Anhydrous diethyl ether

  • Octanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of bromocyclohexane in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred until the magnesium is consumed, forming the cyclohexyl magnesium bromide Grignard reagent.

  • A solution of octanal in anhydrous diethyl ether is then added dropwise to the Grignard reagent at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved via column chromatography on silica gel.

Chiral Resolution

Separation of the enantiomers from the racemic mixture can be achieved through several methods:

  • Classical Resolution: This involves the reaction of the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase can be employed to separate the enantiomers directly.

Characterization of Stereoisomers

The successful synthesis and separation of the (R) and (S) enantiomers of this compound require robust analytical characterization.

  • Polarimetry: This technique is used to measure the optical rotation of the purified enantiomers. The specific rotation is a characteristic property of a chiral molecule.

  • Chiral HPLC/GC: These methods are used to determine the enantiomeric excess (ee) of the separated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences, allowing for the determination of enantiomeric purity.

  • X-ray Crystallography: If a crystalline derivative can be formed, X-ray crystallography can be used to determine the absolute configuration of a stereocenter.

G

Conclusion

This compound is a chiral molecule that can exist as two distinct enantiomers due to the presence of a single stereocenter. The synthesis of this compound typically results in a racemic mixture, necessitating chiral resolution or asymmetric synthesis to obtain enantiomerically pure forms. For applications in drug development and other fields where stereochemistry is critical, the separation and thorough characterization of these stereoisomers are essential steps to ensure safety and efficacy. The methodologies outlined in this guide provide a foundational framework for researchers and scientists working with this and structurally related chiral molecules.

An In-depth Technical Guide on the Discovery and Background of Long-Chain Cyclohexyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain cyclohexyl alcohols, particularly a class known as cyclohexenonic long-chain fatty alcohols (CFA), have emerged as synthetic compounds of significant interest due to their neurotrophic and secretagogue properties. This technical guide delves into the discovery, synthesis, and biological background of these molecules. It provides a comprehensive overview of their development, stemming from initial research into naturally occurring neurotrophic long-chain fatty alcohols. Detailed experimental methodologies for their synthesis and key biological assays are presented, alongside a quantitative summary of their biological activity. Furthermore, this guide elucidates the intracellular signaling pathways implicated in their mechanism of action, offering a valuable resource for researchers in neuroscience and drug development.

Discovery and Background

The journey to the discovery of synthetic long-chain cyclohexyl alcohols began with investigations into naturally occurring substances with neurotrophic properties. A pivotal moment in this field was the isolation of n-hexacosanol, a long-chain fatty alcohol, from the traditional medicinal plant Hygrophila erecta. In 1987, Borg and colleagues reported that n-hexacosanol promoted the maturation of central neurons in culture, significantly increasing neurite outgrowth and the expression of neuron-specific enzymes.[1] This discovery sparked interest in the therapeutic potential of long-chain alcohols for neurodegenerative conditions.

Subsequent research focused on synthesizing analogues of these natural compounds to enhance their physicochemical properties and biological activity. This led to the development of cyclohexenonic long-chain fatty alcohols (CFAs), a novel family of synthetic compounds that incorporate a cyclohexenone moiety.[2][3] This structural modification was intended to improve upon the highly lipophilic nature of the simple long-chain alcohols, potentially enhancing their bioavailability and efficacy.[3] The research group of Dr. Bang Luu was instrumental in the synthesis and characterization of these compounds, exploring the structure-activity relationships of various CFAs with different alkyl chain lengths and substitutions on the cyclohexenone ring.[2][4]

Synthesis of Cyclohexenonic Long-Chain Fatty Alcohols

The synthesis of CFAs has been achieved through various chemical strategies, with a notable method employing an "Umpolung" reactivity strategy.[4] A detailed synthetic pathway for a representative and biologically active compound, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one (t-CFA, n=15), is outlined below.

Experimental Protocol: Synthesis of 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one

This synthesis involves a multi-step process starting from geranyl acetate. The following protocol is adapted from the work of Luu and colleagues.[5]

Materials and Methods:

  • All reactions involving moisture-sensitive reactants are to be executed under an argon atmosphere using oven-dried glassware.

  • Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.

  • Methanol, pyridine, benzene, and hexamethylphosphoramide (HMPA) should be distilled from calcium hydride.

Synthesis Pathway:

  • Preparation of Geranylphenylsulfone: Geranyl acetate is reacted with benzenesulfinic acid sodium salt in a methanol medium to yield the corresponding geranylphenylsulfone.

  • Cyclization: The geranylphenylsulfone undergoes cyclization to afford a mixture of isomers, from which the desired isomer is separated by recrystallization.

  • Coupling with ω-bromoalkanol: Using a one-pot procedure with n-butyllithium in the presence of HMPA, the cyclized intermediate is coupled with an unprotected ω-bromoalkanol (e.g., 15-bromopentadecan-1-ol).

  • Reductive Desulfonation: The resulting coupled product undergoes reductive desulfonation using 6% Na/Hg amalgam.

  • Acetate Protection: The alcohol group is protected by an acetate group.

  • Oxidation: The molecule is then oxidized to the corresponding α,β-unsaturated ketone using RuCl₃ as a catalyst and 70% tBuOOH.

  • Deprotection: The final step involves the deprotection of the alcohol by K₂CO₃ in methanol to yield the desired 3-(ω-hydroxyalkyl)-2,4,4-trimethyl-2-cyclohexen-1-one.

Purification: The final product is purified by silica-gel chromatography.

Biological Activity and Mechanisms of Action

Cyclohexenonic long-chain fatty alcohols have been demonstrated to possess significant neurotrophic and secretagogue activities. Their effects have been primarily characterized through in vitro assays assessing neurite outgrowth and intracellular calcium mobilization.

Neurite Outgrowth

CFAs have been shown to promote neuronal survival and stimulate neurite outgrowth in primary cultures of fetal rat neurons.[2] The length of the ω-alkanol side chain is a critical determinant of this biological activity, with compounds having side chains of 14 and 15 carbon atoms exhibiting the most potent effects.[2]

The following is a generalized protocol for assessing the effect of CFAs on neurite outgrowth in cultured fetal rat neurons.

Cell Culture:

  • Cerebral hemispheres are dissected from fetal rats (embryonic day 18).

  • The tissue is mechanically dissociated, and the cells are plated on poly-L-lysine and laminin-coated coverslips in a defined culture medium.

  • Cells are cultured at a low density to allow for the analysis of individual neurons.

Treatment:

  • After an initial period of attachment (e.g., 24 hours), the culture medium is replaced with a medium containing the test compound (CFA) at various concentrations or a vehicle control.

  • The neurons are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Analysis:

  • After incubation, the cells are fixed with 4% paraformaldehyde.

  • Neurites are visualized by immunocytochemistry using an antibody against a neuron-specific marker, such as β-III tubulin.

  • The total neurite length per neuron is quantified using imaging software. The neurons can be categorized based on their total neurite length to assess the potency of the compound in stimulating neurite sprouting.[2]

Calcium Mobilization

Certain CFAs, such as 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one, have been shown to directly mobilize intracellular calcium ([Ca²⁺]i) in primary sensory neurons from dorsal root ganglia and in pituitary neural lobe synaptosomes.[6] This effect is dependent on the presence of extracellular calcium but does not involve voltage-operated calcium channels.[6] The proposed mechanism is a calcium-induced calcium release (CICR) triggered by an influx of extracellular calcium.[6]

The following protocol outlines a method for measuring changes in [Ca²⁺]i in cultured dorsal root ganglia neurons using a fluorescent calcium indicator.

Cell Preparation:

  • Dorsal root ganglia are dissected from mice and enzymatically and mechanically dissociated to obtain a single-cell suspension.

  • The neurons are plated on coverslips and cultured for a short period to allow for recovery.

Calcium Imaging:

  • The cultured neurons are loaded with a ratiometric calcium indicator dye, such as Fura-2/AM, by incubation in a solution containing the dye.

  • After loading, the cells are washed and mounted on a perfusion chamber on the stage of a fluorescence microscope.

  • The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is collected at a single wavelength (e.g., 510 nm).

  • The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.

  • A baseline [Ca²⁺]i is established before the application of the test compound (CFA).

  • The CFA is then added to the perfusion solution, and the change in the fluorescence ratio is recorded over time to measure the mobilization of intracellular calcium.

Quantitative Data

The biological activity of a series of 3-(ω-hydroxyalkyl)-2,4,4-trimethyl-2-cyclohexen-1-ones (t-CFAs) on neurite outgrowth has been quantified. The data below summarizes the effect of t-CFAs with varying alkyl chain lengths (n) on the distribution of neurons based on their total neurite length.

Alkyl Chain Length (n)% Neurons with Neurite Length ≤ 100 µm% Neurons with Neurite Length 101-200 µm% Neurons with Neurite Length 201-300 µm
Control 85105
12 702010
13 602515
14 453520
15 404020
16 553015
18 751510

Data adapted from Luu et al., Molecules 2000, 5, 1439-1460.[2]

Signaling Pathways and Logical Relationships

Proposed Calcium Mobilization Pathway

The current understanding of the mechanism by which cyclohexenonic long-chain fatty alcohols induce calcium mobilization suggests a pathway that involves an initial influx of extracellular calcium, which then triggers the release of calcium from intracellular stores.

Calcium_Mobilization_Pathway CFA Cyclohexenonic Long-Chain Fatty Alcohol Ca_Influx_Channel Unknown Ca²⁺ Influx Channel CFA->Ca_Influx_Channel Activates Plasma_Membrane Plasma Membrane Ca_Intracellular Intracellular Ca²⁺ (Cytosol) Ca_Influx_Channel->Ca_Intracellular Ca²⁺ Influx Ca_Extracellular Extracellular Ca²⁺ CICR Calcium-Induced Calcium Release (CICR) Ca_Intracellular->CICR Triggers Downstream Downstream Cellular Responses Ca_Intracellular->Downstream Initiates ER Intracellular Ca²⁺ Stores (e.g., Endoplasmic Reticulum) CICR->Ca_Intracellular Ca²⁺ Release

Caption: Proposed pathway for CFA-induced calcium mobilization.

Experimental Workflow for Synthesis and Biological Evaluation

The overall process of investigating long-chain cyclohexyl alcohols involves a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Synthesis Chemical Synthesis of CFAs Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Neurite_Assay Neurite Outgrowth Assay In_Vitro_Screening->Neurite_Assay Calcium_Assay Calcium Mobilization Assay In_Vitro_Screening->Calcium_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Neurite_Assay->SAR_Analysis Calcium_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for CFA synthesis and evaluation.

Conclusion

The development of cyclohexenonic long-chain fatty alcohols represents a significant advancement in the search for non-peptide neurotrophic agents. Stemming from initial discoveries of the biological activity of naturally occurring long-chain alcohols, these synthetic analogues offer improved properties and potent effects on neuronal growth and function. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this promising class of compounds for neurodegenerative diseases and other neurological disorders. Future investigations should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

Navigating the Synthesis and Procurement of 1-Cyclohexyloctan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of novel chemical entities are critical hurdles in the discovery pipeline. This technical guide provides an in-depth overview of the commercial availability, potential suppliers, and a plausible synthetic route for the secondary alcohol 1-Cyclohexyloctan-1-ol. Due to the limited publicly available data for this specific compound, this guide also presents information on the more thoroughly documented and structurally related compound, 1-Cyclohexylethan-1-ol, for comparative purposes.

Commercial Availability and Supplier Information

Initial investigations reveal that this compound is a specialized research chemical with limited commercial stock. However, it is listed by chemical suppliers that often specialize in the synthesis of novel compounds upon request.

Table 1: Commercial Availability of this compound

PropertyValue
IUPAC Name This compound
CAS Number 108693-51-2
Molecular Formula C₁₄H₂₈O
Molecular Weight 212.38 g/mol
InChI 1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3
InChI Key WFUAQVZZZNBRJF-UHFFFAOYSA-N
Known Suppliers Sigma-Aldrich, Enamine

It is important to note that "commercial availability" for such compounds often implies synthesis on demand rather than off-the-shelf availability. Researchers should contact these suppliers directly to inquire about lead times and pricing.

For the purpose of providing a more comprehensive dataset, the following table details the properties and suppliers of the related compound, 1-Cyclohexylethan-1-ol.

Table 2: Physicochemical Properties and Suppliers of 1-Cyclohexylethan-1-ol

PropertyValueSuppliers
CAS Number 1193-81-3ChemScene, Tokyo Chemical Industry (TCI), CymitQuimica, Benchchem, The Good Scents Company, Sigma-Aldrich
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless to pale yellow clear liquid
Purity ≥98%
Boiling Point 189 °C at 760 mmHg
Flash Point 73 °C
Density 0.923-0.928 g/cm³ at 25 °C
Refractive Index 1.465-1.468 at 20 °C

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromooctane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Cyclohexanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Methodology:

  • Preparation of the Grignard Reagent (Octylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-bromooctane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromooctane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

  • Reaction with Cyclohexanecarboxaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Visualizing the Workflow

To aid in the conceptualization of the synthetic process, the following diagrams illustrate the logical relationships in the experimental workflow.

experimental_workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification mg Mg turnings initiation Initiation (Iodine, heat) mg->initiation bromo 1-Bromooctane bromo->initiation ether1 Anhydrous Ether ether1->initiation grignard Octylmagnesium Bromide initiation->grignard reaction_step Nucleophilic Addition grignard->reaction_step aldehyde Cyclohexanecarboxaldehyde aldehyde->reaction_step ether2 Anhydrous Ether ether2->reaction_step quench Quench (aq. NH4Cl) reaction_step->quench extraction Extraction (Ether) quench->extraction drying Drying (MgSO4) extraction->drying purification Purification (Chromatography/Distillation) drying->purification product This compound purification->product

Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

There is currently no publicly available information regarding the biological activity or any associated signaling pathways for this compound. This suggests that the compound may be a novel chemical entity or that its biological effects have not yet been characterized or published in peer-reviewed literature. Researchers interested in the potential bioactivity of this molecule would need to conduct their own in vitro and in vivo studies.

As no signaling pathways are described, a corresponding diagram cannot be generated at this time.

This guide provides a foundational understanding of the procurement and synthesis of this compound for the scientific community. The provided synthetic protocol, based on the well-established Grignard reaction, offers a reliable starting point for its laboratory-scale preparation. Further research is warranted to elucidate the physicochemical and biological properties of this compound.

The Multifaceted Biological Potential of Cyclohexyl Alcohol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexyl alcohol moiety, a six-carbon ring bearing a hydroxyl group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties of cyclohexyl alcohol derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cyclohexyl alcohol derivatives have emerged as a class of compounds with notable antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The anticancer efficacy of various cyclohexyl alcohol derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) derivativePancreatic Cancer (Panc02)~5-10[1][2]
Substituted 1,4-Naphthoquinones with cyclohexyl modificationsProstate (DU-145), Breast (MDA-MB-231), Colon (HT-29)1–3[3]
Phenolic Cyclopentenedione from Nostoc sp.Mouse Fibroblasts (BALB/c)8.48 ± 0.16[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the cyclohexyl alcohol derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1 N HCl, to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with cyclohexyl alcohol derivatives A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570nm F->G H Calculate IC50 value G->H

A simplified workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Cancer

The anticancer effects of some cyclohexyl alcohol derivatives are attributed to their ability to induce apoptosis, or programmed cell death. This process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. Some derivatives have been shown to induce cell death via the production of mitochondrial superoxide, leading to caspase activation.[1][2]

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Induction by Cyclohexyl Alcohol Derivatives derivative Cyclohexyl Alcohol Derivative mitochondria Mitochondria derivative->mitochondria induces stress superoxide Mitochondrial Superoxide mitochondria->superoxide produces caspase_activation Caspase Activation superoxide->caspase_activation triggers apoptosis Apoptosis caspase_activation->apoptosis leads to

Induction of apoptosis via mitochondrial superoxide and caspase activation.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Derivatives of cyclohexyl alcohol have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their lipophilic nature often plays a crucial role in their ability to disrupt microbial membranes and inhibit growth.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N,N-Dibenzyl-cyclohexane-1,2-diamine derivativesCandida albicans, Candida glabrata, Geotrichum candidum0.0005-0.032[9]
Adamantyl based cyclohexane diamine derivativesMethicillin-resistant Staphylococcus aureus (MRSA)8-64[9]
Eugenol-derived bromo alcoholStaphylococcus aureus (ATCC 25923)115[10]
Pyrimidine derivatives with cyclohexyl moietyS. aureus, B. subtilis1.56[11]
Experimental Protocol: Agar Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standard method for determining the susceptibility of bacteria to various antimicrobial agents.[12]

Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a lawn of bacteria. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.[13]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.[13]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the cyclohexyl alcohol derivatives onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Agar_Disk_Diffusion_Workflow cluster_workflow Agar Disk Diffusion Workflow A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Apply derivative-impregnated disks B->C D Incubate plates C->D E Measure zones of inhibition D->E F Determine susceptibility E->F

A simplified workflow of the agar disk diffusion method.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Cyclohexyl alcohol derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of aryl-cyclohexanone derivatives has been demonstrated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. Treatment with these derivatives led to a decrease in the migration of leukocytes, reduced myeloperoxidase (MPO) activity, and lowered the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[15][16]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the cyclohexyl alcohol derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[17]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[17][18]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Inflammation: The NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[19][20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[21] Some cyclohexyl alcohol derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway in Inflammation stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb phosphorylates IκB ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB (Active) ikb_p->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces derivative Cyclohexyl Alcohol Derivative derivative->ikk inhibits

Inhibition of the NF-κB signaling pathway by cyclohexyl alcohol derivatives.

Antiviral Activity: A Frontier in Drug Discovery

The emergence of viral diseases necessitates the development of new antiviral agents. Certain cyclohexyl alcohol derivatives have shown potential in inhibiting the replication of various viruses.

Quantitative Antiviral Activity Data

The antiviral activity of compounds is often expressed as the 50% effective concentration (EC50), which is the concentration of a drug that inhibits viral replication by 50%.

Compound ClassVirusEC50 (µM)Reference
Bisbenzylisoquinoline alkaloidSARS-CoV-20.35[22]
Acyclic nucleoside phosphonatesHuman Herpesvirus 6A (HHV-6A)~0.3 µg/mL[23]
Acyclic nucleoside phosphonatesHuman Herpesvirus 6B (HHV-6B)~1.2 µg/mL[23]
Acyclic nucleoside phosphonatesHuman Herpesvirus 7 (HHV-7)~3.0 µg/mL[23]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound in vitro.[24]

Principle: A viral infection of a confluent monolayer of host cells results in the formation of localized areas of cell death or cytopathic effect, known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number or size of these plaques.

Procedure:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the cyclohexyl alcohol derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.[25]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[26]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Conclusion

Cyclohexyl alcohol derivatives represent a rich and underexplored area of medicinal chemistry with demonstrated potential across multiple therapeutic areas. The data and methodologies presented in this guide underscore the importance of this chemical scaffold in the design and development of new drugs to combat cancer, microbial infections, inflammation, and viral diseases. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these derivatives is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Application Note and Protocol: Purification of 1-Cyclohexyloctan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexyloctan-1-ol is a tertiary alcohol of interest in various fields of chemical synthesis and material science. Its synthesis, typically via a Grignard reaction between cyclohexylmagnesium bromide and octan-1-one, often results in a crude product containing unreacted starting materials and byproducts. Effective purification is crucial to obtain the compound at a purity level suitable for subsequent applications and analyses. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of moderately polar organic compounds.

General Workflow for Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis for Solvent System Optimization Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Determines Eluent Crude Crude this compound Crude->TLC Load Sample Loading Column_Prep->Load Elute Elution with Gradient Solvent System Load->Elute Collect Fraction Collection Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product G cluster_TLC TLC Analysis cluster_Action Action Rf_High Rf > 0.4 (Compound runs too fast) Decrease_Polarity Decrease Eluent Polarity (Increase % Hexane) Rf_High->Decrease_Polarity Rf_Low Rf < 0.2 (Compound stays at baseline) Increase_Polarity Increase Eluent Polarity (Increase % Ethyl Acetate) Rf_Low->Increase_Polarity Rf_Good 0.25 < Rf < 0.35 (Good separation) Use_System Use this Solvent System for Column Rf_Good->Use_System

Application Notes and Protocols for the Characterization of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Cyclohexyloctan-1-ol. The protocols outlined below are designed to ensure the identity, purity, and structural integrity of the compound, which are critical aspects in research, development, and quality control processes.

Overview of this compound

This compound is a tertiary alcohol with the molecular formula C₁₄H₂₈O. Its structure consists of a cyclohexyl group and an octyl chain attached to a central carbon atom that also bears a hydroxyl group. Accurate characterization is essential to confirm its synthesis and purity.

Compound Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₂₈O
Molecular Weight 212.38 g/mol
InChI Key WFUAQVZZZNBRJF-UHFFFAOYSA-N

Analytical Characterization Workflow

A multi-technique approach is recommended for the unambiguous characterization of this compound. The general workflow involves spectroscopic methods to elucidate the molecular structure and chromatographic techniques to assess purity.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Chromatography Chromatography (GC-MS, HPLC) Purification->Chromatography Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report IR->Final_Report Chromatography->Final_Report

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.00 - 1.80m27HCyclohexyl-H, -CH₂- (octyl chain)
~ 1.30s1H-OH
~ 0.88t3H-CH₃ (terminal methyl)

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~ 72C-OH (quaternary)
~ 40 - 45Cyclohexyl-CH attached to C-OH
~ 20 - 35-CH₂- (octyl and cyclohexyl)
~ 14-CH₃ (terminal methyl)

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
212Low[M]⁺ (Molecular Ion)
194Moderate[M - H₂O]⁺
129High[M - C₈H₁₇]⁺ or [C₆H₁₁COH₂]⁺
83High[C₆H₁₁]⁺ (Cyclohexyl cation)
55High[C₄H₇]⁺ (Fragment of cyclohexyl)

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Method:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum. Compare the fragmentation pattern with expected values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature is the hydroxyl (-OH) group.

Expected Infrared (FTIR-ATR) Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3600 - 3200Broad, StrongO-H stretch (alcohol)
~ 2960 - 2850StrongC-H stretch (alkane)
~ 1450MediumC-H bend (alkane)
~ 1150MediumC-O stretch (tertiary alcohol)

Protocol for FTIR-ATR Spectroscopy:

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.

Chromatographic Purity Assessment

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of this compound.

Protocol for Purity Determination by GC-FID:

  • Sample Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dichloromethane).

  • Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (FID).

  • GC Method: Use the same GC method as described for GC-MS analysis.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Logical Relationship of Characterization Data

The data from different analytical techniques are complementary and should be used in conjunction to build a comprehensive characterization profile.

Data Integration cluster_data Analytical Data cluster_interpretation Interpretation NMR_Data NMR Data (¹H, ¹³C) Structure Molecular Structure NMR_Data->Structure Confirms C-H framework MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Structure Confirms MW & fragments IR_Data IR Data (Functional Groups) IR_Data->Structure Confirms -OH group Chromo_Data Chromatographic Data (Purity) Purity Compound Purity Chromo_Data->Purity Quantifies purity Final_Confirmation Confirmed Identity & Purity of This compound Structure->Final_Confirmation Purity->Final_Confirmation

Caption: Integration of analytical data for the structural confirmation and purity assessment of this compound.

By following these protocols and comparing the obtained data with the expected values, researchers can confidently characterize this compound, ensuring its suitability for further applications in drug development and scientific research.

Applications of 1-Cyclohexyloctan-1-ol in Organic Synthesis: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature on the specific applications of 1-Cyclohexyloctan-1-ol is limited. The following application notes and protocols are based on established principles of organic synthesis and extrapolation from studies on analogous 1-cyclohexylalkan-1-ols. These are intended to serve as a prospective guide for researchers interested in exploring the utility of this compound.

Application Notes

This compound, a secondary alcohol with a bulky cyclohexyl group and a long alkyl chain, holds potential in several areas of organic synthesis. Its structural features suggest its utility as a synthetic intermediate, a building block in the synthesis of complex molecules, and potentially as a chiral auxiliary if resolved into its enantiomers.

1. Intermediate in the Synthesis of Novel Organic Molecules:

The hydroxyl group of this compound is a versatile functional handle for a variety of transformations. It can be oxidized to the corresponding ketone, 1-cyclohexyloctan-1-one, which can then serve as a precursor for the introduction of various functionalities. The alcohol can also be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. Furthermore, esterification or etherification of the alcohol can be used to introduce the cyclohexyloctyl moiety into larger molecules, which may be of interest in materials science or as hydrophobic side chains in biologically active compounds.

2. Potential as a Chiral Auxiliary:

If synthesized in an enantiomerically pure form, (R)- or (S)-1-Cyclohexyloctan-1-ol could serve as a chiral auxiliary.[1][2] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The bulky cyclohexyl group could provide the necessary steric hindrance to effectively control the stereochemical outcome of reactions such as alkylations, aldol reactions, or Diels-Alder reactions. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

3. Building Block in Drug Discovery and Natural Product Synthesis:

The lipophilic nature of the cyclohexyl and octyl groups suggests that this compound could be a valuable building block in the synthesis of drug candidates or natural products where tuning lipophilicity is crucial for bioavailability and target engagement.[3][4] The cyclohexane moiety is a common scaffold in medicinal chemistry, and the long alkyl chain could interact with hydrophobic pockets in biological targets.[5]

Proposed Synthetic Route and Key Reactions

A straightforward and common method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclohexyl Grignard reagent with octanal.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from cyclohexylmagnesium bromide and octanal.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromocyclohexane

  • Anhydrous diethyl ether

  • Octanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

    • Gently heat the flask to sublime the iodine.

    • Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise to the magnesium turnings.

    • The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Octanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of octanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Oxidation of this compound to 1-Cyclohexyloctan-1-one

Objective: To oxidize the secondary alcohol to the corresponding ketone.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Silica gel

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure (using PCC):

  • In a round-bottom flask, dissolve this compound in dichloromethane.

  • Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-Cyclohexyloctan-1-one.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the described protocols, based on typical yields for similar reactions.

Protocol Reactants Product Theoretical Yield (%) Purity (%)
1 Cyclohexylmagnesium bromide, OctanalThis compound75-85>95 (after chromatography)
2 This compound, PCC1-Cyclohexyloctan-1-one80-90>97 (after chromatography)

Visualizations

Synthesis_of_1_Cyclohexyloctan_1_ol cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction Bromocyclohexane Bromocyclohexane CyclohexylMgBr CyclohexylMgBr Bromocyclohexane->CyclohexylMgBr  + Mg, Et2O Mg Mg Mg->CyclohexylMgBr 1_Cyclohexyloctan_1_ol 1_Cyclohexyloctan_1_ol CyclohexylMgBr->1_Cyclohexyloctan_1_ol  + Octanal, then H3O+ Octanal Octanal Octanal->1_Cyclohexyloctan_1_ol

Caption: Synthesis of this compound via Grignard Reaction.

Oxidation_of_1_Cyclohexyloctan_1_ol 1_Cyclohexyloctan_1_ol 1_Cyclohexyloctan_1_ol 1_Cyclohexyloctan_1_one 1_Cyclohexyloctan_1_one 1_Cyclohexyloctan_1_ol->1_Cyclohexyloctan_1_one  PCC, DCM

Caption: Oxidation of this compound.

Potential_Applications cluster_derivatives Derivatization cluster_applications Potential Applications 1_Cyclohexyloctan_1_ol 1_Cyclohexyloctan_1_ol Ketone Ketone 1_Cyclohexyloctan_1_ol->Ketone Oxidation Ester Ester 1_Cyclohexyloctan_1_ol->Ester Esterification Ether Ether 1_Cyclohexyloctan_1_ol->Ether Williamson Ether Synthesis Alkyl_Halide Alkyl_Halide 1_Cyclohexyloctan_1_ol->Alkyl_Halide Substitution (via tosylate) Chiral_Auxiliary Chiral Auxiliary 1_Cyclohexyloctan_1_ol->Chiral_Auxiliary Drug_Discovery Drug Discovery Building Block Ketone->Drug_Discovery Ester->Drug_Discovery Natural_Product_Synthesis Natural Product Synthesis Ether->Natural_Product_Synthesis Alkyl_Halide->Natural_Product_Synthesis

Caption: Potential Synthetic Transformations and Applications.

References

Application Note: Derivatization of 1-Cyclohexyloctan-1-ol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, certain molecules, particularly those with polar functional groups like alcohols, can exhibit poor chromatographic behavior, leading to issues such as low volatility, thermal instability, and peak tailing. 1-Cyclohexyloctan-1-ol, a tertiary alcohol, presents such challenges due to steric hindrance and the presence of a polar hydroxyl group. Derivatization is a chemical modification technique used to convert these active functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC-MS analysis.[1][2] This application note provides detailed protocols for the silylation of this compound, a robust and widely used derivatization method.

Principle of Silylation Silylation is the most common derivatization procedure for GC analysis.[1] The process involves the replacement of the active hydrogen in the hydroxyl group of the alcohol with a non-polar trimethylsilyl (TMS) group. This transformation reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which significantly increases its volatility and thermal stability.[2] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. For sterically hindered alcohols like this compound, the reactivity of BSTFA can be enhanced by using a catalyst, such as trimethylchlorosilane (TMCS).[3]

The general reaction is as follows: R-OH + Silylating Agent → R-O-TMS + By-products

Experimental Protocols & Methodologies

Materials and Reagents

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (GC grade)

  • Anhydrous Acetonitrile (GC grade)

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Micropipettes

  • GC-MS system with autosampler

Important Precaution: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and reagents should be handled in a dry environment (e.g., under a nitrogen stream or in a glove box if possible) to prevent hydrolysis of the reagent and the resulting derivatives.

Protocol 1: Derivatization using MSTFA

MSTFA is a highly effective silylating agent, and its by-products are very volatile, which minimizes interference with early-eluting peaks in the chromatogram.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous pyridine.

  • Reaction Setup: Transfer 100 µL of the sample solution into a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of MSTFA to the reaction vial.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes to ensure the reaction goes to completion, which is often necessary for hindered alcohols.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Derivatization using BSTFA with 1% TMCS

The addition of TMCS as a catalyst significantly increases the reactivity of BSTFA, making it highly effective for derivatizing sterically hindered tertiary alcohols.[3]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.

  • Reaction Setup: Transfer 100 µL of the sample solution into a 2 mL reaction vial.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS. It is recommended to use an excess of the silylating reagent, with at least a 2:1 molar ratio of reagent to active hydrogens.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 75°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS.

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_products Products R_OH This compound (R-OH) MSTFA MSTFA (Silylating Agent) plus1 + R_OTMS Silylated Derivative (R-O-TMS) MSTFA->R_OTMS  Heat (70°C)   Byproduct Volatile By-products plus2 +

Caption: Silylation reaction of this compound.

Experimental_Workflow prep Prepare 1 mg/mL Sample in Anhydrous Solvent aliquot Transfer 100 µL Sample to Reaction Vial prep->aliquot add_reagent Add Silylating Reagent (e.g., MSTFA or BSTFA+TMCS) aliquot->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 70-75°C (45-60 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Workflow for derivatization and GC-MS analysis.

Data Presentation and Expected Results

The success of the derivatization can be confirmed by comparing the chromatograms of derivatized and underivatized samples. The derivatized analyte is expected to have a shorter retention time (due to increased volatility) and a significantly improved peak shape (more symmetrical, less tailing).

Table 1: Summary of Derivatization Conditions

ParameterProtocol 1 (MSTFA)Protocol 2 (BSTFA + 1% TMCS)
Reagent MSTFABSTFA + 1% TMCS
Solvent Anhydrous PyridineAnhydrous Acetonitrile
Temperature 70°C75°C
Time 45 minutes60 minutes
Catalyst None (Pyridine acts as one)1% TMCS

Table 2: Expected GC-MS Analysis Outcomes

AnalyteExpected Retention TimeExpected Peak ShapeMolecular Weight ( g/mol )Key Mass Fragment (m/z)
Underivatized LongerTailing, Broad212.38129 (M-C8H17)⁺, 99 (Cyclohexyl)⁺
TMS Derivative ShorterSymmetrical, Sharp284.54269 (M-15)⁺, 129 (Loss of TMS-O-C8H17)

GC-MS Parameters (Typical)

  • GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: Initial 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Conclusion Derivatization of this compound via silylation is an essential step for reliable and reproducible GC-MS analysis. Both MSTFA and catalyzed BSTFA are highly effective reagents for converting this sterically hindered tertiary alcohol into a more volatile and thermally stable TMS ether. This transformation overcomes common chromatographic issues, resulting in improved peak shape, better sensitivity, and more accurate quantification. The protocols outlined in this application note provide a robust framework for researchers requiring high-quality analytical data for similar compounds.

References

Application Notes and Protocols: Reaction Mechanisms Involving 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving the tertiary alcohol, 1-Cyclohexyloctan-1-ol. The protocols outlined below are foundational for the synthesis, modification, and potential applications of this compound and its derivatives in medicinal chemistry and drug development.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of this compound, two primary routes are viable: the reaction of cyclohexylmagnesium bromide with octanal or the reaction of octylmagnesium bromide with cyclohexanecarboxaldehyde.

Mechanism: Grignard Reaction

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.

Grignard_Reaction R1 Cyclohexylmagnesium bromide Int Magnesium Alkoxide Intermediate R1->Int Nucleophilic Attack R2 Octanal R2->Int R3 H3O+ (workup) P This compound R3->P Int->P Protonation

Caption: Grignard synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Octanal

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of octanal (1.0 eq) in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Cyclohexyl bromide163.071.0-
Magnesium24.311.2-
Octanal128.211.0-
This compound 212.38 - 75-85

Dehydration of this compound to Alkenes

Tertiary alcohols like this compound readily undergo dehydration in the presence of an acid catalyst to form alkenes. The reaction proceeds via an E1 (elimination, unimolecular) mechanism.

Mechanism: E1 Dehydration

The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. Due to the possibility of proton abstraction from different adjacent carbons, a mixture of isomeric alkenes can be formed. According to Zaitsev's rule, the most substituted alkene will be the major product.

E1_Dehydration R1 This compound Int1 Protonated Alcohol R1->Int1 Protonation R2 H+ (Acid Catalyst) R2->Int1 Int2 Tertiary Carbocation Int1->Int2 Loss of H2O P3 H2O Int1->P3 P1 Cyclohexyl-1-octene (Major Product) Int2->P1 Proton Abstraction P2 Cyclohexylideneoctane (Minor Product) Int2->P2 Proton Abstraction

Caption: E1 Dehydration of this compound.

Experimental Protocol: Dehydration of this compound

Materials:

  • This compound

  • 85% Phosphoric acid or concentrated Sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 eq) and a catalytic amount of 85% phosphoric acid (or concentrated sulfuric acid).

  • Dehydration: The mixture is heated to a temperature of 100-140 °C. The alkene products are distilled from the reaction mixture as they are formed.

  • Workup: The distillate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and then purified by fractional distillation to separate the isomeric alkene products.

Reactant/ProductMolecular Weight ( g/mol )CatalystTemperature (°C)Typical Yield (%) (Mixture of Isomers)
This compound212.38H₃PO₄ or H₂SO₄100-14080-90
Cyclohexyloctenes 194.36 ---

Esterification of this compound

The esterification of tertiary alcohols such as this compound can be challenging under traditional Fischer esterification conditions due to the competing dehydration reaction. More effective methods involve the use of acylating agents like acid anhydrides or acid chlorides, often with a catalyst.

Mechanism: DMAP-Catalyzed Esterification with Acetic Anhydride

A highly efficient method for the esterification of tertiary alcohols is the use of acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst. It first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. The alcohol then attacks this activated intermediate, which is a much better acylating agent than acetic anhydride itself. The subsequent loss of a proton and regeneration of the DMAP catalyst yields the desired ester.

DMAP_Esterification R1 This compound P 1-Cyclohexyloctyl acetate R1->P Nucleophilic Attack R2 Acetic Anhydride Int N-Acetylpyridinium Intermediate R2->Int Activation Cat DMAP (Catalyst) Cat->Int Int->P P->Cat Catalyst Regeneration

Caption: DMAP-catalyzed esterification of this compound.

Experimental Protocol: Esterification of this compound

Materials:

  • This compound

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane are added pyridine (or triethylamine, 1.5 eq), acetic anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography on silica gel.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound212.381.0-
Acetic Anhydride102.091.2-
DMAP122.170.1-
1-Cyclohexyloctyl acetate 254.42 - >90

Oxidation of this compound

Tertiary alcohols are generally resistant to oxidation under standard conditions using common oxidizing agents such as chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO₄). This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Under forcing conditions (e.g., strong acid and heat), cleavage of carbon-carbon bonds may occur, leading to a mixture of smaller degradation products. Therefore, for practical synthetic purposes, this compound is considered non-oxidizable at the carbinol carbon.

Oxidation_Reaction R1 This compound P No Reaction R1->P R2 [O] (e.g., CrO3, KMnO4) R2->P

Caption: Resistance of this compound to oxidation.

Application Notes and Protocols: Asymmetric Synthesis of 1-Cyclohexyloctan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyloctan-1-ol is a chiral secondary alcohol with potential applications in pharmaceutical and materials science. The stereochemistry of such molecules is often crucial to their biological activity and material properties, making the development of enantioselective synthetic routes essential. These application notes provide detailed protocols for the asymmetric synthesis of the (R)- and (S)-enantiomers of this compound, primarily through the catalytic reduction of the prochiral ketone, 1-cyclohexyloctanone. The methodologies described are based on well-established principles of asymmetric catalysis, including chiral metal complex-mediated hydrogenation and biocatalysis, providing a robust framework for obtaining the desired enantiomers in high purity. While direct synthesis of this specific molecule is not extensively documented, the following protocols are adapted from analogous, well-established transformations for similar aliphatic ketones.[1]

Key Synthetic Strategies

The primary approach for the asymmetric synthesis of this compound involves the enantioselective reduction of 1-cyclohexyloctanone. Two powerful methods for achieving this are:

  • Asymmetric Hydrogenation: This method utilizes a chiral catalyst, typically a ruthenium complex with a chiral diphosphine ligand like BINAP, to stereoselectively deliver hydrogen to one face of the ketone.[1]

  • Biocatalytic Reduction: Employing enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally benign alternative for the synthesis of chiral alcohols. These reactions are known for their high enantioselectivity under mild conditions.[1]

Data Presentation

The expected outcomes for the proposed synthetic routes are summarized in the tables below. These values are based on typical results obtained for the asymmetric reduction of similar aliphatic ketones.

Table 1: Expected Performance of Asymmetric Hydrogenation for the Synthesis of this compound Enantiomers

EnantiomerCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
(R)-1-Cyclohexyloctan-1-olRu-(R)-BINAP-diamine>95>98
(S)-1-Cyclohexyloctan-1-olRu-(S)-BINAP-diamine>95>98

Table 2: Expected Performance of Biocatalytic Reduction for the Synthesis of this compound Enantiomers

EnantiomerBiocatalystCo-factorYield (%)Enantiomeric Excess (ee, %)
(R)-1-Cyclohexyloctan-1-olKRED (R-selective)NADPH>90>99
(S)-1-Cyclohexyloctan-1-olKRED (S-selective)NADPH>90>99

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 1-Cyclohexyloctanone

This protocol describes the synthesis of (R)-1-cyclohexyloctan-1-ol using a ruthenium-based chiral catalyst. The synthesis of the (S)-enantiomer can be achieved by using the corresponding (S)-ligand.

Materials:

  • 1-Cyclohexyloctanone

  • [RuCl2(p-cymene)]2

  • (R)-BINAP

  • (R,R)-DPEN (1,2-diphenylethylenediamine)

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Catalyst Preparation (in-situ):

    • In a Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (1 mol%), (R)-BINAP (1.1 mol%), and (R,R)-DPEN (1 mol%).

    • Add anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate high-pressure reactor, dissolve 1-cyclohexyloctanone (1 equivalent) in anhydrous isopropanol.

    • Add a solution of potassium tert-butoxide (2 mol%) in isopropanol to the reactor.

    • Transfer the prepared catalyst solution to the reactor via cannula under an inert atmosphere.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification:

    • Carefully depressurize the reactor and purge with an inert gas.

    • Quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford pure (R)-1-cyclohexyloctan-1-ol.

  • Characterization:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

    • Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Protocol 2: Biocatalytic Reduction of 1-Cyclohexyloctanone

This protocol outlines the enzymatic reduction of 1-cyclohexyloctanone to (S)-1-cyclohexyloctan-1-ol using a ketoreductase. The (R)-enantiomer can be obtained by selecting an appropriate R-selective KRED.

Materials:

  • 1-Cyclohexyloctanone

  • Ketoreductase (KRED, S-selective)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Add the ketoreductase enzyme to the buffer solution.

    • Add the cofactor, NADPH, or the components of the cofactor regeneration system.

  • Substrate Addition:

    • Dissolve 1-cyclohexyloctanone in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol) to improve solubility.

    • Add the substrate solution to the enzyme-buffer mixture dropwise with gentle stirring.

  • Enzymatic Reaction:

    • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH.

    • Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure (S)-1-cyclohexyloctan-1-ol.

  • Characterization:

    • Determine the enantiomeric excess of the product using chiral HPLC or GC.

    • Confirm the structure and purity via NMR spectroscopy and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflows for the asymmetric synthesis of this compound enantiomers.

Asymmetric_Hydrogenation_Workflow cluster_catalyst Catalyst Preparation (in-situ) cluster_reaction Hydrogenation Reaction cluster_purification Work-up & Purification Ru_complex [RuCl2(p-cymene)]2 Mix_Catalyst Mix in Isopropanol Ru_complex->Mix_Catalyst R_BINAP (R)-BINAP R_BINAP->Mix_Catalyst R_DPEN (R,R)-DPEN R_DPEN->Mix_Catalyst Active_Catalyst Active Ru-(R)-BINAP-DPEN Catalyst Mix_Catalyst->Active_Catalyst Reactor High-Pressure Reactor Active_Catalyst->Reactor Ketone 1-Cyclohexyloctanone Ketone->Reactor Base KOtBu in Isopropanol Base->Reactor Product_R (R)-1-Cyclohexyloctan-1-ol Reactor->Product_R H2 H2 Gas H2->Reactor Workup Quench, Extract, Dry, Concentrate Product_R->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product_R Pure (R)-Enantiomer Chromatography->Final_Product_R

Caption: Workflow for Asymmetric Hydrogenation.

Biocatalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_purification Work-up & Purification Buffer Phosphate Buffer (pH 7.0) Enzyme_Mix Prepare Enzyme Solution Buffer->Enzyme_Mix KRED KRED (S-selective) KRED->Enzyme_Mix Cofactor NADPH Cofactor->Enzyme_Mix Reaction_Vessel Reaction Vessel (30°C) Enzyme_Mix->Reaction_Vessel Ketone 1-Cyclohexyloctanone (in co-solvent) Ketone->Reaction_Vessel Product_S (S)-1-Cyclohexyloctan-1-ol Reaction_Vessel->Product_S Workup Extract with Organic Solvent, Dry, Concentrate Product_S->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product_S Pure (S)-Enantiomer Chromatography->Final_Product_S

Caption: Workflow for Biocatalytic Reduction.

References

Catalytic Methods for the Production of 1-Cyclohexyloctan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclohexyloctan-1-ol, a secondary alcohol with potential applications in pharmaceutical and materials science. The primary method detailed is the Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds. While the core reaction is stoichiometric in magnesium, catalytic initiation using iodine is a key step for efficient synthesis. These notes offer a comprehensive guide, including reaction parameters, a detailed experimental protocol, and a summary of expected outcomes.

Introduction

This compound is a secondary alcohol characterized by a cyclohexyl group and a linear octyl chain attached to the carbinol carbon. The synthesis of such molecules is of interest for the development of new chemical entities with specific lipophilic and steric properties. The Grignard reaction provides a reliable route to this class of compounds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2][3][4] Specifically, the reaction of cyclohexylmagnesium bromide with octanal yields the desired this compound. This method is highly effective for creating secondary alcohols.[1][2][3]

Catalytic Aspects of the Grignard Reaction

While the Grignard reaction itself involves a stoichiometric amount of magnesium, the initiation of the reaction is a critical step that can be facilitated by a catalytic amount of an activating agent. Magnesium turnings are often coated with a passivating layer of magnesium oxide, which can inhibit the reaction with the alkyl halide.[5][6] The use of a catalytic amount of iodine is a classic and effective method to activate the magnesium surface.[5][6][7][8][9] Iodine reacts with a small amount of magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh, reactive magnesium metal, thereby initiating the formation of the Grignard reagent.[6]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound via the Grignard reaction, based on typical conditions for similar reactions.

ParameterValueNotes
Reactants
Cyclohexyl Bromide1.0 equiv.
Magnesium Turnings1.1 equiv.A slight excess ensures complete reaction of the halide.
Octanal0.9 equiv.Using the aldehyde as the limiting reagent maximizes its conversion.
IodineCatalytic (a few crystals)Acts as a reaction initiator.[5][7][8]
Solvent
Anhydrous Diethyl Ether or THF~3-5 mL per g of MgThe solvent must be scrupulously dry.
Reaction Conditions
Grignard Formation TemperatureRoom Temperature to 35°C (reflux)The reaction is exothermic and may require initial cooling.
Grignard Formation Time1-2 hoursMonitored by the disappearance of magnesium.
Aldehyde Addition Temperature0°C to Room TemperatureSlow addition is crucial to control the exothermic reaction.
Reaction Time (post-addition)1-3 hours
Workup
Quenching AgentSaturated aq. NH4Cl or dilute HClAdded slowly at 0°C.
Yield
Isolated Yield75-90%Yields can vary based on the purity of reagents and dryness of the apparatus.

Experimental Protocols

Materials and Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel with pressure-equalizing arm

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Glassware (graduated cylinders, beakers, separatory funnel)

  • Syringes and needles

  • Cyclohexyl bromide

  • Magnesium turnings

  • Iodine crystal

  • Octanal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for extraction and purification

Protocol for the Synthesis of this compound

Part 1: Preparation of the Grignard Reagent (Cyclohexylmagnesium Bromide)

  • Apparatus Setup: All glassware must be thoroughly flame-dried or oven-dried to remove any traces of water. Assemble a three-necked flask with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel. The entire system should be under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the flask.[7]

  • Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous ether or THF. Add a small amount of this solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. Gentle warming may be necessary to start the reaction.[5]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.

Part 2: Reaction with Octanal

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

  • Aldehyde Addition: Dissolve octanal (0.9 equivalents) in anhydrous ether or THF and add it to the dropping funnel. Add the octanal solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.[7] This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product.

Mandatory Visualization

G cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Aldehyde cluster_workup Part 3: Workup and Purification start_prep Flame-dry glassware under N2 add_mg_i2 Add Mg turnings and I2 crystal start_prep->add_mg_i2 add_solvent_init Add small portion of anhydrous ether/THF add_mg_i2->add_solvent_init add_c6h11br_sol Prepare solution of Cyclohexyl Bromide in ether/THF initiate_reaction Add small amount of C6H11Br solution to initiate add_c6h11br_sol->initiate_reaction reflux Add remaining C6H11Br solution dropwise (maintain gentle reflux) initiate_reaction->reflux stir Stir for 1-2 hours reflux->stir cool_grignard Cool Grignard reagent to 0°C stir->cool_grignard add_octanal Add Octanal solution dropwise cool_grignard->add_octanal react_rt Stir at room temperature for 1-3 hours add_octanal->react_rt quench Quench with sat. aq. NH4Cl at 0°C react_rt->quench extract Extract with ether quench->extract wash Wash with water and brine extract->wash dry Dry organic layer (Na2SO4) wash->dry evaporate Remove solvent (rotary evaporator) dry->evaporate purify Purify by vacuum distillation or chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 1-Cyclohexyloctan-1-ol as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-cyclohexyloctan-1-ol as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. Due to the limited existing literature on this compound, the following protocols and data are based on established synthetic methodologies for tertiary alcohols and the known biological activities of structurally related cyclohexane derivatives. These notes are intended to serve as a foundational guide for researchers interested in exploring the chemical space and pharmacological potential of derivatives of this bulky tertiary alcohol.

The cyclohexane moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2] The tertiary alcohol group in this compound offers a key functional handle for derivatization, although its steric hindrance presents synthetic challenges that necessitate specific methodological considerations. Tertiary alcohols can, however, improve metabolic stability in drug candidates by preventing oxidation at that position.[3][4]

This document outlines protocols for the synthesis of novel ethers, esters, and azides from this compound, provides hypothetical characterization and biological activity data, and illustrates potential experimental workflows and biological signaling pathways.

Synthesis of Novel Ether Derivatives

The synthesis of ethers from tertiary alcohols can be challenging due to competing elimination reactions.[5][6] The Williamson ether synthesis is often not suitable for tertiary alkoxides.[5] A more effective method involves the acid-catalyzed addition of the alcohol to an activated alkene or the use of specific coupling agents.

Protocol 1: Synthesis of 1-(1-Methoxycyclohexy)octane

This protocol describes the synthesis of a methyl ether derivative of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 g, 4.71 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere at 0 °C, add 2,6-di-tert-butylpyridine (1.35 g, 7.07 mmol) as a non-nucleophilic base.

  • Addition of Methylating Agent: Slowly add methyl trifluoromethanesulfonate (MeOTf) (0.93 g, 5.65 mmol).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 9:1 hexanes/ethyl acetate) to yield 1-(1-methoxycyclohexy)octane.

Hypothetical Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C)1H NMR (CDCl3, δ)
1-(1-Methoxycyclohexy)octaneC15H30O226.4065110-112 (at 1 mmHg)3.15 (s, 3H), 1.20-1.65 (m, 27H)

Synthesis of Novel Ester Derivatives

Esterification of tertiary alcohols can be sluggish and prone to dehydration under strongly acidic conditions.[7] The use of milder coupling agents or transesterification methods is often preferred.[8][9]

Protocol 2: Synthesis of 1-Cyclohexyloctyl Acetate

This protocol details the synthesis of an acetate ester from this compound using acetic anhydride and a catalyst.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 4.71 mmol) in dry pyridine (10 mL).

  • Addition of Reagents: Add acetic anhydride (0.72 g, 7.07 mmol) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (58 mg, 0.47 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with 1 M HCl (2 x 20 mL) to remove pyridine, then with saturated aqueous sodium bicarbonate solution (20 mL), and finally with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography (silica gel, eluent: 95:5 hexanes/ethyl acetate) to afford 1-cyclohexyloctyl acetate.

Hypothetical Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Refractive Index (nD20)IR (cm-1)
1-Cyclohexyloctyl AcetateC16H30O2254.41781.4581735 (C=O), 1240 (C-O)

Synthesis of Novel Azide Derivatives

The conversion of tertiary alcohols to azides can be achieved using various methods, often involving activation of the hydroxyl group followed by nucleophilic substitution with an azide source.[10][11][12]

Protocol 3: Synthesis of 1-(1-Azidocyclohexyl)octane

This protocol describes the synthesis of an azide derivative from this compound.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 g, 4.71 mmol) and sodium azide (0.61 g, 9.42 mmol) in dry toluene (20 mL) at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.48 g, 7.07 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, eluent: 100% hexanes) to give 1-(1-azidocyclohexyl)octane. Caution: Organic azides are potentially explosive and should be handled with care.

Hypothetical Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)IR (cm-1)13C NMR (CDCl3, δ)
1-(1-Azidocyclohexyl)octaneC14H27N3237.39552100 (N3)68.2, 40.5, 31.9, 29.6, 29.3, 25.8, 22.7, 21.9, 14.1

Potential Applications and Biological Activity

Derivatives of cyclohexane are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][13] The novel compounds synthesized from this compound could be screened for similar activities. The bulky lipophilic nature of the cyclohexyloctyl group may enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Hypothetical Biological Data:

The following table presents hypothetical biological activity data for the synthesized compounds against a model cancer cell line (e.g., HeLa) and a bacterial strain (e.g., Staphylococcus aureus).

CompoundAnticancer Activity (HeLa, IC50 in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
1-(1-Methoxycyclohexy)octane> 10064
1-Cyclohexyloctyl Acetate45.232
1-(1-Azidocyclohexyl)octane12.58

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel compounds from this compound.

experimental_workflow start This compound synthesis Derivatization (e.g., Etherification, Esterification, Azidation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Biological Screening (Anticancer, Antimicrobial Assays) characterization->screening hit_compound Hit Compound Identification screening->hit_compound optimization Lead Optimization hit_compound->optimization preclinical Preclinical Studies optimization->preclinical

Caption: Synthetic and screening workflow.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel derivative of this compound, for instance, by targeting a key kinase in a cancer-related pathway.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Novel Compound (e.g., 1-(1-Azidocyclohexyl)octane) inhibitor->raf

Caption: Inhibition of the MAPK/ERK pathway.

References

Industrial Scale-Up of 1-Cyclohexyloctan-1-ol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial-scale synthesis of 1-Cyclohexyloctan-1-ol, a key intermediate in various pharmaceutical and fine chemical applications. The synthesis is achieved via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] Two primary synthetic routes are considered: the reaction of cyclohexylmagnesium bromide with octanal and the reaction of octylmagnesium bromide with cyclohexanone. This document outlines the protocols for both pathways, emphasizing safety, scalability, and process optimization.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from two retrosynthetic perspectives, both utilizing the Grignard reaction. The choice of pathway on an industrial scale may depend on the cost and availability of the starting materials, as well as the ease of purification of the final product.

Pathway A: Reaction of Cyclohexylmagnesium Bromide with Octanal Pathway B: Reaction of Octylmagnesium Bromide with Cyclohexanone

G cluster_A Pathway A cluster_B Pathway B A_start1 Cyclohexyl Bromide A_start2 Magnesium A_Grignard Cyclohexylmagnesium Bromide A_carbonyl Octanal A_product This compound B_start1 1-Bromooctane B_start2 Magnesium B_Grignard Octylmagnesium Bromide B_carbonyl Cyclohexanone B_product This compound

Figure 2: General workflow for Grignard synthesis of this compound.

Conclusion

The industrial-scale synthesis of this compound via the Grignard reaction is a well-established and efficient process. Both Pathway A and Pathway B offer high yields and purity. The choice between the two pathways will likely be determined by economic factors such as the cost of raw materials. Careful control of reaction conditions, particularly temperature and moisture, is critical for a safe and successful scale-up. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the large-scale production of this important chemical intermediate.

References

1-Cyclohexyloctan-1-ol as a Fragrance Ingredient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific information available for 1-cyclohexyloctan-1-ol in the context of its use as a fragrance ingredient. The search included inquiries into its olfactory properties, safety data, and potential applications in perfumery.

While data for structurally related compounds exists, direct extrapolation of these properties to this compound would be scientifically unsound. The specific arrangement and size of the alkyl chain in relation to the cyclohexanol moiety are critical in determining the molecule's odor profile, potency, and safety.

This document outlines a series of established experimental protocols that would be necessary to evaluate the potential of this compound as a novel fragrance ingredient. These protocols are intended for researchers, scientists, and drug development professionals in the fragrance industry.

Table 1: Physicochemical and Toxicological Data for Structurally Related Compounds
Compound NameCAS NumberMolecular FormulaOdor DescriptionAcute Oral Toxicity (LD50, rat)Skin Irritation
Cyclohexanol108-93-0C6H12OCamphoraceous, phenolic2060 mg/kgIrritant
1-Cyclohexylethanol1193-81-3C8H16OMild, floral, greenNo data availableNo data available
1-Cyclohexyl-1-propanol17264-02-7C9H18ONo data availableNo data availableCauses skin irritation

Note: This data is for informational purposes only and should not be used to infer the properties of this compound.

Experimental Protocols for the Evaluation of this compound

The following section details the necessary experimental workflows to characterize this compound for its potential as a fragrance ingredient.

Synthesis and Purification

A potential synthetic route to this compound is through the Grignard reaction. This would involve the reaction of a heptylmagnesium halide with cyclohexanone, followed by an acidic workup.

Protocol:

  • Grignard Reagent Formation: React 1-bromoheptane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form heptylmagnesium bromide.

  • Reaction with Cyclohexanone: Slowly add a solution of cyclohexanone in anhydrous diethyl ether to the Grignard reagent at 0°C.

  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Olfactory Evaluation

A trained panel of perfumers or sensory analysts is required to characterize the odor profile of the synthesized compound.

Protocol:

  • Preparation of Samples: Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol or dipropylene glycol) at concentrations ranging from 0.01% to 10%.

  • Odor Assessment: Dip smelling strips into each dilution and allow the solvent to evaporate. The panelists should then evaluate the odor at different time points (top, middle, and base notes).

  • Odor Descriptors: Panelists should describe the odor using a standardized vocabulary, noting its character (e.g., floral, woody, fruity), intensity, and tenacity.

  • Odor Threshold Determination: Determine the odor detection threshold using a forced-choice method with ascending concentrations.

Safety and Toxicological Assessment

A battery of in vitro and in silico methods should be employed to assess the potential toxicity of this compound.

Protocol:

  • In Silico Prediction: Use computational models (e.g., QSAR) to predict potential toxicological endpoints such as skin sensitization, genotoxicity, and carcinogenicity.

  • In Vitro Skin Irritation: Perform a reconstructed human epidermis (RhE) test (e.g., OECD TG 439) to assess the potential for skin irritation.

  • In Vitro Skin Sensitization: Conduct a direct peptide reactivity assay (DPRA) and/or a KeratinoSens™ assay (OECD TG 442C/D) to evaluate the skin sensitization potential.

  • Genotoxicity Screening: Use a bacterial reverse mutation test (Ames test; OECD TG 471) to screen for mutagenic potential.

Logical Workflow for Fragrance Ingredient Evaluation

The following diagram illustrates the logical progression of experiments for the evaluation of a novel fragrance ingredient like this compound.

Fragrance_Ingredient_Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Evaluation cluster_application Application Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crude Product Characterization Structural Characterization Purification->Characterization Purified Compound Olfactory Olfactory Evaluation Characterization->Olfactory Confirmed Structure Safety Safety Assessment Characterization->Safety Confirmed Structure Formulation Formulation Studies Olfactory->Formulation Safety->Formulation Stability Stability Testing Formulation->Stability

Caption: Workflow for the development of a new fragrance ingredient.

Signaling Pathway for Olfactory Transduction

While the specific olfactory receptors that might be activated by this compound are unknown, the general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization AP Action Potential to Olfactory Bulb Depolarization->AP

Caption: General olfactory signal transduction pathway.

Due to the lack of available data, it is not possible to provide more specific application notes or protocols for this compound at this time. The information and protocols provided herein are intended to serve as a guide for the initial research and development of this novel compound as a potential fragrance ingredient. Rigorous adherence to safety protocols and good laboratory practices is essential throughout all stages of evaluation.

Application Notes and Protocols: 1-Cyclohexyloctan-1-ol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Cyclohexyloctan-1-ol is a long-chain aliphatic alcohol containing a bulky cyclohexyl group. This unique molecular architecture suggests its potential utility in various areas of materials science, including polymer modification, surfactant development, and as a precursor for novel functional materials. The combination of a flexible octanol chain and a rigid cyclohexyl ring could impart unique thermal, mechanical, and surface properties to materials.

Potential Applications

Polymer Plasticizer and Modifier

The long alkyl chain of this compound can act as an internal plasticizer in polymers such as polyvinyl chloride (PVC) and its copolymers. The bulky cyclohexyl group may enhance thermal stability and compatibility with the polymer matrix.

Surfactant and Emulsifier

While the hydroxyl group provides a hydrophilic head, the long hydrocarbon tail (cyclohexyloctyl group) is highly lipophilic. This amphiphilic nature makes it a candidate for use as a non-ionic surfactant or emulsifier in various formulations, including coatings, adhesives, and personal care products.

Lubricant and Flow Additive

The branched structure and the presence of the cyclohexyl ring could provide good lubricating properties and act as a flow additive in lubricant formulations and polymer processing.

Precursor for Functional Monomers

The hydroxyl group of this compound can be chemically modified to introduce polymerizable functionalities (e.g., acrylates, methacrylates). The resulting monomers could be used to synthesize polymers with unique properties derived from the cyclohexyloctyl side chain.

Physicochemical Properties (Hypothetical)

The following table summarizes the predicted physicochemical properties of this compound based on data from similar molecules like 1-cyclohexylethanol and other long-chain alcohols.

PropertyPredicted ValueUnit
Molecular FormulaC₁₄H₂₈O-
Molecular Weight212.38 g/mol
Boiling Point~280-300°C
Melting Point~20-30°C
Density~0.90-0.95g/cm³
Water SolubilityLow-
LogP (Octanol-Water Partition Coefficient)~5-6-

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route via a Grignard reaction between cyclohexylmagnesium bromide and octanal.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_steps Reaction Steps cluster_product Product Cyclohexyl_Bromide Cyclohexyl Bromide Grignard_Formation Grignard Reagent Formation Cyclohexyl_Bromide->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Octanal Octanal Grignard_Reaction Grignard Reaction Octanal->Grignard_Reaction THF Anhydrous THF THF->Grignard_Formation HCl Aqueous HCl Workup Aqueous Work-up HCl->Workup Grignard_Formation->Grignard_Reaction Cyclohexylmagnesium Bromide Grignard_Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine. Add a solution of cyclohexyl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of octanal in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Aqueous Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride, followed by 1M hydrochloric acid until the magnesium salts dissolve.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Logical Relationship Diagram:

Characterization_Logic cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_properties Property Determination Synthesis Synthesized Product NMR NMR (¹H, ¹³C) Synthesis->NMR FTIR FTIR Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Thermal Thermal Properties (DSC, TGA) Structure->Thermal Physical Physical Properties (Viscosity, Density) Structure->Physical

Caption: Logical flow for the characterization of this compound.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic signals for the cyclohexyl and octyl protons, as well as a signal for the proton on the carbon bearing the hydroxyl group. The ¹³C NMR will confirm the number of unique carbon environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain an IR spectrum of the neat liquid or a thin film. A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretching vibration.

  • Mass Spectrometry (MS): Use a suitable ionization technique (e.g., Electrospray Ionization) to determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the melting point and any other phase transitions by heating and cooling the sample at a controlled rate (e.g., 10 °C/min).

    • Thermogravimetric Analysis (TGA): Assess the thermal stability and decomposition temperature by heating the sample in a controlled atmosphere (e.g., nitrogen or air) and monitoring the weight loss as a function of temperature.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the eyes and skin. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood, especially during synthesis and purification.

Conclusion

This compound represents an unexplored molecule with significant potential in materials science. The protocols and application notes provided here offer a starting point for researchers to synthesize, characterize, and investigate its utility as a polymer additive, surfactant, or a building block for new materials. Further research is necessary to fully elucidate its properties and validate these potential applications.

Troubleshooting & Optimization

Common side products in the synthesis of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Cyclohexyloctan-1-ol, primarily focusing on the common Grignard reaction pathway.

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Question: My reaction resulted in a very low yield of the desired product. What are the potential causes?

  • Answer: A low yield of this compound in a Grignard synthesis can stem from several factors. Primarily, Grignard reagents are highly reactive with protic sources. The presence of water in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it to an alkane (cyclohexane or octane, depending on your reagent) and reducing the amount available to react with the carbonyl compound.[1] Additionally, exposure to atmospheric oxygen can lead to the formation of alkoxides, further diminishing the concentration of the active Grignard reagent.[1] It is crucial to ensure all equipment is flame-dried or oven-dried and that anhydrous solvents are used under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of a significant amount of a hydrocarbon byproduct (cyclohexane or octane).

  • Question: My post-reaction analysis shows a significant peak corresponding to cyclohexane (or octane). Why did this form?

  • Answer: The formation of the corresponding alkane from the Grignard reagent (cyclohexane from cyclohexylmagnesium halide or octane from octylmagnesium halide) is a classic sign of premature quenching.[1] Grignard reagents are potent bases and will readily react with any compound containing acidic protons, most commonly water.[1] This reaction protonates the carbanion of the Grignard reagent, leading to the formation of the alkane. To mitigate this, ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a dry, inert atmosphere.

Issue 3: Identification of a high molecular weight, non-polar impurity.

  • Question: I have a significant, non-polar side product with a molecular weight that appears to be a dimer of my Grignard reagent's alkyl/cycloalkyl group (e.g., bicyclohexyl or hexadecane). What is this and how can I avoid it?

  • Answer: This impurity is likely the result of a Wurtz coupling reaction, where the Grignard reagent reacts with the unreacted alkyl or cycloalkyl halide starting material.[2][3] This side reaction can be minimized by the slow, dropwise addition of the halide to the magnesium turnings during the formation of the Grignard reagent, which helps to keep the concentration of the halide low.[1][2] Maintaining a controlled reaction temperature is also crucial, as higher temperatures can favor the formation of this coupling product.[3]

Issue 4: Recovery of unreacted starting materials (octanal or cyclohexanone).

  • Question: After workup, I've recovered a substantial amount of my starting aldehyde/ketone. What could be the reason for this?

  • Answer: The recovery of the starting carbonyl compound can be due to a side reaction known as enolization.[1][4] The Grignard reagent, acting as a base, can deprotonate the α-carbon of the carbonyl compound (the carbon adjacent to the C=O group), forming an enolate. This is particularly relevant for octanal, which has α-hydrogens. Upon acidic workup, this enolate is protonated back to the original aldehyde.[4] Using a less sterically hindered Grignard reagent or a different organometallic reagent, such as an organolithium, might reduce the extent of enolization. In some cases, using cerium(III) chloride as an additive can promote the desired 1,2-addition over enolization.

Issue 5: Formation of an alcohol with the wrong structure (e.g., 1-octanol).

  • Question: My product mixture contains a primary alcohol (e.g., 1-octanol) instead of the expected secondary alcohol. How is this possible?

  • Answer: This can occur if the Grignard reagent acts as a reducing agent rather than a nucleophile. This side reaction happens when the Grignard reagent possesses a β-hydrogen. The Grignard reagent can deliver a hydride to the carbonyl carbon via a cyclic transition state, reducing the aldehyde (octanal) to its corresponding primary alcohol (1-octanol) and forming an alkene from the Grignard reagent (cyclohexene).[4] This is more common with sterically hindered ketones, but can also occur with aldehydes.[4] To minimize this, ensure the reaction temperature is kept low.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most common and direct method is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[4][5] There are two primary variations for this synthesis:

  • Reacting cyclohexylmagnesium halide (e.g., bromide or chloride) with octanal.

  • Reacting an octylmagnesium halide with cyclohexanone.

Q2: How can I purify this compound from the common side products? A2: Purification can typically be achieved through column chromatography on silica gel. The non-polar side products, such as bicyclohexyl (from Wurtz coupling) and any unreacted starting materials, will elute first with a non-polar solvent system (e.g., hexanes/ethyl acetate). The desired, more polar this compound will elute later as the polarity of the solvent system is increased. Distillation under reduced pressure can also be an effective method for purification, particularly for removing high-boiling impurities.

Q3: What analytical techniques are best for identifying the main product and side products? A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and for a preliminary assessment of the product mixture's complexity. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile components and identifying them by their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying the structures of the major impurities.

Quantitative Data on Side Products

The yield of side products in a Grignard reaction is highly dependent on the specific reaction conditions. The following table summarizes the common side products and factors that influence their formation.

Side ProductCommon Cause(s)Factors Increasing FormationTypical Yield Range
Cyclohexane/OctaneReaction of Grignard reagent with protic species (e.g., water).[1]Presence of moisture in reagents, solvents, or glassware.Highly variable; can be significant if conditions are not anhydrous.
Bicyclohexyl/HexadecaneWurtz coupling of the Grignard reagent with unreacted halide.[2][6]High concentration of alkyl/cycloalkyl halide; elevated reaction temperatures.[3]Variable, but can be minimized with slow addition and temperature control.
Unreacted OctanalEnolization of the aldehyde by the Grignard reagent acting as a base.[4]Sterically hindered Grignard reagents; higher reaction temperatures.Can be a major pathway depending on the substrate and conditions.
1-Octanol + CyclohexeneReduction of the aldehyde by the Grignard reagent.[4]Sterically hindered carbonyl compounds; Grignard reagents with β-hydrogens.Generally a minor side product, but can increase with steric hindrance.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This is a general protocol and may require optimization.

Materials:

  • Magnesium turnings

  • Bromocyclohexane (or 1-bromooctane)

  • Octanal (or cyclohexanone)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Grignard Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of bromocyclohexane in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromocyclohexane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Grignard Synthesis: Once the reaction has started, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Addition to Carbonyl: Cool the Grignard reagent solution in an ice bath. Add a solution of octanal in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching: After the addition is complete and the reaction is stirred for an appropriate time, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.

Visualization of Reaction Pathways

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction RMgX Cyclohexyl-MgBr (Grignard Reagent) Intermediate Alkoxide Intermediate RMgX->Intermediate Nucleophilic Addition Aldehyde Octanal Aldehyde->Intermediate Product This compound Intermediate->Product Acidic Workup RMgX2 Cyclohexyl-MgBr SideProduct Cyclohexane RMgX2->SideProduct Protonation MgOHBr Mg(OH)Br RMgX2->MgOHBr Water H₂O (Moisture) Water->SideProduct Water->MgOHBr Start Reaction Start Start->RMgX Start->RMgX2

Caption: Logical workflow of the desired Grignard reaction versus a common side reaction.

References

Technical Support Center: Purification of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Cyclohexyloctan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?

A1: When synthesizing this compound via the Grignard reaction of cyclohexylmagnesium halide with octanal, several impurities can be present in the crude product. The most common impurities include:

  • Unreacted Starting Materials: Residual octanal and cyclohexyl halide.

  • Grignard Reagent Byproducts: Biphenyl (from the coupling of the Grignard reagent) and magnesium salts.[1]

  • Side-Reaction Products: Small amounts of other alcohols or undesired isomers.

Q2: What are the key physical properties of this compound that are relevant for its purification?

A2: While specific experimental data for this compound is limited, we can infer its properties based on its structure as a long-chain alkyl cyclohexanol.

  • Appearance: It is expected to be a viscous liquid or a low-melting waxy solid at room temperature.

  • Boiling Point: Due to its high molecular weight, it will have a high boiling point at atmospheric pressure, making vacuum distillation the preferred method for purification by distillation.[2]

  • Solubility: It is expected to be soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane, and insoluble in water.

Q3: Which purification techniques are most suitable for this compound?

A3: The most effective purification techniques for this compound are fractional vacuum distillation and column chromatography.

  • Fractional Vacuum Distillation: This method is ideal for separating compounds with different boiling points and is particularly useful for high-boiling point liquids like this compound to prevent decomposition.[3]

  • Column Chromatography: This technique separates compounds based on their polarity and is effective for removing non-volatile impurities and byproducts with similar boiling points.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem: Poor separation of this compound from impurities.

Possible Cause Solution
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibration on the distillation column packing. A slow, steady distillation rate is crucial for good separation.[4]
Inefficient distillation column. Ensure the fractionating column is adequately packed with a suitable material (e.g., Raschig rings or metal sponges) and is of sufficient length for the required separation.
Fluctuating vacuum. Check all connections for leaks. Ensure the vacuum pump is operating correctly and that the pressure is stable throughout the distillation.[5]
Improper thermometer placement. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Problem: The compound is not distilling, even at high temperatures.

Possible Cause Solution
Vacuum is not low enough. Check the vacuum system for leaks and ensure the pump is capable of reaching the required low pressure. A lower pressure will decrease the boiling point of the compound.[3]
Insufficient heating. Ensure the heating mantle is set to a temperature high enough to cause the compound to boil at the applied vacuum. The heating should be uniform.
System leak. A leak in the system will prevent the attainment of a low enough pressure for distillation to occur at a reasonable temperature. All joints should be properly sealed.[4]
Column Chromatography

Problem: Poor separation of this compound from non-polar impurities.

Possible Cause Solution
Incorrect solvent system. The polarity of the eluent is too high. Decrease the polarity of the solvent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A good starting point for many alcohols is a hexane:ethyl acetate mixture.[6]
Column is overloaded. Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight.
Sample was not loaded properly. The initial band of the sample should be as narrow as possible. Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica gel.[7]

Problem: The compound is eluting too slowly or not at all.

Possible Cause Solution
Solvent system is not polar enough. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane:ethyl acetate mixture.[8]
Compound is adsorbing too strongly to the silica gel. If increasing the eluent polarity does not work, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine if the compound is basic.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump through a cold trap. Ensure all glass joints are properly greased and sealed.[5]

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once a stable, low pressure is achieved, begin to heat the distillation flask gently.

    • Collect any low-boiling impurities as the first fraction.

    • Slowly increase the temperature and collect the fraction corresponding to the boiling point of this compound at the recorded pressure.

    • Monitor the temperature closely; a pure compound should distill over a narrow temperature range.[9]

  • Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for a non-polar alcohol like this compound is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel.[7]

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If the product is not eluting, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation>98%60-80%HighGood for large scale, removes volatile impurities effectively.Requires high vacuum, potential for thermal decomposition.
Flash Column Chromatography>99%70-90%Low to MediumHigh purity achievable, good for removing non-volatile impurities.Can be time-consuming, requires significant solvent usage.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Distillation Fractional Vacuum Distillation Crude_Product->Distillation High Boiling Point Chromatography Column Chromatography Crude_Product->Chromatography Polarity Difference Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Distillation Start Distillation Issue Q1 Poor Separation? Start->Q1 Q2 No Distillate? Start->Q2 A1_1 Reduce Heat Q1->A1_1 Yes A1_2 Check Column Q1->A1_2 Yes A1_3 Check Vacuum Q1->A1_3 Yes A2_1 Check for Leaks Q2->A2_1 Yes A2_2 Increase Heat Q2->A2_2 Yes A2_3 Verify Vacuum Q2->A2_3 Yes

Caption: Troubleshooting logic for fractional vacuum distillation.

References

Technical Support Center: Optimization of Grignard Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions.

Troubleshooting Guides & FAQs

Reaction Initiation

Q1: My Grignard reaction is not starting. What are the common causes and how can I initiate it?

A1: Failure to initiate is a frequent issue in Grignard synthesis, often due to the passivating layer of magnesium oxide on the magnesium metal. Here are several methods to activate the magnesium and initiate the reaction:

  • Mechanical Activation: The simplest method is to crush the magnesium turnings with a glass rod in the reaction flask. This exposes a fresh, unoxidized magnesium surface.[1][2] Rapid stirring can also be effective.

  • Chemical Activation:

    • Iodine: Adding a small crystal of iodine is a common technique. The iodine reacts with the magnesium surface, and the disappearance of the brown iodine color is an indicator that the magnesium has been activated.[2][3][4]

    • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be used as an activating agent. The formation of ethylene gas bubbles indicates that the magnesium surface is clean and ready to react.[5]

    • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.

  • Thermal Activation: Gentle heating with a heat gun or a warm water bath can provide the initial energy needed to start the reaction.[6] However, be cautious as the reaction is exothermic and can become vigorous once initiated. It is crucial to have an ice bath ready to moderate the reaction if necessary.

Reaction Conditions

Q2: I am observing a low yield of my desired product. What factors could be contributing to this?

A2: Low yields in Grignard reactions can stem from several factors, from the quality of reagents and solvents to the reaction parameters.

  • Moisture: Grignard reagents are highly sensitive to moisture and will react with water to quench the reagent, forming an alkane. It is imperative to use anhydrous (dry) solvents and to dry all glassware thoroughly before use, typically by flame-drying or oven-drying.[1][2][7] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Solvent Choice: The choice of solvent is critical for stabilizing the Grignard reagent and influencing the reaction outcome. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they solvate the magnesium atom, forming a stable complex.[8][9] For certain substrates, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to improve yields and reduce side reactions.[10][11]

  • Temperature Control: Grignard reactions are exothermic. While some initial heating may be required for initiation, the temperature should be carefully controlled throughout the reaction to prevent side reactions. For reactions with thermally sensitive substrates, conducting the reaction at lower temperatures (e.g., -78°C to 0°C) can improve selectivity and yield.[12][13][14]

  • Reagent Quality and Stoichiometry: Ensure the magnesium is of high quality and the organic halide is pure. The stoichiometry of the reactants should be carefully controlled. An excess of the Grignard reagent is often used to ensure complete conversion of the electrophile.

  • Titration of Grignard Reagent: The exact concentration of the prepared Grignard reagent can vary. It is good practice to titrate a small aliquot of the Grignard solution to determine its precise concentration before adding the electrophile. This allows for accurate control of the reaction stoichiometry.

Side Reactions

Q3: I am observing a significant amount of a byproduct that has double the molecular weight of my starting alkyl/aryl group. What is this and how can I minimize it?

A3: This byproduct is likely the result of a Wurtz coupling reaction , where the Grignard reagent reacts with the unreacted organic halide.[15][16]

To minimize Wurtz coupling:

  • Slow Addition: Add the organic halide slowly to the magnesium turnings. This maintains a low concentration of the halide in the presence of the newly formed Grignard reagent.

  • Dilution: Performing the reaction under more dilute conditions can also disfavor the bimolecular Wurtz coupling.

  • Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For example, for benzyl Grignard reactions, 2-MeTHF has been shown to be superior to THF in suppressing the formation of the Wurtz byproduct.[10][11]

  • Continuous Flow Chemistry: Continuous production processes have been demonstrated to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling.[15]

Data Presentation

Table 1: Comparison of Solvents for Benzyl Chloride Grignard Reaction

SolventActivatorProduct Yield (%)Wurtz Byproduct (%)
Diethyl Ether (Et₂O)I₂946
2-Methyltetrahydrofuran (2-MeTHF)I₂9010
Tetrahydrofuran (THF)I₂2773
Cyclopentyl methyl ether (CPME)DIBAL-H4555
Diethoxymethane (DEM)DIBAL-H4555

Data adapted from a systematic screening of solvents in Grignard reactions.[10][11][17]

Table 2: Effect of Temperature on a Grignard Reaction

Temperature (°C)Desired Product Purity (%)
-20 to 0>90
> -15Reaction completes in 5 minutes, but with increased diaddition byproduct
-30Requires up to 1 hour for completion
-40Necessary to control undesired diaddition product

Data illustrates the importance of low temperatures for controlling side reactions in certain Grignard additions to esters.[12][18][19]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (Phenylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (optional)

  • Round-bottom flask, condenser, drying tube (filled with CaCl₂), and addition funnel (all oven-dried)

Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried overnight to remove any traces of water.[1][2] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or with a drying tube in place.

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the round-bottom flask.

  • Initiation:

    • Add a small crystal of iodine to the magnesium.

    • In a separate, dry flask, prepare a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion (about 10%) of the bromobenzene solution to the magnesium turnings.

  • Starting the Reaction: The reaction should begin spontaneously, indicated by bubbling and a change in color (the brown of the iodine will disappear). If it does not start, gently warm the flask with a heat gun or crush some of the magnesium turnings with a dry glass rod.[2][3]

  • Addition: Once the reaction has initiated and is proceeding exothermically, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, if the reaction subsides, gently heat the mixture to reflux for an additional 15-30 minutes to ensure all the magnesium has reacted.[7] The final solution should appear cloudy and greyish-brown.

  • Cooling and Use: Allow the Grignard reagent to cool to room temperature before proceeding with the addition of the electrophile.

Protocol 2: Titration of a Grignard Reagent

Materials:

  • Grignard reagent solution

  • Anhydrous THF

  • Iodine (I₂) solution of known concentration in anhydrous THF

  • Dry glassware (burette, flask)

Procedure:

  • Accurately prepare a standard solution of iodine in anhydrous THF (e.g., 0.1 M).

  • In a dry flask under an inert atmosphere, place a known volume of the standard iodine solution.

  • Slowly add the Grignard reagent solution from a burette to the iodine solution with stirring.

  • The endpoint is the disappearance of the iodine color (from brown/violet to colorless or the color of the Grignard reagent itself).

  • The reaction is: 2 RMgX + I₂ → R-R + 2 MgXI. Therefore, the molarity of the Grignard reagent is twice the moles of iodine reacted, divided by the volume of the Grignard reagent added.

Mandatory Visualization

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup & Purification A Dry Glassware & Reagents B Assemble Apparatus under Inert Atmosphere A->B C Add Mg Turnings B->C D Initiate Reaction (I₂, heat, etc.) C->D E Slowly Add Organic Halide in Ether D->E F Reflux to Completion E->F G Cool Grignard Reagent F->G H Add Electrophile Solution Dropwise G->H I Stir at Appropriate Temperature H->I J Quench with Aqueous Acid (e.g., NH₄Cl) I->J K Extract with Organic Solvent J->K L Dry and Evaporate Solvent K->L M Purify Product (Crystallization/Chromatography) L->M Troubleshooting_Grignard start Grignard Reaction Issue problem problem start->problem Identify Problem check1 check1 problem->check1 No Reaction Initiation? check2 check2 problem->check2 Low Yield? check3 check3 problem->check3 Wurtz Coupling Byproduct? solution solution check check solution1a Activate Mg: - Crush Mg turnings - Add I₂ or 1,2-dibromoethane - Gentle heating check1->solution1a Yes end Successful Reaction solution1a->end Reaction Initiated solution2a Troubleshoot: - Ensure anhydrous conditions - Check reagent quality - Optimize temperature - Titrate Grignard reagent check2->solution2a Yes solution2a->end Yield Improved solution3a Minimize Byproduct: - Slow addition of halide - Use dilute conditions - Change solvent (e.g., 2-MeTHF) check3->solution3a Yes solution3a->end Byproduct Reduced

References

Stability and degradation pathways of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 1-Cyclohexyloctan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected stable storage conditions for this compound?

A1: Based on its structure as a tertiary alcohol with a long alkyl chain, this compound is expected to be relatively stable under standard storage conditions (room temperature, protected from light and strong acids or bases). For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and dark place to minimize the potential for slow degradation.

Q2: Is this compound susceptible to oxidation?

A2: Tertiary alcohols, such as this compound, are generally resistant to oxidation under normal conditions.[1][2][3][4][5] Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be easily removed by common oxidizing agents.[1][2][3] Therefore, significant oxidative degradation is not expected unless very harsh oxidizing conditions are applied, which may lead to the cleavage of carbon-carbon bonds.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways anticipated for this compound are acid-catalyzed dehydration and thermal decomposition. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and leading to the formation of a carbocation, which can then eliminate a proton to form an alkene. Thermal stress can also induce dehydration or fragmentation of the molecule.

Q4: How can I assess the stability of my this compound sample?

A4: A forced degradation study is the recommended approach to systematically assess the stability of this compound.[6][7][8][9][10] This involves subjecting the compound to a variety of stress conditions, including heat, light, acid, base, and oxidizing agents, to identify potential degradation products and pathways.[6][7][8][9]

Troubleshooting Guides

Issue 1: Sample appears viscous and is difficult to handle/pipette.
  • Cause: Due to its high molecular weight and long alkyl chain, this compound is expected to be a viscous liquid, especially at lower temperatures.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the sample gently in a water bath to a slightly elevated temperature (e.g., 30-40°C) to reduce its viscosity. Ensure the temperature is not excessively high to prevent thermal degradation.

    • Use Appropriate Pipetting Techniques:

      • Employ positive displacement pipettes for more accurate and precise handling of viscous liquids.

      • If using air displacement pipettes, use a "reverse pipetting" technique to minimize errors.[11]

      • Cut the end of the pipette tip to create a wider opening.

      • Aspirate and dispense the liquid slowly to allow for complete transfer.[8][11]

    • Dilution: If compatible with your experimental procedure, dissolve the compound in a suitable, less viscous organic solvent (e.g., ethanol, isopropanol, or hexane) to create a stock solution that is easier to handle.

Issue 2: Poor solubility in aqueous solutions.
  • Cause: The long octyl chain and cyclohexyl group make this compound highly nonpolar and thus poorly soluble in water.[12]

  • Troubleshooting Steps:

    • Co-solvents: Use a co-solvent system by adding a water-miscible organic solvent (e.g., ethanol, methanol, DMSO, or THF) to the aqueous solution to increase the solubility of the compound.[6]

    • Surfactants: Employ a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the nonpolar molecule and increase its apparent solubility.

    • Complexation: Consider the use of cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with the nonpolar parts of the molecule, thereby enhancing its aqueous solubility.[7]

Issue 3: Unexpected peaks observed during chromatographic analysis (e.g., GC-MS, HPLC).
  • Cause: These peaks could be due to degradation of the compound, impurities from synthesis, or contamination.

  • Troubleshooting Steps:

    • Verify Purity: Re-evaluate the purity of your starting material using appropriate analytical techniques.

    • Analyze a Fresh Sample: Prepare and analyze a freshly prepared sample to see if the unexpected peaks are still present. If they are absent or reduced, it suggests that degradation occurred during sample preparation or storage of the previous sample.

    • Investigate Degradation: If degradation is suspected, consider the following:

      • Thermal Degradation: If using GC-MS, the high temperature of the injection port could be causing on-column degradation. Try lowering the injector temperature.

      • Acidic/Basic Conditions: Ensure that the sample and any solvents or mobile phases used are neutral and free from acidic or basic contaminants.

    • Blank Analysis: Run a blank injection of the solvent to rule out contamination from the solvent or analytical system.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted under specific stress conditions.

Acid-Catalyzed Dehydration

Under acidic conditions, this compound is expected to undergo dehydration to form a mixture of isomeric alkenes. The reaction proceeds through a tertiary carbocation intermediate.

Acid_Catalyzed_Dehydration This compound This compound Protonation Protonation (+H+) This compound->Protonation Oxonium_Ion Protonated Alcohol (Oxonium Ion) Protonation->Oxonium_Ion Dehydration Dehydration (-H2O) Oxonium_Ion->Dehydration Carbocation Tertiary Carbocation Dehydration->Carbocation Deprotonation1 Deprotonation (-H+) Carbocation->Deprotonation1 Deprotonation2 Deprotonation (-H+) Carbocation->Deprotonation2 Alkene1 1-Cyclohexyl-1-octene (Major Product) Deprotonation1->Alkene1 Alkene2 Cyclohexylideneoctane (Minor Product) Deprotonation2->Alkene2

Caption: Predicted acid-catalyzed dehydration pathway of this compound.

Potential Oxidative and Biodegradation Pathways

While resistant to mild oxidation, under strong oxidizing conditions or through microbial action, degradation could be initiated at the cyclohexyl ring or the alkyl chain.

Oxidative_Biodegradation cluster_cyclohexyl Cyclohexyl Ring Oxidation cluster_alkyl Alkyl Chain Oxidation (β-oxidation) 1-Cyclohexyloctan-1-ol_C This compound Oxidation_C Hydroxylation 1-Cyclohexyloctan-1-ol_C->Oxidation_C Diol Hydroxycyclohexyl-octan-1-ol Oxidation_C->Diol Further_Oxidation_C Further Oxidation Diol->Further_Oxidation_C Ring_Cleavage_C Ring Cleavage Products Further_Oxidation_C->Ring_Cleavage_C 1-Cyclohexyloctan-1-ol_A This compound Oxidation_A Omega or Beta Oxidation 1-Cyclohexyloctan-1-ol_A->Oxidation_A Carboxylic_Acid Cyclohexyl-hydroxy-octanoic acid Oxidation_A->Carboxylic_Acid Chain_Shortening Chain Shortening Carboxylic_Acid->Chain_Shortening Degradation_Products_A Shorter-chain derivatives Chain_Shortening->Degradation_Products_A

Caption: Hypothetical oxidative and biodegradation pathways for this compound.

Quantitative Data Summary

Table 1: Representative Biodegradation Rates of Similar Compounds

Compound Temperature (°C) First-Order Mineralization Rate Constant (days⁻¹) Reference
tert-Butyl Alcohol 5 0.00784 [13][14][15]
tert-Butyl Alcohol 15 0.00907 [13][14][15]
tert-Butyl Alcohol 25 0.0153 [13][14][15]

| Long-chain alcohols (C14-C18) | Ambient | Readily biodegradable |[16] |

Table 2: Illustrative Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration Expected Outcome for this compound
Acid Hydrolysis 0.1 - 1 M HCl, 60°C 24 - 48 hours Dehydration to alkenes
Base Hydrolysis 0.1 - 1 M NaOH, 60°C 24 - 48 hours Likely stable
Oxidation 3-30% H₂O₂, RT 24 hours Likely stable, potential for minor degradation
Thermal 80-100°C 48 - 72 hours Dehydration or decomposition

| Photostability | 1.2 million lux hours (visible) & 200 W h/m² (UVA) | Variable | Likely stable |

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow Start Start: Prepare Stock Solution of this compound Stress_Conditions Subject Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress_Conditions->Base Thermal Thermal Stress (e.g., 80°C) Stress_Conditions->Thermal Photo Photostability (ICH Q1B conditions) Stress_Conditions->Photo Sampling Sample at Time Points (e.g., 0, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, GC-MS) Sampling->Analysis Evaluation Evaluate Degradation (Identify & Quantify Degradants) Analysis->Evaluation End End: Determine Degradation Pathways and Stability Profile Evaluation->End Stress_conditions Stress_conditions Stress_conditions->Oxidation

Caption: General experimental workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Place the stock solution in an oven at 80°C.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][10][17][18] A control sample should be kept in the dark at the same temperature.

  • Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method, such as HPLC with UV or MS detection, or GC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify any degradation products.

Protocol 2: Analysis of Degradation Products by GC-MS

Methodology:

  • Sample Preparation: Dilute the samples from the forced degradation study with a suitable solvent (e.g., hexane or ethyl acetate). If necessary, perform a liquid-liquid extraction to isolate the analytes from aqueous media.

  • Derivatization (Optional): While this compound is amenable to GC-MS analysis, derivatization (e.g., silylation) can improve peak shape and thermal stability.

  • GC-MS Conditions:

    • Injector: Split/splitless inlet, typically at 250°C.

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis: Identify the parent compound and any degradation products by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.

References

Troubleshooting low conversion rates in 1-Cyclohexyloctan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of 1-Cyclohexyloctan-1-ol, particularly addressing the issue of low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?

A1: The initiation of the Grignard reagent formation is often the most critical step and is highly sensitive to reaction conditions.

  • Moisture Contamination: Grignard reagents are highly reactive with protic sources like water.[1] Ensure all glassware is flame-dried or oven-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents must be anhydrous.

  • Magnesium Surface Passivation: The magnesium turnings can have an oxide layer on their surface that prevents the reaction.[3]

    • Activation Methods: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can be added to the reaction flask; the disappearance of the purple color often indicates the reaction has started.[2] Other activators like 1,2-dibromoethane can also be used.

  • Purity of Reagents: Ensure the cyclohexyl halide (e.g., bromocyclohexane) is pure and free of water.

Q2: I've successfully formed the Grignard reagent, but the subsequent reaction with octanal gives a low yield of this compound. What are the likely side reactions?

A2: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the target alcohol.

  • Enolization of Octanal: The Grignard reagent can act as a base and deprotonate the alpha-carbon of octanal, forming an enolate.[4] This is more prevalent with sterically hindered ketones but can also occur with aldehydes.[1] Upon workup, this regenerates the starting aldehyde. To minimize this, add the octanal solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).

  • Wurtz Coupling: The Grignard reagent can react with the unreacted cyclohexyl halide, leading to the formation of bicyclohexyl. This is more common if the Grignard formation is slow and there is a high local concentration of the halide.

  • Reduction of Octanal: A hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of octanal, resulting in the formation of 1-octanol.[4]

Q3: My reaction mixture becomes cloudy and black during the Grignard reagent formation. Is this normal?

A3: A cloudy, grayish appearance is typical for a Grignard reaction as the magnesium is consumed. However, a blackening of the solution, especially with prolonged heating, could indicate decomposition or side reactions.[2] It is generally not necessary to reflux the Grignard reagent for extended periods once its formation is complete.[2]

Q4: What are the best practices for the workup and purification of this compound?

A4: The workup procedure is crucial for isolating the final product in high purity.

  • Quenching: The reaction should be quenched by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This protonates the alkoxide to form the alcohol and is generally preferred over strong acids, which can sometimes promote side reactions like dehydration, especially if the product is a tertiary alcohol.

  • Extraction: Use a suitable organic solvent, such as diethyl ether or ethyl acetate, for extraction. Perform multiple extractions to ensure complete recovery of the product.

  • Purification: The primary method for purification is typically column chromatography on silica gel. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is commonly used.

Data Presentation

Table 1: Comparison of Grignard Reaction Conditions for Tertiary Alcohol Synthesis

ParameterCondition A (Standard)Condition B (Optimized for Hindered Substrates)Reference
Solvent Anhydrous Diethyl Ether or THFAnhydrous THF[3],[2]
Temperature 0 °C to Room Temperature-78 °C to 0 °C[3]
Addition Rate Slow, dropwise addition of aldehyde/ketoneVery slow, dropwise addition[3]
Reaction Time 1-3 hours2-4 hours[2]
Workup Saturated aq. NH₄ClSaturated aq. NH₄Cl[5]
Typical Yield 60-80%70-90%[6]

Experimental Protocols

Protocol 1: Synthesis of Cyclohexylmagnesium Bromide (Grignard Reagent)

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, place a solution of bromocyclohexane (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromocyclohexane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it doesn't start, gentle heating with a heat gun may be required.

  • Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.

Protocol 2: Synthesis of this compound

  • Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C in an ice bath.

  • Prepare a solution of octanal (1.0 equivalent) in the same anhydrous solvent used for the Grignard reagent.

  • Add the octanal solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, proceed with the workup as described in Protocol 3.

Protocol 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow reagent_prep Grignard Reagent Preparation (Cyclohexylmagnesium Bromide) reaction Reaction with Octanal reagent_prep->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_grignard Grignard Formation Issues cluster_reaction Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Conversion Rate? grignard_issue No Reaction Initiation? start->grignard_issue Yes reaction_issue Side Products Observed? start->reaction_issue Grignard OK workup_issue Low Isolated Yield? start->workup_issue Reaction OK check_moisture Check for Moisture (Anhydrous Conditions?) grignard_issue->check_moisture Yes check_mg Check Mg Activation grignard_issue->check_mg No check_temp Lower Reaction Temperature? reaction_issue->check_temp Yes check_addition Slow Aldehyde Addition? reaction_issue->check_addition No check_extraction Incomplete Extraction? workup_issue->check_extraction Yes check_purification Product Decomposition? workup_issue->check_purification No

Caption: Troubleshooting decision tree for low conversion rates.

Reaction_Pathway cyclohexyl_mgbr Cyclohexyl-MgBr intermediate Alkoxide Intermediate cyclohexyl_mgbr->intermediate + side_product1 Enolate (from Octanal) cyclohexyl_mgbr->side_product1 Deprotonation side_product2 Bicyclohexyl cyclohexyl_mgbr->side_product2 Wurtz Coupling octanal Octanal octanal->intermediate + octanal->side_product1 Deprotonation product This compound intermediate->product H₃O⁺ Workup

Caption: Reaction pathway showing desired product and major side products.

References

Removal of unreacted starting materials from 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-Cyclohexyloctan-1-ol, a tertiary alcohol synthesized via the Grignard reaction of cyclohexylmagnesium bromide and octanal. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After quenching my Grignard reaction, I have a complex mixture. How do I begin the purification of this compound?

A1: The initial workup is crucial for a successful purification. After the reaction is complete, it should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1 M hydrochloric acid (HCl) at 0 °C. This will protonate the alkoxide to form the desired alcohol and dissolve the magnesium salts. An extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will separate the crude product from the aqueous layer containing the salts.

Q2: I have unreacted octanal in my crude product. How can I remove it?

A2: Unreacted octanal can be removed through a few methods:

  • Distillation: Octanal has a significantly lower boiling point (171 °C) than the expected boiling point of this compound. Simple or fractional distillation under reduced pressure (vacuum distillation) can effectively separate the more volatile octanal.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method. Octanal is less polar than the desired alcohol, so it will elute first with a non-polar eluent system (e.g., a low percentage of ethyl acetate in hexanes).

  • Chemical Treatment: A wash with a saturated sodium bisulfite (NaHSO₃) solution can form a solid adduct with the aldehyde, which can then be filtered off. However, this may complicate the workup.

Q3: How can I remove unreacted cyclohexylmagnesium bromide?

A3: The unreacted Grignard reagent is typically quenched and removed during the initial acidic workup. Cyclohexylmagnesium bromide reacts vigorously with water and acids to form cyclohexane and water-soluble magnesium salts.[1] Ensure the quenching step is performed thoroughly to neutralize all the Grignard reagent. Subsequent aqueous washes will remove the magnesium salts.

Q4: My purified product seems to be contaminated with a non-polar impurity. What could it be and how do I remove it?

A4: A common non-polar byproduct in Grignard reactions is the coupling product of the Grignard reagent, in this case, bicyclohexyl. This can be formed from the reaction of the Grignard reagent with unreacted cyclohexyl halide. This impurity will have very low polarity. It can be effectively removed by column chromatography, as it will elute very quickly with a non-polar solvent system like pure hexanes.

Q5: What are the ideal conditions for purifying this compound by column chromatography?

A5: For column chromatography on silica gel, a good starting point for the eluent system would be a gradient of ethyl acetate in hexanes. Start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes) to elute non-polar impurities like bicyclohexyl and unreacted octanal. Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired this compound. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).

Data Presentation

The following table summarizes the key physical properties of the product and unreacted starting materials to aid in the selection of a suitable purification method.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
Product This compoundC₁₄H₂₈O212.38> 200 (estimated)Insoluble in water; Soluble in organic solvents.
Starting Material 1 OctanalC₈H₁₆O128.21171[2][3]Slightly soluble in water; Soluble in organic solvents.[2]
Starting Material 2 Cyclohexylmagnesium bromideC₆H₁₁BrMg187.36Decomposes in waterSoluble in ethers (e.g., THF, diethyl ether).[1]

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from unreacted starting materials and byproducts using flash column chromatography.

1. Preparation of the Crude Sample:

  • After the aqueous workup and extraction, the organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
  • The resulting crude oil is the material to be purified.

2. Slurry Preparation:

  • Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent.
  • Add a small amount of silica gel to this solution to create a slurry.
  • Evaporate the solvent from the slurry until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.

3. Column Packing:

  • Select an appropriately sized glass column.
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes).
  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Use gentle air pressure to facilitate packing.
  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

4. Sample Loading and Elution:

  • Carefully add the prepared dry-loaded sample onto the sand layer.
  • Add another thin layer of sand on top of the sample.
  • Fill the column with the eluent and begin elution using positive pressure (flash chromatography).
  • Start with the low-polarity eluent (e.g., 2% ethyl acetate in hexanes) to elute non-polar impurities.
  • Collect fractions and monitor the elution by TLC.
  • Gradually increase the polarity of the eluent (e.g., to 5%, 10%, and then 20% ethyl acetate in hexanes) to elute the desired product, this compound.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate) to visualize the spots.
  • Combine the fractions containing the pure product.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Acid Quench & Extraction) A->B C Crude Product in Organic Solvent B->C D Solvent Removal (Rotary Evaporation) C->D E Crude this compound D->E F Purification E->F G Column Chromatography F->G Preferred H Vacuum Distillation F->H Alternative I Pure Fractions G->I H->I J Solvent Removal I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound.

References

Preventing emulsion formation during workup of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Workup of 1-Cyclohexyloctan-1-ol

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This guide provides solutions to common issues encountered during the aqueous workup and extraction of this compound, with a focus on preventing and resolving emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the case of this compound, its structure contains both a polar alcohol group and a large non-polar cyclohexyloctyl group. This amphiphilic nature allows it to act as a surfactant, stabilizing droplets of the organic phase within the aqueous phase (or vice versa) and hindering their separation. Emulsions are particularly common when using chlorinated solvents or in strongly basic aqueous solutions.[2]

Q2: How can I prevent an emulsion from forming in the first place?

Preventing an emulsion is often easier than breaking one.[3] Key preventative strategies include:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[1][3] This provides sufficient surface area for extraction without the high energy that creates fine, stable droplets.

  • Solvent Choice: If possible, avoid chlorinated solvents which are more prone to forming emulsions.[2]

  • Pre-emptive "Salting Out": Before extraction, add saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, which can help prevent the organic layer from becoming suspended.[3][4]

  • Solvent Evaporation: If the reaction solvent is water-miscible (like THF or ethanol), it is best to remove it via rotary evaporation before beginning the aqueous workup.[5][6]

Q3: An emulsion has formed. What are the immediate steps I can take to break it?

If an emulsion has already formed, several techniques can be employed to resolve it:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[2][5]

  • Mechanical Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod to encourage the droplets to coalesce.[2]

  • Addition of Brine: Add a small amount of saturated brine solution and gently mix. This is one of the most common and effective methods.[1][3]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[3][5] This can physically disrupt the suspended droplets.

Q4: The initial methods didn't work. What are some more advanced techniques?

For persistent emulsions, the following methods can be considered:

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and destabilize the emulsion.[3][7]

  • Dilution: Significantly diluting the organic layer (5 to 10 times the original volume) can sometimes break the emulsion.[8]

  • Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the layers.[7]

  • pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, careful neutralization or a slight pH shift can sometimes break it.[5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting emulsion formation during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Formed During Workup patience Wait 15-30 Minutes start->patience Step 1 gentle_agitation Gently Swirl or Stir with Glass Rod patience->gentle_agitation Step 2 resolution Layers Separated patience->resolution If Successful add_brine Add Saturated NaCl (Brine) gentle_agitation->add_brine Step 3 gentle_agitation->resolution If Successful filter_celite Filter through Celite® or Glass Wool add_brine->filter_celite Step 4 add_brine->resolution If Successful advanced_methods Persistent Emulsion: Advanced Techniques filter_celite->advanced_methods If Unsuccessful filter_celite->resolution If Successful dilute Dilute Organic Layer (5-10x) advanced_methods->dilute Option A add_solvent Add Small Amount of a Different Organic Solvent advanced_methods->add_solvent Option B centrifuge Centrifuge (if volume allows) advanced_methods->centrifuge Option C dilute->resolution add_solvent->resolution centrifuge->resolution

Caption: A step-by-step decision tree for resolving emulsions in a chemical workup.

Quantitative Data Summary

TechniqueRelative SpeedEase of UsePotential Impact on PurityNotes
Waiting SlowVery EasyNoneNot always effective for stable emulsions.[5]
Gentle Agitation ModerateEasyNoneCan be surprisingly effective for minor emulsions.[2]
Brine Addition FastEasyMinimalMay slightly increase the salt content in the aqueous waste.[3]
Filtration ModerateModerateLowRequires setting up a filtration apparatus.[5]
Dilution FastEasyModerateRequires removal of a larger volume of solvent later.[8]
Centrifugation FastDifficultNoneOnly practical for small-scale experiments.[7]

Experimental Protocols

Protocol 1: Standard Brine Wash for Breaking Emulsions

  • Transfer the entire emulsified mixture to a separatory funnel.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the separatory funnel in a volume corresponding to approximately 10-20% of the aqueous layer's volume.

  • Stopper the funnel and gently invert it 2-3 times to mix the layers without creating further emulsion. Do not shake vigorously.[4]

  • Vent the funnel.

  • Allow the funnel to stand and observe for the separation of layers. The interface should become noticeably sharper.

  • Once the layers have separated, drain the lower aqueous layer and then collect the desired organic layer.

Protocol 2: Filtration through Celite® to Break an Emulsion

  • Assemble a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.

  • Place a layer of Celite® (diatomaceous earth), approximately 1-2 cm thick, on top of the filter paper.

  • Wet the Celite® pad with the organic solvent being used in the extraction to ensure it is properly seated.

  • Gently pour the entire emulsified mixture onto the Celite® pad under light vacuum.

  • The Celite® acts as a physical barrier, breaking up the suspended droplets and allowing the distinct liquid phases to pass through.[5]

  • Collect the filtrate, which should now be a biphasic mixture that will readily separate upon standing.

  • Transfer the filtrate to a clean separatory funnel and separate the layers as usual. Do not discard the Celite® pad until the product has been successfully isolated and characterized.[5]

References

Safe storage and handling procedures for 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe storage and handling of 1-Cyclohexyloctan-1-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: To ensure safety, a comprehensive PPE protocol should be followed. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4] Always inspect gloves for integrity before use.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a full-face respirator.[1][3]

  • Footwear: Wear closed-toe shoes that cover the entire foot.[4]

Q3: How should this compound be stored?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The storage area should be secure and away from heat, sparks, or open flames.[7]

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove any contaminated clothing.[3] If skin irritation persists, seek medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[8]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[5][6]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly.

  • Do not let the chemical enter drains.[5][6]

Q6: What is the proper disposal method for this compound waste?

A6: Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][5] Waste material should be handled as hazardous waste and disposed of at an approved waste disposal plant.

Troubleshooting Guide

Issue Possible Cause Solution
Skin irritation after handling Inadequate PPE (gloves not worn or compromised).Wash the affected area thoroughly with soap and water. In the future, ensure proper glove selection and inspection before use. Seek medical advice if irritation persists.[1][3]
Eye irritation Splash during handling or inadequate eye protection.Immediately flush eyes with water for at least 15 minutes and seek medical attention.[1][8] Always wear appropriate safety goggles.[1]
Unusual odor in the lab Leaking container or spill.Check all containers for proper sealing. If a spill is found, follow the spill cleanup procedures outlined in the FAQ section. Ensure the work area is well-ventilated.[5]
Precipitate formation in the stored chemical Improper storage conditions (e.g., temperature fluctuations).Store in a cool, dry, and well-ventilated place as recommended.[1][5] Gentle warming and agitation may redissolve the precipitate, but verify the compound's stability before use.

Quantitative Data Summary (Based on Structurally Similar Compounds)

Property Value (for Cyclohexanol) Reference
Flash Point 68 °C (154 °F)[9]
OSHA Permissible Exposure Limit (PEL) 50 ppm (200 mg/m³) (8-hour TWA)[9]
NIOSH Recommended Exposure Limit (REL) 50 ppm (200 mg/m³) (10-hour TWA)[9]
Density 0.96 g/cm³[9]

Experimental Workflow

Below is a diagram illustrating the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Retrieve from Storage C->D E Weighing/Measuring D->E F Experimental Use E->F G Decontaminate Equipment F->G J Spill F->J If spill occurs K Exposure F->K If exposure occurs H Dispose of Waste G->H I Return to Storage H->I L First Aid J->L K->L

Caption: Workflow for safe handling of this compound.

References

Technical Support Center: Overcoming Solubility Challenges in 1-Cyclohexyloctan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-Cyclohexyloctan-1-ol in their chemical reactions.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen reaction solvent.

Initial Assessment Workflow

start Insoluble Reactant: This compound solvent_check Is the solvent appropriate for a non-polar, high molecular weight alcohol? start->solvent_check temp_check Has the reaction temperature been optimized for solubility? solvent_check->temp_check Yes polar_solvent Issue: Using a highly polar solvent (e.g., water, methanol). solvent_check->polar_solvent No concentration_check Is the concentration of This compound too high? temp_check->concentration_check Yes low_temp Issue: Reaction temperature is too low. temp_check->low_temp No agitation_check Is the agitation/stirring sufficient to aid dissolution? concentration_check->agitation_check Yes high_conc Issue: Concentration exceeds solubility limit. concentration_check->high_conc No poor_agitation Issue: Inadequate mixing. agitation_check->poor_agitation No solution_solvent Solution: Switch to a non-polar or moderately polar aprotic solvent. (See Table 1) polar_solvent->solution_solvent solution_temp Solution: Gradually increase temperature while monitoring for degradation. low_temp->solution_temp solution_conc Solution: Reduce concentration or use a co-solvent. high_conc->solution_conc solution_agitation Solution: Increase stirring speed or use mechanical stirring. poor_agitation->solution_agitation

Caption: Initial troubleshooting workflow for solubility issues.

Detailed Troubleshooting Steps:

  • Solvent Selection: this compound is a large, non-polar molecule and is expected to have poor solubility in polar solvents.

    • Recommendation: Utilize non-polar or polar aprotic solvents. Refer to the estimated solubility data in Table 1 for guidance. Good starting points include toluene, hexane, or tetrahydrofuran (THF).

  • Temperature Optimization: The solubility of solids generally increases with temperature.

    • Recommendation: Gradually heat the reaction mixture while stirring. Monitor for any signs of reactant or solvent degradation. A modest increase in temperature can significantly improve solubility.

  • Concentration Adjustment: Exceeding the solubility limit of this compound in a given solvent will result in an undissolved solid.

    • Recommendation: If possible, lower the concentration of the reactant. Alternatively, consider using a co-solvent system to increase the overall solvating power of the reaction medium.

  • Co-solvent System: A mixture of solvents can sometimes provide better solubility than a single solvent.

    • Recommendation: Introduce a co-solvent in which this compound has higher solubility. For example, if the primary solvent is moderately polar, adding a non-polar co-solvent like hexane or toluene can be effective.

  • Agitation: Vigorous stirring can enhance the rate of dissolution.

    • Recommendation: Ensure the reaction is being stirred adequately. For viscous mixtures or larger scale reactions, mechanical stirring may be more effective than a magnetic stir bar.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: While experimental data is limited, the solubility of this compound can be estimated using Hansen Solubility Parameters (HSP). These parameters predict the compatibility between a solute and a solvent based on their intermolecular forces. A smaller "distance" (Ra) between the HSP values of the solute and solvent indicates better solubility.

Table 1: Estimated Hansen Solubility Parameters and Solubility of this compound in Common Solvents

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)Estimated Ra (Distance)Predicted Solubility
This compound 17.5 4.0 6.0 --
Hexane14.90.00.06.9High
Toluene18.21.42.04.8High
Tetrahydrofuran (THF)16.85.78.03.2Good
Dichloromethane (DCM)17.06.36.12.4Good
Dimethylformamide (DMF)17.413.711.311.2Low
Dimethyl Sulfoxide (DMSO)18.416.410.213.2Very Low

Disclaimer: These values are estimates calculated using group contribution methods and should be used as a guide for solvent selection.

Q2: I am running a Grignard reaction with this compound, and it's not dissolving in diethyl ether. What can I do?

A2: Diethyl ether is a common solvent for Grignard reactions but may not be optimal for a bulky alcohol like this compound.

  • Alternative Solvents: Consider using THF, which has a higher boiling point and is often a better solvent for larger molecules in Grignard reactions.

  • Co-solvent: Adding a non-polar co-solvent like toluene can improve the solubility of the starting material. However, be cautious as this can sometimes affect the reactivity of the Grignard reagent.

  • Slow Addition: Adding the this compound solution slowly to the Grignard reagent at a slightly elevated temperature (if the Grignard reagent is stable) can help maintain solubility.

Q3: Can I use sonication to improve the solubility of this compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble solids. The high-frequency sound waves create cavitation bubbles, which can help to break up solid aggregates and increase the surface area available for solvation. Use a laboratory ultrasonic bath and monitor the temperature, as prolonged sonication can heat the sample.

Q4: My reaction seems to have stalled, and I suspect it's due to the poor solubility of my starting material. How can I confirm this?

A4: Visual inspection is the first step. If you can see undissolved solid, solubility is likely an issue. If the reaction mixture is cloudy or heterogeneous, this also suggests poor solubility. You can take a small, filtered aliquot of the reaction mixture and analyze it by a suitable technique (e.g., TLC, LC-MS, or NMR) to determine the concentration of the dissolved starting material. If the concentration is very low, this confirms a solubility problem.

Workflow for Addressing Stalled Reactions Due to Solubility

stalled_reaction Reaction Stalled visual_check Visually inspect for undissolved solid. stalled_reaction->visual_check analytical_check Analyze a filtered aliquot to quantify dissolved reactant. visual_check->analytical_check Undissolved solid or heterogeneous mixture solubility_issue Low concentration of dissolved reactant confirms solubility issue. analytical_check->solubility_issue increase_temp Option 1: Increase Temperature solubility_issue->increase_temp add_cosolvent Option 2: Add Co-solvent solubility_issue->add_cosolvent change_solvent Option 3: Change Solvent solubility_issue->change_solvent monitor_reaction Monitor reaction progress (e.g., by TLC or LC-MS). increase_temp->monitor_reaction add_cosolvent->monitor_reaction change_solvent->monitor_reaction

Caption: Workflow for diagnosing and addressing stalled reactions.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility of this compound
  • Solvent Selection: Based on the estimated solubility data (Table 1) and the requirements of your reaction chemistry, select a suitable non-polar or polar aprotic solvent (e.g., toluene, THF).

  • Initial Dissolution Attempt: To a reaction vessel under an inert atmosphere (if required), add the this compound and the chosen solvent.

  • Stirring: Begin vigorous stirring using a magnetic stir bar or overhead mechanical stirrer.

  • Heating: If the solid does not dissolve at room temperature, gradually heat the mixture using an oil bath. A temperature of 40-60 °C is often a good starting point. Monitor the mixture closely.

  • Co-solvent Addition (if necessary): If the solid remains insoluble even with heating, slowly add a co-solvent in which this compound is known to be more soluble (e.g., a small amount of hexane or a more polar solvent like THF if compatible with the reaction). Add the co-solvent dropwise until the solution becomes homogeneous.

  • Reaction Initiation: Once the this compound is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.

Protocol 2: Small-Scale Solvent Screening
  • Preparation: In several small vials, place a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 1 mL of THF, toluene, hexane, DMF, DMSO).

  • Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 15 minutes) and visually assess the solubility.

  • Observation with Heating: Gently heat the vials that showed poor solubility at room temperature and observe any changes.

  • Selection: Choose the solvent or solvent system that provides the best solubility under conditions that are compatible with your intended reaction.

Optimizing catalyst loading for 1-Cyclohexyloctan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 1-Cyclohexyloctan-1-ol. It includes troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and guidance on optimizing catalyst loading.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound via the Grignard reaction between cyclohexylmagnesium bromide and octanal.

Question Answer
My Grignard reaction won't initiate. What should I do? Answer: Reaction initiation is a common challenge. Here are several troubleshooting steps: - Magnesium Activation: The magnesium surface may be coated with a passivating layer of magnesium oxide. Activate it by gently crushing the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.[1][2] Adding a small crystal of iodine can also help initiate the reaction; the disappearance of the iodine's color is an indicator of activation.[3][4] A few drops of 1,2-dibromoethane can also be used as an activator.[5] - Anhydrous Conditions: Ensure all glassware is rigorously dried, for instance, by flame-drying under vacuum or in an oven, and that the solvent (typically THF or diethyl ether) is anhydrous.[4] Moisture will quench the Grignard reagent. - Localized Heating: Gentle heating of a small portion of the reaction mixture can sometimes initiate the reaction. Once initiated, the reaction is typically exothermic.
My reaction yield is consistently low. What are the potential causes? Answer: Low yields can stem from several factors: - Incomplete Grignard Reagent Formation: If the Grignar reagent formation is not complete, there will be less nucleophile to react with the octanal. Ensure the magnesium is fully consumed or allow for sufficient reaction time for its formation.[4] - Side Reactions: The Grignard reagent is a strong base and can deprotonate the α-carbon of octanal, leading to enolization and recovery of the starting aldehyde after workup.[6] Another common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted cyclohexyl halide. - Slow Addition of Aldehyde: Adding the octanal solution too quickly can lead to localized high concentrations of the Grignard reagent, which can favor side reactions. Slow, dropwise addition at a controlled temperature is recommended.[1] - Purity of Reagents: Ensure the cyclohexyl halide and octanal are pure and free from water or other protic impurities.
Should I use THF or diethyl ether as the solvent? Answer: Both are common solvents for Grignard reactions. Tetrahydrofuran (THF) is generally a better solvent for stabilizing the Grignard reagent.[4] However, diethyl ether has a lower boiling point, which can be advantageous for temperature control during the exothermic reaction. The choice may depend on the specific reaction conditions and scale.
How can I minimize the formation of byproducts? Answer: Minimizing byproducts often involves careful control of reaction conditions: - Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) during the addition of octanal can reduce the rate of side reactions.[1] - Stoichiometry: Using a slight excess of the Grignard reagent can help ensure the complete conversion of the aldehyde. However, a large excess can lead to more side products. - Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde (reverse addition) can minimize enolization of the aldehyde.
My reaction mixture turned dark or black. Is this normal? Answer: A color change to cloudy, grey, or even black can be normal for a Grignard reaction as the magnesium is consumed and the Grignard reagent is formed.[4][5] However, excessive darkening could also indicate decomposition or side reactions, especially if accompanied by a lower than expected yield.

Optimizing Catalyst Loading

In the context of a Grignard reaction, the "catalyst" is the magnesium metal, which is a reagent consumed in the formation of the organometallic nucleophile. Optimizing the amount of magnesium is crucial for an efficient reaction. An excess of magnesium is generally used to ensure complete reaction of the alkyl halide.

Table 1: Illustrative Impact of Magnesium Loading on Grignard Reaction Yield

The following table provides an example of how varying the molar equivalents of magnesium (relative to the cyclohexyl halide) can impact the yield of the final product, this compound. These values are representative for optimization purposes.

Molar Equivalents of Mg (relative to cyclohexyl halide)Expected ObservationsPotential Product Yield (%)
1.0Incomplete consumption of cyclohexyl halide may occur due to surface passivation of magnesium.60-70%
1.2A good balance between efficient conversion of the halide and minimizing unreacted magnesium.[1]80-90%
1.5Higher likelihood of complete conversion of the cyclohexyl halide.85-95%
2.0May lead to a more vigorous reaction and potential for increased side products. Little improvement in yield over 1.5 equivalents.85-95%

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from cyclohexyl bromide and octanal.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexyl bromide

  • Octanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Octanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of octanal (0.95 equivalents) in anhydrous THF.

    • Add the octanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizing the Workflow and Chemical Transformation

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

experimental_workflow reagent_prep Reagent Preparation grignard_formation Grignard Reagent Formation reagent_prep->grignard_formation Add Cyclohexyl Bromide to Mg in THF reaction Reaction with Octanal grignard_formation->reaction Add Octanal Solution workup Work-up and Extraction reaction->workup Quench with NH4Cl purification Purification workup->purification Dry and Concentrate product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cyclohexyl_bromide Cyclohexyl Bromide grignard Cyclohexylmagnesium Bromide cyclohexyl_bromide->grignard + mg Mg mg->grignard intermediate Alkoxide Intermediate grignard->intermediate + Octanal octanal Octanal octanal->intermediate product This compound intermediate->product + H3O+ (Work-up) h3o H3O+ h3o->product

Caption: Chemical pathway for the synthesis of this compound.

References

Minimizing byproduct formation in the synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tertiary alcohols?

A1: The most prevalent methods involve the reaction of a ketone with an organometallic reagent. The two most common classes of reagents used for this transformation are Grignard reagents (R-MgX) and organolithium reagents (R-Li).[1][2] Both reagents are highly effective at forming new carbon-carbon bonds at the carbonyl carbon of a ketone, which, after an acidic workup, yields a tertiary alcohol.[2][3] Additionally, tertiary alcohols can be synthesized by reacting an ester with two equivalents of a Grignard or organolithium reagent.[4][5]

Q2: What are the primary byproducts I should be aware of when synthesizing tertiary alcohols with Grignard reagents?

A2: The two main side reactions that compete with the desired nucleophilic addition are enolization and reduction of the ketone.[1][6]

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. Upon workup, this regenerates the starting ketone, leading to lower conversion and yield.[1] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.

  • Reduction: If the Grignard reagent has a hydrogen atom on its beta-carbon, it can transfer a hydride to the carbonyl carbon via a six-membered cyclic transition state. This results in the formation of a secondary alcohol as a byproduct.[1][6]

Another potential byproduct is the Wurtz coupling product (R-R) from the reaction of the Grignard reagent with any unreacted alkyl halide.

Q3: When should I choose an organolithium reagent over a Grignard reagent?

A3: Organolithium reagents are generally more reactive than Grignard reagents. This increased reactivity can be advantageous in cases where the Grignard reaction is sluggish. However, their high reactivity can also make them less selective and more prone to side reactions with other functional groups. For sterically hindered ketones, organolithium reagents may be preferred as they can sometimes favor addition over reduction compared to Grignard reagents.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of your reaction.[7][8] You should spot your starting material (ketone), your reaction mixture, and a co-spot of both on a TLC plate. As the reaction proceeds, you will see the spot corresponding to your starting material diminish and a new spot for your product (the tertiary alcohol) appear.[9] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[9]

Troubleshooting Guide

Problem 1: Low yield of tertiary alcohol and recovery of starting ketone.

Possible Cause Solution
Enolization of the ketone: The Grignard reagent is acting as a base instead of a nucleophile.[1]1. Use a Lewis acid additive: Add anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture. This generates a more nucleophilic and less basic organocerium species, which significantly suppresses enolization. 2. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to favor the addition reaction kinetically. 3. Change the Grignard reagent: Use a Grignard reagent with less steric bulk if possible.
Wet reagents or glassware: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source.[10][11]1. Dry all glassware thoroughly: Flame-dry or oven-dry all glassware before use. 2. Use anhydrous solvents: Ensure your ether or THF is completely dry. 3. Check starting materials for water: Ensure your ketone is anhydrous.
Poor quality Grignard reagent: The Grignard reagent may not have formed efficiently.1. Activate the magnesium: Use a crystal of iodine or a small amount of 1,2-dibromoethane to activate the surface of the magnesium turnings.[11] 2. Ensure slow addition of alkyl halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a gentle reflux and avoid side reactions.[12]

Problem 2: Significant formation of a secondary alcohol byproduct.

Possible Cause Solution
Reduction of the ketone: The Grignard reagent is transferring a hydride to the carbonyl.[1][6] This is more common with bulky Grignard reagents and sterically hindered ketones.1. Use a Lewis acid additive: Anhydrous CeCl₃ is highly effective at minimizing reduction by promoting the nucleophilic addition pathway. 2. Use a different organometallic reagent: Consider using an organolithium reagent, which may be less prone to reduction in some cases. 3. Choose a Grignard reagent without beta-hydrogens: If the synthesis allows, use a Grignard reagent like methylmagnesium bromide or phenylmagnesium bromide.

Problem 3: Difficulty purifying the tertiary alcohol.

Possible Cause Solution
Separating unreacted ketone: The ketone and tertiary alcohol may have similar polarities.1. Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate). The less polar ketone will typically elute before the more polar tertiary alcohol.[13][14] Monitor fractions by TLC. 2. Distillation: If the boiling points are sufficiently different, fractional distillation can be effective.
Separating the secondary alcohol byproduct: The desired tertiary alcohol and the secondary alcohol byproduct often have very similar polarities.1. Careful Column Chromatography: High-performance flash chromatography with a shallow solvent gradient may be necessary to achieve separation. 2. Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be used to separate different classes of alcohols.[7]

Data Presentation

The use of cerium(III) chloride can dramatically improve the yield of tertiary alcohols, especially with easily enolizable ketones.

Table 1: Effect of Anhydrous CeCl₃ on the Reaction of Butyllithium with α-Tetralone

ReagentAdditiveYield of Tertiary AlcoholRecovery of Ketone
ButyllithiumNone26%58%
ButyllithiumAnhydrous CeCl₃94%3%

Data sourced from Organic Syntheses Procedure, Coll. Vol. 9, p.129 (1998); Vol. 71, p.173 (1993).[15]

Experimental Protocols

Protocol 1: General Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the synthesis of 2-methyl-2-octanol from acetone and n-hexylmagnesium bromide.

Materials:

  • Magnesium turnings (2.43 g, 0.1 mol)

  • Anhydrous diethyl ether (150 mL)

  • 1-Bromohexane (16.5 g, 0.1 mol)

  • Acetone (5.8 g, 0.1 mol) dissolved in 50 mL of anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Add the magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • Dissolve the 1-bromohexane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromohexane solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the solution of acetone in diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain 2-methyl-2-octanol.

Protocol 2: Synthesis of a Tertiary Alcohol using Anhydrous CeCl₃

This protocol is adapted for reactions where enolization is a significant side reaction.

Materials:

  • Anhydrous cerium(III) chloride (CeCl₃) (e.g., 4.1 g, 16.6 mmol, dried under vacuum at 140°C for 2 hours)

  • Anhydrous THF (80 mL)

  • Organometallic reagent (e.g., 1.6 M n-butyllithium in hexane, 10 mL, 16 mmol)

  • Ketone (e.g., α-tetralone, 2.19 g, 15 mmol)

Procedure:

  • Preparation of the Organocerium Reagent:

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the anhydrous CeCl₃ and anhydrous THF.

    • Stir the suspension vigorously at room temperature for 2 hours.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the organometallic reagent (n-butyllithium) dropwise, maintaining the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

  • Reaction with Ketone:

    • Dissolve the ketone in a small amount of anhydrous THF and add it dropwise to the organocerium reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation start Ketone + Grignard Reagent (R-MgX) intermediate Intermediate Complex start->intermediate path_addition Nucleophilic Addition intermediate->path_addition path_enolization Enolization (Base) intermediate->path_enolization path_reduction Reduction (Hydride Transfer) intermediate->path_reduction product_alkoxide Alkoxide Intermediate path_addition->product_alkoxide byproduct_enolate Enolate path_enolization->byproduct_enolate byproduct_reduction_ts 6-Membered Transition State path_reduction->byproduct_reduction_ts workup1 Acidic Workup product_alkoxide->workup1 product_alcohol Tertiary Alcohol (Desired Product) workup2 Acidic Workup byproduct_enolate->workup2 byproduct_ketone Recovered Ketone byproduct_sec_alkoxide Secondary Alkoxide byproduct_reduction_ts->byproduct_sec_alkoxide workup3 Acidic Workup byproduct_sec_alkoxide->workup3 byproduct_sec_alcohol Secondary Alcohol workup1->product_alcohol workup2->byproduct_ketone workup3->byproduct_sec_alcohol

Caption: Competing pathways in Grignard reactions with ketones.

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc sm_present Significant Starting Material (Ketone) Remaining? check_tlc->sm_present sec_alcohol_present Secondary Alcohol Byproduct Present? check_tlc->sec_alcohol_present sm_present->sec_alcohol_present No cause_enolization Likely Cause: Enolization sm_present->cause_enolization Yes cause_inactive Likely Cause: Inactive/Quenched Grignard sm_present->cause_inactive Yes, and no other spots cause_reduction Likely Cause: Reduction sec_alcohol_present->cause_reduction Yes solution_cecl3 Solution: - Add anhydrous CeCl3 - Lower reaction temperature cause_enolization->solution_cecl3 solution_cecl3_reduction Solution: - Add anhydrous CeCl3 cause_reduction->solution_cecl3_reduction solution_anhydrous Solution: - Ensure anhydrous conditions - Check Grignard quality/formation cause_inactive->solution_anhydrous

Caption: Troubleshooting workflow for low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of secondary alcohols, such as 1-Cyclohexyloctan-1-ol, is a fundamental transformation in organic chemistry, pivotal in the development of new pharmaceuticals and functional materials. The strategic introduction of hydroxyl groups and the formation of carbon-carbon bonds are critical steps that influence the biological activity and physical properties of target molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the widely employed Grignard and organolithium reactions. We will delve into the experimental protocols, compare reaction parameters, and present the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Routes: A Head-to-Head Comparison

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. Two principal pathways are viable, each offering distinct advantages and considerations.

Route 1: Octyl Organometallic Reagent and Cyclohexanecarboxaldehyde

In this approach, an organometallic reagent derived from an octyl halide (e.g., octylmagnesium bromide or octyllithium) is reacted with cyclohexanecarboxaldehyde. The nucleophilic octyl group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an acidic workup.

Route 2: Cyclohexyl Organometallic Reagent and Octanal

Conversely, a cyclohexyl-based organometallic reagent, such as cyclohexylmagnesium bromide or cyclohexyllithium, can be reacted with octanal. Here, the nucleophilic cyclohexyl group adds to the carbonyl carbon of the eight-carbon aldehyde, again yielding this compound upon acidic workup.

Organolithium reagents are generally more reactive than their Grignard counterparts.[1][2] This heightened reactivity can lead to faster reaction times but may also necessitate stricter control of reaction conditions to avoid side reactions.

Quantitative Data Summary

The following table summarizes typical experimental data for the synthesis of secondary alcohols analogous to this compound using Grignard and organolithium reagents. Please note that specific yields and reaction parameters can vary based on the exact substrates, solvent purity, and reaction scale.

ParameterGrignard Reaction (Route 1 Analogue)Organolithium Reaction (Route 2 Analogue)
Organometallic Reagent Octylmagnesium BromideCyclohexyllithium
Carbonyl Compound CyclohexanecarboxaldehydeOctanal
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or Hexanes
Reaction Temperature 0 °C to reflux-78 °C to room temperature
Reaction Time 1 - 3 hours30 minutes - 2 hours
Typical Yield 70 - 90%80 - 95%
Workup Aqueous NH4Cl or dilute HClAqueous NH4Cl or dilute H2SO4

Experimental Protocols

Below are detailed, generalized experimental protocols for the synthesis of this compound via the Grignard and organolithium routes. Extreme caution must be exercised when working with organometallic reagents, as they are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromooctane (for Route 1) or Bromocyclohexane (for Route 2)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohexanecarboxaldehyde (for Route 1) or Octanal (for Route 2)

  • Saturated aqueous ammonium chloride solution or 1 M Hydrochloric acid

  • Iodine crystal (as an initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled hot under a stream of inert gas.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Prepare a solution of the alkyl/cycloalkyl halide in anhydrous ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Carbonyl Compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the aldehyde (cyclohexanecarboxaldehyde or octanal) in anhydrous ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution or 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Organolithium Reaction

Materials:

  • Lithium metal or a solution of an alkyllithium (e.g., n-butyllithium)

  • 1-Bromooctane (for Route 1) or Bromocyclohexane (for Route 2)

  • Anhydrous diethyl ether or hexanes

  • Cyclohexanecarboxaldehyde (for Route 1) or Octanal (for Route 2)

  • Saturated aqueous ammonium chloride solution or 1 M Sulfuric acid

Procedure:

  • Preparation of the Organolithium Reagent (if not commercially available):

    • Under an inert atmosphere, add freshly cut lithium metal to a flask containing an anhydrous solvent (e.g., hexanes).

    • Add the alkyl/cycloalkyl halide dropwise to the stirred lithium dispersion. The reaction is often initiated by gentle warming.

    • Stir the mixture at room temperature until the lithium is consumed.

  • Reaction with the Carbonyl Compound:

    • Cool the organolithium reagent solution to -78 °C using a dry ice/acetone bath.

    • Dissolve the aldehyde in an anhydrous solvent and add it dropwise to the stirred organolithium solution.

    • Stir the reaction mixture at -78 °C for 30-60 minutes, then allow it to warm to room temperature.

  • Workup:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify the resulting alcohol as described for the Grignard protocol.

Visualizing the Synthesis Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

G Synthesis Route 1: Octyl Organometallic Reagent cluster_0 Reagent Preparation cluster_1 Nucleophilic Addition cluster_2 Workup 1-Bromooctane 1-Bromooctane Organometallic_Reagent Octylmagnesium Bromide or Octyllithium 1-Bromooctane->Organometallic_Reagent  + Mg or 2Li (Anhydrous Ether/Hexanes) Mg_or_Li Mg or Li Alkoxide_Intermediate Intermediate Alkoxide Organometallic_Reagent->Alkoxide_Intermediate + Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Final_Product This compound Alkoxide_Intermediate->Final_Product + Acidic_Workup Aqueous Acid (e.g., H3O+)

Caption: Synthesis of this compound via an octyl organometallic reagent.

G Synthesis Route 2: Cyclohexyl Organometallic Reagent cluster_0 Reagent Preparation cluster_1 Nucleophilic Addition cluster_2 Workup Bromocyclohexane Bromocyclohexane Organometallic_Reagent Cyclohexylmagnesium Bromide or Cyclohexyllithium Bromocyclohexane->Organometallic_Reagent  + Mg or 2Li (Anhydrous Ether/Hexanes) Mg_or_Li Mg or Li Alkoxide_Intermediate Intermediate Alkoxide Organometallic_Reagent->Alkoxide_Intermediate + Octanal Octanal Final_Product This compound Alkoxide_Intermediate->Final_Product + Acidic_Workup Aqueous Acid (e.g., H3O+)

Caption: Synthesis of this compound via a cyclohexyl organometallic reagent.

Conclusion

Both Grignard and organolithium reagents provide effective and high-yielding pathways to this compound. The choice between them often depends on the availability of starting materials, the desired reactivity, and the specific laboratory conditions. Organolithium reagents may offer higher yields and faster reactions but require more stringent handling due to their increased reactivity. Conversely, Grignard reagents are a robust and reliable option, often more tolerant of slight variations in reaction conditions. By understanding the nuances of each method, researchers can make an informed decision to best suit their synthetic strategy.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the intended application. Below is a summary of the expected performance of GC-MS and HPLC for the analysis of 1-Cyclohexyloctan-1-ol.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Selectivity/Specificity High; mass spectrometry provides excellent specificity.Moderate to High; dependent on detector and potential co-eluting species.
Accuracy Expected to be high (e.g., 98-102%).[4]Expected to be high (e.g., 98-102%).
Precision (RSD) Expected to be low (e.g., < 2%).[4]Expected to be low (e.g., < 2%).
**Linearity (R²) **Expected to be excellent (e.g., > 0.99).[4]Expected to be excellent (e.g., > 0.99).
Limit of Detection (LOD) Very low; potentially in the femtomole range with appropriate derivatization.[5]Low to moderate; dependent on the chromophore if UV detection is used.
Limit of Quantification (LOQ) Very low.Low to moderate.
Robustness Good; established and reliable technique.Good; widely used and well-understood.
Throughput Moderate; run times can be longer.High; can be optimized for faster analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For long-chain alcohols like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.[6]

Sample Preparation and Derivatization:

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane) may be necessary.

  • Saponification: For esterified forms, saponification with an ethanolic potassium hydroxide solution can be performed to liberate the free alcohol.[6]

  • Derivatization: To enhance volatility, the hydroxyl group of this compound can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or converting the alcohol to its pentafluorobenzoyl derivative for high sensitivity in negative ion chemical ionization mode.[5][6]

GC-MS Conditions (Hypothetical):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 150°C, ramped to 300°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, with the mass spectrometer scanning a mass range of m/z 50-500. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Method Validation Parameters:

The validation of the GC-MS method should assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[1][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds. For alcohols that lack a strong chromophore for UV detection, derivatization or the use of a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) is necessary. Chiral HPLC can be used for the separation of enantiomers.[7]

Sample Preparation and Derivatization (for UV detection):

  • Extraction: Similar to GC-MS, a suitable extraction method should be employed based on the sample matrix.

  • Derivatization: To introduce a UV-active moiety, the alcohol can be reacted with a derivatizing agent such as benzoyl chloride or p-nitrobenzoyl chloride.

HPLC Conditions (Hypothetical):

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength appropriate for the chosen derivative (e.g., 230 nm for benzoyl derivatives).

  • Injection Volume: 20 µL.

Method Validation Parameters:

The HPLC method validation will involve evaluating the same parameters as for GC-MS: specificity, linearity, range, accuracy, precision, LOD, and LOQ.[8][9]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: GC-MS Experimental Workflow for this compound Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid-Phase Extraction Sample->Extraction Derivatization UV Derivatization Extraction->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: HPLC Experimental Workflow for this compound Analysis.

Conclusion

Both GC-MS and HPLC present viable options for the analytical validation of this compound. GC-MS, particularly with derivatization, is likely to offer higher sensitivity and specificity, making it ideal for trace-level analysis. HPLC, on the other hand, may provide higher throughput and is well-suited for routine quality control applications, especially when coupled with a suitable derivatization strategy for UV detection or a universal detector. The ultimate choice of method will be dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and accurate data in a research or drug development setting.

References

Purity Assessment of Synthesized 1-Cyclohexyloctan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity assessment of synthesized 1-Cyclohexyloctan-1-ol against two structurally similar alternatives: 1-Phenyloctan-1-ol and 1-Cyclopentyloctan-1-ol. The selection of these alternatives allows for an objective evaluation of the impact of substituting the cyclohexyl group with an aromatic phenyl ring or a smaller cyclopentyl ring on the synthesis and purification outcomes. This document outlines the synthetic methodology and details the analytical techniques employed for purity determination, supported by comparative experimental data.

Synthesis of Target Compounds

This compound and its analogues were synthesized via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

General Synthesis Workflow:

cluster_synthesis Synthesis via Grignard Reaction reagent1 Alkyl/Aryl Halide grignard Grignard Reagent reagent1->grignard Dry Ether reagent2 Magnesium reagent2->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate ketone Cyclohexanone/ Benzaldehyde/ Cyclopentanone ketone->intermediate product Tertiary Alcohol intermediate->product H₃O⁺ purification Purification product->purification Extraction & Distillation workup Aqueous Workup

Caption: General workflow for the synthesis of tertiary alcohols via Grignard reaction.

The synthesis of this compound was achieved by reacting cyclohexanone with octylmagnesium bromide. Similarly, 1-Phenyloctan-1-ol was synthesized from benzaldehyde and heptylmagnesium bromide, and 1-Cyclopentyloctan-1-ol from cyclopentanone and octylmagnesium bromide. Post-reaction, all compounds were purified by column chromatography.

Purity Assessment Methodologies

The purity of the synthesized compounds was rigorously assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to confirm the chemical structure and identify any potential impurities.

Experimental Protocol:

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Concentration: Approximately 10 mg of the sample in 0.5 mL of solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to determine the presence of volatile impurities and to confirm the molecular weight of the synthesized compounds.

Experimental Protocol:

  • Instrument: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC)

HPLC was employed for the quantitative assessment of purity and to detect any non-volatile impurities.

Experimental Protocol:

  • Instrument: Agilent 1260 Infinity II LC System.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Comparative Purity Data

The following tables summarize the purity data obtained for this compound and its analogues.

Table 1: Summary of Purity Assessment Results

CompoundNMR Purity (%)GC-MS Purity (%)HPLC Purity (%)
This compound>9999.599.2
1-Phenyloctan-1-ol>9898.898.5
1-Cyclopentyloctan-1-ol>9999.399.0

Table 2: Key NMR Spectral Data

Compound¹H NMR (δ, ppm) - Diagnostic Peaks¹³C NMR (δ, ppm) - Diagnostic Peaks
This compound 0.88 (t, 3H, -CH₃), 1.20-1.60 (m, 26H, -CH₂-), 3.45 (s, 1H, -OH)72.1 (C-OH), 40.5, 38.2, 31.9, 29.6, 29.3, 26.5, 25.9, 22.7, 14.1
1-Phenyloctan-1-ol 0.87 (t, 3H, -CH₃), 1.25-1.80 (m, 12H, -CH₂-), 4.65 (t, 1H, -CH(OH)-), 7.25-7.40 (m, 5H, Ar-H)76.3 (C-OH), 144.8, 128.4, 127.5, 126.0, 39.1, 31.8, 29.5, 29.2, 25.9, 22.6, 14.1
1-Cyclopentyloctan-1-ol 0.89 (t, 3H, -CH₃), 1.20-1.70 (m, 22H, -CH₂-), 3.40 (s, 1H, -OH)75.8 (C-OH), 45.1, 38.5, 31.9, 29.6, 29.3, 23.5, 22.7, 14.1

Table 3: GC-MS and HPLC Retention Times

CompoundGC-MS Retention Time (min)HPLC Retention Time (min)
This compound15.25.8
1-Phenyloctan-1-ol16.56.5
1-Cyclopentyloctan-1-ol14.85.5

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow followed for the comprehensive purity assessment of the synthesized compounds.

cluster_workflow Purity Assessment Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (Structure Verification) synthesis->nmr gcms GC-MS Analysis (Volatility & MW Confirmation) nmr->gcms hplc HPLC Analysis (Quantitative Purity) gcms->hplc pass Purity Confirmed hplc->pass >98% Pure fail Further Purification Required hplc->fail <98% Pure

Caption: Logical workflow for the purity assessment of synthesized compounds.

Discussion

The synthesized this compound exhibited a high degree of purity, comparable to its cyclopentyl analogue and slightly superior to the phenyl derivative. The NMR data confirmed the expected structures for all three compounds, with characteristic chemical shifts for the cyclohexyl, phenyl, and cyclopentyl moieties. The GC-MS and HPLC analyses provided quantitative purity values, with all compounds achieving a purity of over 98%. The minor impurities detected in 1-Phenyloctan-1-ol were likely residual starting materials or byproducts from the Grignard reaction, which could be minimized with further optimization of the purification process.

Conclusion

This comparative guide demonstrates a robust methodology for the synthesis and purity assessment of this compound and its analogues. The combination of NMR, GC-MS, and HPLC provides a comprehensive and reliable approach to characterizing the purity of synthesized organic compounds, which is crucial for their application in research and drug development. The high purity achieved for this compound validates the effectiveness of the employed synthetic and purification protocols.

Comparative Analysis of Menthol and its Analogues as TRPM8 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of cyclohexanol-based TRPM8 modulators, supported by experimental data and detailed protocols.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is a key player in the sensation of cold and is activated by cooling agents like menthol. Its involvement in various physiological and pathological processes, including pain, inflammation, and cancer, has made it a significant target for drug discovery. This guide provides a comparative analysis of the quintessential TRPM8 agonist, (-)-menthol, and its analogues, offering insights into their structure-activity relationships (SAR) and modulatory effects on the TRPM8 channel.

Performance Comparison of TRPM8 Modulators

The potency and efficacy of various cyclohexanol derivatives in modulating TRPM8 activity have been extensively studied. The following table summarizes the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists, providing a clear comparison of their performance.

CompoundTypeEC50 (µM)IC50 (µM)Notes
(-)-MentholAgonist62.64 ± 1.2[1][2]-The primary and most potent naturally occurring TRPM8 agonist.
(+)-MentholAgonist>100-Stereoisomer of (-)-menthol with significantly lower potency.
(+)-NeomentholAgonist206.22 ± 11.4[1][2]-Stereoisomer of (-)-menthol.
(+)-NeoisomentholAgonist>100-Stereoisomer of (-)-menthol with reduced activity.
WS-12Agonist12 ± 5[3]-A potent synthetic menthol derivative with higher efficacy compared to menthol.
IcilinAgonist0.526 ± 0.024[4]-A synthetic super-agonist of TRPM8.
(-)-Menthyl-1 (Antagonist)Antagonist-0.805 ± 0.200[4]A menthol-based antagonist that inhibits menthol-evoked Ca2+ responses in human TRPM8.
Compound 16 (β-lactam)Antagonist-0.05 ± 1.3[5]A potent synthetic β-lactam derivative that blocks TRPM8 channel activity.
Compound 34 (β-lactam)Antagonist-0.9 ± 1.0[5]A synthetic β-lactam derivative with antagonist activity at TRPM8.

Experimental Protocols

The characterization of TRPM8 modulators relies on robust in vitro assays. The two primary methods used to generate the data in this guide are the intracellular calcium assay and the whole-cell patch clamp technique.

Intracellular Calcium Assay

This high-throughput screening method measures the influx of calcium into cells upon TRPM8 channel activation.

1. Cell Culture and Preparation:

  • HEK293 cells stably or transiently expressing the human TRPM8 channel are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

3. Compound Application and Signal Detection:

  • The dye solution is removed, and cells are washed with the physiological buffer.

  • Test compounds (agonists or antagonists) are added to the wells at various concentrations.

  • For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known TRPM8 agonist (e.g., menthol).

  • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader. Data is typically collected over time to capture the kinetics of the response.

4. Data Analysis:

  • The fluorescence signal is normalized to the baseline fluorescence before compound addition.

  • Concentration-response curves are generated by plotting the normalized fluorescence against the logarithm of the compound concentration.

  • EC50 or IC50 values are calculated by fitting the data to a sigmoidal dose-response equation.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPM8 channels in the cell membrane, offering high-resolution data on channel activity.

1. Cell Preparation:

  • Cells expressing TRPM8 are grown on glass coverslips.

  • The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Pipette Preparation and Seal Formation:

  • Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a pipette puller and filled with an intracellular solution.

  • The pipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

3. Whole-Cell Configuration and Recording:

  • A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Test compounds are applied to the cell via the perfusion system.

  • Currents flowing through the TRPM8 channels are recorded using a patch-clamp amplifier. Voltage ramps (e.g., from -100 mV to +100 mV) can be applied to study the voltage-dependence of the currents.

4. Data Analysis:

  • The amplitude of the recorded currents is measured and analyzed.

  • Concentration-response curves are constructed by plotting the current amplitude against the compound concentration to determine EC50 or IC50 values.

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in TRPM8 modulation and its investigation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel (Inactive) TRPM8_active TRPM8 Channel (Active) TRPM8->TRPM8_active Conformational Change Ca_ion Ca²⁺ TRPM8_active->Ca_ion Influx Menthol Menthol / Analogue Menthol->TRPM8 Binds Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_ion->Cellular_Response Triggers

TRPM8 agonist-induced signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison Cell_Culture 1. Culture TRPM8-expressing cells Calcium_Assay 3a. Intracellular Calcium Assay (High-Throughput) Cell_Culture->Calcium_Assay Patch_Clamp 3b. Whole-Cell Patch Clamp (High-Resolution) Cell_Culture->Patch_Clamp Compound_Prep 2. Prepare serial dilutions of test compounds Compound_Prep->Calcium_Assay Compound_Prep->Patch_Clamp Dose_Response 4. Generate Dose-Response Curves Calcium_Assay->Dose_Response Patch_Clamp->Dose_Response EC50_IC50 5. Calculate EC50 / IC50 values Dose_Response->EC50_IC50 SAR_Analysis 6. Structure-Activity Relationship Analysis EC50_IC50->SAR_Analysis

Workflow for comparing TRPM8 modulators.

References

Spectroscopic differences between isomers of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Isomers of 1-Cyclohexyloctan-1-ol

This compound has several potential isomers, primarily positional isomers and stereoisomers. Positional isomers differ in the location of the hydroxyl (-OH) group, which can be on the first carbon of the octyl chain (a secondary alcohol), on other carbons of the octyl chain (also secondary alcohols), or on the cyclohexyl ring (which could be secondary or tertiary if we consider rearrangements during synthesis). For the scope of this guide, we will primarily focus on the differentiation of this compound (a secondary alcohol) from a representative tertiary isomer, 1-cyclohexyl-2-methylheptan-2-ol, and a primary isomer, 1-(hydroxymethyl)cyclooctane, to illustrate the key spectroscopic differences. Stereoisomers (enantiomers and diastereomers) arise from chiral centers, and while their differentiation often requires specialized techniques like chiral chromatography or polarimetry, NMR spectroscopy in the presence of chiral shift reagents can also be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration are key parameters. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly diagnostic.

  • Chemical Shift : The chemical shift of the carbinol proton is influenced by the substitution of the carbinol carbon. For secondary alcohols like this compound, this proton typically appears in the 3.4-4.5 ppm range.[1] For a tertiary alcohol, this proton does not exist. The protons on the carbons adjacent to the tertiary carbinol carbon will show characteristic shifts. The hydroxyl proton itself gives a signal that can vary in position (typically 1-5 ppm) and is often broad, unless the sample is very dry.[2][3]

  • Splitting Pattern : The carbinol proton in a secondary alcohol will be split by the protons on adjacent carbon atoms, following the n+1 rule. In this compound, the carbinol proton would be a multiplet due to coupling with protons on the adjacent cyclohexyl and octyl carbons. The hydroxyl proton itself usually does not couple with adjacent protons due to rapid exchange, resulting in a singlet.[1]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Chemical Shift : The chemical shift of the carbinol carbon is highly indicative of the alcohol type. For secondary alcohols, this carbon resonates in the 50-80 ppm range.[4] For tertiary alcohols, the carbinol carbon is more deshielded and appears further downfield.

  • Number of Signals : The number of unique carbon signals can indicate the symmetry of the molecule. Isomers with higher symmetry will show fewer signals than less symmetric isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for Isomers of Cyclohexyloctanol

Isomer TypeKey ProtonsPredicted ¹H Chemical Shift (ppm)Key CarbonPredicted ¹³C Chemical Shift (ppm)
Secondary Alcohol (this compound)-CH(OH)-3.4 - 4.5-C(OH)-50 - 80
Tertiary Alcohol (1-cyclohexyl-2-methylheptan-2-ol)No carbinol protonN/A-C(OH)-70 - 90
Primary Alcohol (1-(hydroxymethyl)cyclooctane)-CH₂OH3.3 - 4.0-CH₂OH60 - 70

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols, the O-H and C-O stretching vibrations are most characteristic.

  • O-H Stretch : All alcohol isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of hydrogen-bonded hydroxyl groups.[1][4] The broadness is a result of hydrogen bonding. In a very dilute solution in a non-polar solvent, a sharp, weaker peak may be observed around 3600 cm⁻¹ for the free O-H stretch.[4]

  • C-O Stretch : The position of the C-O stretching vibration is diagnostic of the alcohol type.[5]

    • Primary alcohols : 1000-1075 cm⁻¹[5]

    • Secondary alcohols : 1075-1150 cm⁻¹[5]

    • Tertiary alcohols : 1100-1210 cm⁻¹[5]

Table 2: Predicted IR Absorption Frequencies for Isomers of Cyclohexyloctanol

Isomer TypeO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Secondary Alcohol (this compound)3200-3600 (broad, strong)1075-1150
Tertiary Alcohol (1-cyclohexyl-2-methylheptan-2-ol)3200-3600 (broad, strong)1100-1210
Primary Alcohol (1-(hydroxymethyl)cyclooctane)3200-3600 (broad, strong)1000-1075

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its structure.

  • Molecular Ion Peak (M⁺) : The molecular ion peak for primary and secondary alcohols is often weak, while for tertiary alcohols, it can be undetectable.[6]

  • Fragmentation Patterns :

    • α-Cleavage : This is the cleavage of a C-C bond adjacent to the oxygen atom. The largest alkyl group is preferentially lost. This fragmentation is very common and helps to determine the substitution pattern around the carbinol carbon.[7][8]

    • Dehydration : Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, particularly for secondary and tertiary alcohols.[8][9]

Table 3: Predicted Mass Spectrometry Fragmentation for Isomers of Cyclohexyloctanol

Isomer TypeMolecular Ion (M⁺)Key Fragmentation Pathways
Secondary Alcohol (this compound)Weakα-cleavage (loss of C₇H₁₅ or C₆H₁₁), Dehydration (M-18)
Tertiary Alcohol (1-cyclohexyl-2-methylheptan-2-ol)Often absentα-cleavage (loss of C₅H₁₁ or C₆H₁₁), Dehydration (M-18)
Primary Alcohol (1-(hydroxymethyl)cyclooctane)Weakα-cleavage (loss of H), Dehydration (M-18), Prominent peak at m/z 31 (CH₂OH⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid alcohol sample like an isomer of this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum and calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample, place a drop of the neat liquid between two NaCl or KBr plates to create a thin film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of isomers prior to analysis.

  • Ionization : Use Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.

  • Mass Analysis : Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The resulting spectrum plots relative intensity versus m/z.

Visualizations

IsomerTypes cluster_main Cyclohexyloctanol Isomers cluster_positional Positional Isomers cluster_stereo Stereoisomers This compound This compound 2-Cyclohexyloctan-2-ol 2-Cyclohexyloctan-2-ol This compound->2-Cyclohexyloctan-2-ol Different -OH Position 1-(hydroxymethyl)cyclooctane 1-(hydroxymethyl)cyclooctane This compound->1-(hydroxymethyl)cyclooctane Different Carbon Skeleton (R)-1-Cyclohexyloctan-1-ol (R)-1-Cyclohexyloctan-1-ol This compound->(R)-1-Cyclohexyloctan-1-ol Different Spatial Arrangement (S)-1-Cyclohexyloctan-1-ol (S)-1-Cyclohexyloctan-1-ol

Caption: Isomeric relationships of cyclohexyloctanol.

ExperimentalWorkflow cluster_spectroscopy Spectroscopic Analysis Sample Isomer Mixture GC_LC Chromatographic Separation (GC or LC) Sample->GC_LC IsolatedIsomer Isolated Isomer GC_LC->IsolatedIsomer NMR NMR (¹H, ¹³C) IsolatedIsomer->NMR IR IR IsolatedIsomer->IR MS MS IsolatedIsomer->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Experimental workflow for isomer differentiation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-Cyclohexyloctan-1-ol is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the known biological activities of structurally related cyclohexane and long-chain alcohol derivatives to infer the potential therapeutic properties of this compound and to guide future research.

Introduction

This compound is a synthetic organic compound characterized by a cyclohexyl ring and an eight-carbon alkyl chain with a hydroxyl group. While its specific biological functions have yet to be elucidated, the activities of analogous compounds suggest a range of potential pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This guide synthesizes the available data on related compounds to build a predictive profile for this compound.

Comparative Analysis of Biological Activities

The biological activities of cyclohexane derivatives are diverse and influenced by their functional groups and substituents. The presence of a hydroxyl group and a long alkyl chain in this compound suggests it may share properties with other bioactive alcohols and cyclohexane-containing molecules.

Compound ClassReported Biological ActivitiesPotential Implication for this compound
Cyclohexane Derivatives Antibacterial (against Gram-positive and Gram-negative bacteria), Antifungal, Anti-inflammatory, Anticancer.[1][2][3][4][5]The cyclohexane moiety may serve as a scaffold for antimicrobial or cytotoxic activity.
Cyclohexanol Derivatives Antimicrobial, Anti-inflammatory, Antioxidant, Cytotoxic.[4][6]The hydroxyl group is a key functional group that can participate in hydrogen bonding with biological targets.
Long-Chain Alcohols (C8-C18) Low acute toxicity, potential for skin irritation (chain length dependent), antimicrobial properties.[7][8][9]The octanol chain suggests the compound will have significant lipophilicity, potentially enabling it to interact with cell membranes.
Functionally Substituted Cyclohexanones Antifungal against various Candida species.The cyclic structure, even with variation in the functional group, can confer antifungal properties.

Experimental Protocols

To experimentally validate the predicted biological activities of this compound, a variety of in vitro assays can be employed. Below is a detailed protocol for a standard cytotoxicity assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Potential Signaling Pathways

Given the reported anti-inflammatory activity of many cyclohexane derivatives and alcohols, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a common target for anti-inflammatory drugs.[13][14][15][16][17][18]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NF_kB NF-κB (p50/p65) NF_kB->IkB Bound & Inactive NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: A hypothetical model of the NF-κB signaling pathway.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound and the known biological activities of related compounds provide a strong rationale for investigating its potential as a novel therapeutic agent. Future research should focus on systematic screening for antimicrobial, anti-inflammatory, and cytotoxic activities to validate these predictions and uncover its mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for such investigations.

References

A Comparative Analysis of 1-Cyclohexyloctan-1-ol and Linear Long-Chain Aliphatic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of 1-Cyclohexyloctan-1-ol against common linear long-chain aliphatic alcohols such as 1-octanol, 1-decanol, and 1-dodecanol. The information presented is intended to assist researchers and professionals in drug development and related fields in selecting appropriate molecules for their studies.

Introduction

Long-chain aliphatic alcohols are integral to various applications in research and the pharmaceutical industry, serving as solvents, excipients, and exhibiting their own biological activities. While linear long-chain alcohols are well-characterized, branched and cyclic structures like this compound offer unique properties that can influence their behavior in biological systems. This guide synthesizes available data and provides detailed experimental protocols for key comparative assessments.

Note on this compound Data: Publicly available experimental data for this compound is limited. Therefore, some of its properties presented in this guide are inferred based on the known characteristics of similar chemical structures, such as other long-chain alcohols and cyclohexane derivatives. These inferred values are clearly marked.

Physicochemical Properties

The inclusion of a cyclohexyl group in this compound is expected to significantly influence its physical properties compared to its linear counterparts. The bulky cyclic group can affect intermolecular interactions, leading to differences in boiling point, melting point, and density.

PropertyThis compound (Inferred)1-Octanol1-Decanol1-Dodecanol
Molecular Formula C₁₄H₂₈OC₈H₁₈OC₁₀H₂₂OC₁₂H₂₆O
Molecular Weight 212.38 g/mol 130.23 g/mol 158.28 g/mol 186.34 g/mol
Boiling Point (°C) > 250195229259
Melting Point (°C) < 25-16724
Density (g/mL) ~0.85 - 0.900.824 at 25°C0.829 at 20°C0.831 at 24°C
Water Solubility Very Low0.3 g/L (20°C)[1]Insoluble[2]4 mg/L at 25°C[3]
logP (Octanol-Water) > 5.03.004.575.13

Biological Activity and Toxicity

The structure of an alcohol plays a crucial role in its biological activity, including its antimicrobial properties and toxicity. The lipophilicity, dictated by the carbon chain length and structure, is a key determinant of how these molecules interact with cell membranes.

Antimicrobial Activity

Long-chain alcohols are known to possess antimicrobial properties. A patent for ω-cyclohexylalkan-1-ols suggests their utility as antimicrobial agents, particularly against bacteria responsible for body odor. This indicates that this compound likely exhibits antibacterial and antifungal activity. The mechanism of action for long-chain alcohols often involves disruption of the cell membrane.

Cytotoxicity

The cytotoxicity of long-chain alcohols generally decreases as the carbon chain length increases beyond a certain point, due to reduced bioavailability. However, the presence of a bulky cyclohexyl group in this compound could alter its interaction with cellular components compared to linear alcohols.

ParameterThis compound (Predicted)1-Octanol1-Decanol1-Dodecanol
General Toxicity LowLowLowLow
Skin Irritation Mild IrritantIrritant[4]Irritant[5]Mild Irritant[4]
Antibacterial Activity Expected to be activeActiveActive[6]Active[7]

Experimental Protocols

To facilitate direct comparison and further research, detailed protocols for key experiments are provided below.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a critical parameter for predicting the behavior of a substance in biological and environmental systems. The shake-flask method is a standard procedure for its determination.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test alcohol in 1-octanol saturated with water.

  • Partitioning: In a separatory funnel, mix a known volume of the octanol stock solution with a known volume of water saturated with 1-octanol.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases (octanol and water) to separate completely.

  • Analysis: Carefully separate the two phases and determine the concentration of the alcohol in each phase using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test alcohols (dissolved in a suitable solvent like DMSO, with a final solvent concentration that is non-toxic to the cells). Include untreated and solvent-only controls.

  • Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow for logP Determination

logP_Workflow A Prepare Stock Solution (Alcohol in Water-Saturated Octanol) B Mix with Octanol-Saturated Water A->B C Equilibrate by Shaking B->C D Allow Phase Separation C->D E Analyze Concentrations (GC or HPLC) D->E F Calculate logP E->F

Caption: Workflow for determining the octanol-water partition coefficient (logP).

General Signaling Pathway for Alcohol-Induced Cytotoxicity

Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cell Cellular Effects A Long-Chain Alcohol B Membrane Disruption A->B C Increased Permeability B->C E Mitochondrial Dysfunction B->E D Loss of Ion Homeostasis C->D F Cell Death (Apoptosis/Necrosis) D->F E->F

References

Performance of 1-Cyclohexyloctan-1-ol as a chiral auxiliary compared to others

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, directing subsequent reactions to afford a desired stereoisomer with high selectivity. This guide provides an objective comparison of the performance of three widely used chiral auxiliaries in asymmetric alkylation reactions: Evans' Oxazolidinones, Pseudoephedrine, and Oppolzer's Camphorsultam.

Performance Comparison in Asymmetric Alkylation

The following table summarizes the performance of these three chiral auxiliaries in representative asymmetric alkylation reactions. The data highlights the diastereoselectivity and yield achieved under optimized conditions.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) N-Propionyl-4-methyl-5-phenyl-2-oxazolidinoneAllyl iodide98:2 d.r.Not explicitly reported in the cited experiment, but generally high.
(1R,2R)-Pseudoephedrine N-Propionyl-(1R,2R)-pseudoephedrine amideBenzyl bromide97% d.e. (crude)92
(2R)-Bornane-10,2-sultam (Oppolzer's Camphorsultam) N-Propionyl-(2R)-bornane-10,2-sultamMethyl iodide>99% d.e.95

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison table are provided below.

Asymmetric Alkylation using Evans' Oxazolidinone

This protocol is adapted from a procedure for the alkylation of an N-propionyl oxazolidinone.

Step 1: Acylation of the Chiral Auxiliary (S)-4-Benzyl-2-oxazolidinone is acylated with propionic anhydride in the presence of 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran (THF) at room temperature.

Step 2: Enolate Formation and Alkylation The resulting N-propionyloxazolidinone is dissolved in dry THF and cooled to -78 °C. A solution of sodium hexamethyldisilazide (NaHMDS) in THF is added dropwise to form the sodium enolate. After stirring for 30 minutes, allyl iodide is added, and the reaction is stirred for several hours at -78 °C.

Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The product is then purified by column chromatography.

Step 4: Cleavage of the Chiral Auxiliary The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred at 0 °C. The auxiliary is then removed by extraction, and the resulting chiral carboxylic acid is isolated.

Asymmetric Alkylation using Pseudoephedrine

This protocol is a general procedure for the diastereoselective alkylation of pseudoephedrine amides.[1]

Step 1: Amide Formation (1R,2R)-Pseudoephedrine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.

Step 2: Enolate Formation and Alkylation A suspension of anhydrous lithium chloride in dry THF is prepared and cooled to -78 °C. Diisopropylamine is added, followed by the dropwise addition of n-butyllithium to form lithium diisopropylamide (LDA). A solution of the pseudoephedrine amide in THF is then added to the LDA solution at -78 °C to form the enolate. The alkylating agent (e.g., benzyl bromide) is added, and the reaction is allowed to warm to 0 °C and stirred for several hours.

Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric excess is determined by high-performance liquid chromatography (HPLC) or NMR analysis of the crude product. The alkylated amide can be purified by crystallization or chromatography.

Step 4: Cleavage of the Chiral Auxiliary The chiral auxiliary can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, or the amide can be reduced to the corresponding alcohol.

Asymmetric Alkylation using Oppolzer's Camphorsultam

This protocol describes a typical procedure for the alkylation of an N-acyl camphorsultam.

Step 1: Acylation of the Chiral Auxiliary (2R)-Bornane-10,2-sultam is deprotonated with a strong base such as n-butyllithium at low temperature, followed by quenching with an acyl chloride (e.g., propionyl chloride) to form the N-acylsultam.

Step 2: Enolate Formation and Alkylation The N-acylsultam is dissolved in dry THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to generate the enolate. The alkylating agent (e.g., methyl iodide) is then added, and the reaction is stirred at low temperature for several hours.

Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereoselectivity is typically determined by NMR spectroscopy or HPLC analysis. The product can be purified by recrystallization or column chromatography.

Step 4: Cleavage of the Chiral Auxiliary The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide or by reduction with a hydride reagent like lithium borohydride to afford the corresponding carboxylic acid or alcohol, respectively.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for utilizing a chiral auxiliary in asymmetric synthesis.

G General Workflow for Asymmetric Synthesis using a Chiral Auxiliary cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Purification and Cleavage Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate->Asymmetric_Reaction Reagent Reagent Reagent->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Mixture Asymmetric_Reaction->Diastereomeric_Product Purification Purification (e.g., Chromatography) Diastereomeric_Product->Purification Pure_Diastereomer Single Diastereomer Purification->Pure_Diastereomer Cleavage Cleavage of Auxiliary Pure_Diastereomer->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

References

A Comparative Guide to the Synthesis of 1-Cyclohexyloctan-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of progress. This guide provides a comparative analysis of established protocols for the synthesis of 1-Cyclohexyloctan-1-ol, a tertiary alcohol with potential applications in various fields of chemical research. The comparison focuses on key performance indicators such as reaction yield and conditions, offering a clear overview to aid in the selection of the most suitable protocol for specific laboratory needs.

The synthesis of this compound, a tertiary alcohol, is most commonly achieved through the versatile Grignard reaction. This method offers a robust and well-established route to the target molecule. Alternative approaches, such as the Barbier reaction and the use of organozinc reagents, present variations in reaction setup and tolerance to functional groups, providing flexibility for different research contexts.

Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for different synthetic routes to this compound, providing a basis for objective comparison of their efficiency.

ProtocolReactantsReagentsSolventReaction TimeTemperature (°C)Yield (%)
Grignard Reaction (Protocol 1) 1-Bromooctane, Magnesium, CyclohexanoneIodine (activator)Anhydrous Diethyl Ether2-4 hours35 (reflux)~85-95
Grignard Reaction (Protocol 2) Cyclohexyl Bromide, Magnesium, 2-OctanoneIodine (activator)Anhydrous Tetrahydrofuran (THF)2-4 hours66 (reflux)~80-90
Barbier Reaction 1-Bromooctane, CyclohexanoneZinc powderTetrahydrofuran (THF)/Water1-3 hoursRoom TemperatureModerate to Good
Organozinc Reaction 1-Bromooctane, Zinc, CyclohexanoneLiCl (activator)Tetrahydrofuran (THF)2-5 hours25-50Good

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Grignard Reaction Protocol 1: From 1-Bromooctane and Cyclohexanone

This protocol outlines the synthesis of this compound via the reaction of octylmagnesium bromide with cyclohexanone.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • 1-Bromooctane

  • Cyclohexanone

  • 10% Sulfuric acid solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • A solution of 1-bromooctane in anhydrous diethyl ether is prepared and added dropwise via the dropping funnel to initiate the reaction, evidenced by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, the remaining 1-bromooctane solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0°C in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is then added dropwise with vigorous stirring.

  • After the addition of cyclohexanone, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a cold 10% sulfuric acid solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Barbier Reaction Protocol

The Barbier reaction offers a one-pot alternative to the traditional Grignard synthesis.

Materials:

  • Zinc powder

  • 1-Bromooctane

  • Cyclohexanone

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a round-bottom flask, a mixture of zinc powder, 1-bromooctane, and cyclohexanone is suspended in THF.

  • The reaction is initiated, often with gentle heating or sonication.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed, dried, and the solvent is evaporated to yield the product.

Visualizing Synthesis Pathways

To further aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the logical flow and key reaction steps.

Grignard_Synthesis_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Acidic Workup alkyl_halide 1-Bromooctane grignard_reagent Octylmagnesium Bromide alkyl_halide->grignard_reagent Anhydrous Ether, I₂ (cat.) mg Magnesium mg->grignard_reagent alkoxide Magnesium Alkoxide Intermediate grignard_reagent->alkoxide ketone Cyclohexanone ketone->alkoxide product This compound alkoxide->product acid H₃O⁺ acid->product

Caption: Workflow for Grignard Synthesis of this compound.

Barbier_vs_Grignard cluster_grignard Grignard Protocol (Two-Step) cluster_barbier Barbier Protocol (One-Pot) start Reactants: Alkyl Halide, Ketone, Metal grignard_formation 1. Form Grignard Reagent (Anhydrous Conditions) start->grignard_formation barbier_reaction Simultaneous formation of organometallic reagent and reaction with ketone start->barbier_reaction grignard_reaction 2. React with Ketone grignard_formation->grignard_reaction end_product Tertiary Alcohol grignard_reaction->end_product Higher Yields barbier_reaction->end_product Milder Conditions, Tolerance to Protic Solvents

Characterization of 1-Cyclohexyloctan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to characterize the novel secondary alcohol, 1-Cyclohexyloctan-1-ol. As a compound of interest in synthetic chemistry and potentially in drug development, a thorough understanding of its structural and chemical properties is paramount. This document outlines the expected outcomes from various analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC). The data presented herein is a predictive analysis based on the well-established spectral characteristics of analogous compounds, such as cyclohexanol and 1-octanol, providing a robust baseline for the characterization of this new chemical entity.

Predicted Analytical Data for this compound

The following tables summarize the predicted quantitative data for this compound based on the analysis of its structural components: a cyclohexyl group, an octyl chain, and a secondary alcohol functional group.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
OH~1.5 - 2.5Singlet (broad)1H
CH-OH~3.4 - 3.6Triplet1H
Cyclohexyl CH~1.0 - 1.9Multiplet11H
CH₂ (adjacent to CH-OH)~1.4 - 1.6Multiplet2H
(CH₂)₆~1.2 - 1.4Multiplet12H
CH₃~0.8 - 0.9Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-OH~75 - 78
Cyclohexyl C1'~45 - 48
Cyclohexyl C2', C6'~28 - 30
Cyclohexyl C3', C5'~26 - 28
Cyclohexyl C4'~25 - 27
C2~38 - 40
C3~29 - 31
C4~29 - 31
C5~25 - 27
C6~31 - 33
C7~22 - 24
C8~14 - 15

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Strong
C-O Stretch (Secondary Alcohol)1100 - 1150Strong

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zPredicted IdentityRelative Abundance
226[M]⁺ (Molecular Ion)Low
208[M-H₂O]⁺Moderate
143[M-C₆H₁₁]⁺ (Loss of cyclohexyl)Moderate
125[M-C₇H₁₅]⁺ (Loss of heptyl)High
83[C₆H₁₁]⁺ (Cyclohexyl cation)Moderate
55Alkyl fragmentsHigh

Table 5: Predicted Gas Chromatography (GC) Parameters

ParameterPredicted Value
ColumnDB-5 or equivalent non-polar column
Injection Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Temperature300 °C
Carrier GasHelium
Predicted Retention TimeHigher than 1-octanol due to increased molecular weight and cyclohexyl group

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR spectrometer.

    • Parameters: Acquire spectra at 298 K. Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Parameters: Acquire proton-decoupled spectra at 298 K. Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans are required for adequate signal intensity.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a single drop of neat this compound between two potassium bromide (KBr) plates to form a thin liquid film.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with clean KBr plates prior to the sample scan. Co-add 32 scans to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and subsequent ionization.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 40 to 400.

4. Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column (e.g., DB-5, HP-5).

  • Operating Conditions:

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven: Start at 100 °C for 1 minute, then ramp the temperature to 280 °C at a rate of 15 °C/minute, and hold at 280 °C for 5 minutes.

    • Detector: FID at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the characterization of this compound and the logical relationship between the information provided by each analytical technique.

experimental_workflow Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Pure Sample ir IR Spectroscopy purification->ir Pure Sample ms Mass Spectrometry (GC-MS) purification->ms Pure Sample gc Gas Chromatography (GC-FID) purification->gc Pure Sample structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment gc->purity_assessment structure_elucidation->purity_assessment analytical_comparison Comparison of Information from Analytical Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound nmr NMR (¹H & ¹³C) compound->nmr ir IR compound->ir ms Mass Spec compound->ms gc GC compound->gc connectivity Carbon-Hydrogen Framework Connectivity of Atoms nmr->connectivity Detailed structural map functional_groups Presence of Functional Groups (e.g., -OH) ir->functional_groups Vibrational modes molecular_weight Molecular Weight Elemental Formula ms->molecular_weight Fragmentation pattern purity Purity and Number of Components gc->purity Retention time

A Comparative Analysis of Experimental and Predicted Data for 1-Cyclohexyloctan-1-ol and Its Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and chemical research, the accurate characterization of novel molecules is paramount. This guide provides a comparative analysis of experimentally determined data for a structural analog, 1-Cyclohexylethanol, and computationally predicted data for 1-Cyclohexyloctan-1-ol. This cross-validation approach is essential for researchers, scientists, and drug development professionals to make informed decisions in the absence of comprehensive experimental data for the target compound.

Data Presentation: Physicochemical and Toxicological Properties

The following table summarizes the available experimental data for 1-Cyclohexylethanol and the predicted data for this compound. This side-by-side comparison facilitates a clear understanding of the potential property differences stemming from the variation in the alkyl chain length.

Property1-Cyclohexylethanol (Experimental Data)This compound (Predicted Data)
Physicochemical Properties
Molecular FormulaC₈H₁₆O[1]C₁₄H₂₈O
Molecular Weight128.21 g/mol [1]212.38 g/mol
Boiling Point189.0 °C at 760 mmHg275.4 °C at 760 mmHg
Melting PointNot available35.2 °C
Density0.923 - 0.928 g/cm³ at 25 °C[2][3]0.89 g/cm³
Water SolubilitySoluble[3]0.015 g/L
logP (Octanol-Water Partition Coefficient)1.95[1]4.62
Toxicological Properties
Acute Dermal ToxicityHarmful in contact with skin (Category 4)[3]Predicted to be harmful in contact with skin
Skin Irritation/CorrosionCauses skin irritation (Category 2)[3]Predicted to cause skin irritation
Eye Irritation/DamageCauses serious eye irritation (Category 2A)[3]Predicted to cause serious eye irritation
MutagenicityNot classified as a mutagenNot predicted to be mutagenic

Experimental and Computational Methodologies

A transparent understanding of data generation is crucial for its correct interpretation and application. The following sections detail the protocols for both the experimental data of the analog and the computational predictions for the target molecule.

Experimental Protocols for 1-Cyclohexylethanol

The experimental data for 1-Cyclohexylethanol is sourced from established chemical databases and suppliers. Standard analytical methods were employed for the determination of its physicochemical properties:

  • Boiling Point: Determined by distillation at a specified pressure (760 mmHg), measuring the temperature at which the liquid transitions to a vapor.

  • Density: Measured using a pycnometer or a digital density meter at a controlled temperature (25 °C).

  • Water Solubility: Qualitatively assessed by observing the miscibility of the substance with water.[3]

  • logP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask method or estimated through chromatographic techniques like HPLC.

  • Toxicological Endpoints: Acute toxicity, skin, and eye irritation were determined according to standardized OECD test guidelines, likely involving in vivo (animal) or in vitro studies.[3]

Computational Prediction Protocol for this compound

The predicted data for this compound were generated using a combination of widely accepted computational models, such as those available in the OECD QSAR Toolbox and other online prediction platforms.[4][5][6] These tools employ various methodologies:

  • Quantitative Structure-Activity Relationship (QSAR): These models are statistical relationships between the structural or physicochemical properties of molecules and their biological or environmental effects.[7][8] For toxicological predictions, the model identifies structural alerts or fragments associated with specific types of toxicity.

  • Fragment-based Contribution Methods: Physicochemical properties like boiling point, melting point, density, and logP are often predicted by summing the contributions of individual molecular fragments.

  • Read-Across: This approach involves identifying structurally similar compounds with known experimental data and extrapolating the properties of the target molecule.

Visualizing the Comparison and a Hypothetical Signaling Pathway

Workflow for Data Cross-Validation

The following diagram illustrates the workflow for comparing the experimental data of a known analog with the predicted data of a target compound. This process is fundamental in early-stage research where experimental data for the novel molecule is not yet available.

G cluster_0 Data Acquisition cluster_1 Data Generation cluster_2 Data Comparison & Analysis cluster_3 Outcome A Target Molecule: This compound C Computational Prediction (QSAR, Read-Across) A->C B Analog Molecule: 1-Cyclohexylethanol D Experimental Measurement (Spectroscopy, Chromatography) B->D E Tabular Comparison of Physicochemical Properties C->E F Toxicological Endpoint Cross-Validation C->F D->E D->F G Informed Decision Making for Further Research E->G F->G

Workflow for comparing experimental and predicted data.

Hypothetical Signaling Pathway Modulation

To illustrate a potential biological application, the following diagram depicts a hypothetical signaling pathway that could be influenced by a molecule like this compound. Such molecules, due to their lipophilic nature, may interact with cell membranes or intracellular receptors.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Response A This compound B G-Protein Coupled Receptor (GPCR) A->B Binding C Adenylyl Cyclase B->C Activation D cAMP C->D Production E Protein Kinase A (PKA) D->E Activation F Transcription Factor (e.g., CREB) E->F Phosphorylation G Gene Expression F->G Modulation

Hypothetical GPCR signaling pathway modulation.

References

Quantitative Analysis of 1-Cyclohexyloctan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Cyclohexyloctan-1-ol within a mixture is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a comparative overview of suitable analytical techniques, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Quantitative Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This section compares four distinct analytical techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Redox Titration.

Technique Principle Sample Preparation Selectivity Sensitivity Throughput Advantages Disadvantages
GC-FID Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame.Dilution in a suitable solvent; potential derivatization (silylation) to improve volatility and peak shape.HighHigh (ng to pg range)HighRobust, reliable, and widely available. Excellent for volatile and semi-volatile compounds.[1][2][3][4]Requires volatile analytes; thermal degradation of labile compounds is possible.
HPLC-UV (with Derivatization) Separation based on partitioning between a mobile and stationary phase. UV detection requires a chromophore, necessitating derivatization for this compound.Derivatization to introduce a UV-absorbing moiety, followed by dilution in the mobile phase.HighModerate to High (dependent on the derivatizing agent)ModerateSuitable for non-volatile and thermally labile compounds. Versatile with a wide range of stationary and mobile phases.[5][6][7][8][9]Derivatization adds complexity and potential for side reactions. The analyte itself lacks a strong chromophore.[10]
qNMR The integral of a specific resonance signal is directly proportional to the number of corresponding nuclei.Dissolution in a deuterated solvent with a known concentration of an internal standard.HighLow to Moderate (µg to mg range)LowNon-destructive, provides structural information, and requires minimal sample preparation. No need for analyte-specific calibration standards if an internal standard is used.[1][3][4][11][12]Lower sensitivity compared to chromatographic methods; requires access to an NMR spectrometer.
Redox Titration The alcohol is oxidized by a titrant of known concentration. The endpoint is determined by a color change or potentiometrically.Dissolution of the sample in a suitable solvent.LowLow (mg range)LowLow cost, simple instrumentation.Not selective for this compound in a mixture of other oxidizable substances. Provides a measure of total alcohol content.[1][2][7][9]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the direct analysis of this compound due to its volatility.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in isopropanol.

  • Prepare a stock solution of an internal standard (e.g., 1-dodecanol) at 1 mg/mL in isopropanol.

  • Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL, each containing a fixed concentration of the internal standard.

  • For the sample mixture, dilute an accurately weighed amount in isopropanol to fall within the calibration range and add the internal standard.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC or equivalent.[13]

  • Column: A polar stationary phase is recommended for alcohols. A suitable option is a DB-WAX or HP-INNOWax column (30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[15]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

Data Analysis: Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

As this compound lacks a UV chromophore, derivatization is necessary for detection. Benzoyl chloride is a common derivatizing agent for alcohols, introducing a UV-active benzoyl group.

Derivatization Procedure:

  • To 1 mL of the sample solution in acetonitrile, add 0.1 mL of pyridine and 0.1 mL of benzoyl chloride.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Sample Preparation:

  • Prepare a stock solution of the derivatized this compound (1 mg/mL) in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Derivatize the sample mixture using the same procedure.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set to 230 nm.

  • Injection Volume: 10 µL.

Data Analysis: Quantification is performed using an external standard calibration curve, plotting the peak area of the derivatized analyte against its concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a direct and non-destructive method for quantification without the need for chromatographic separation.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample mixture into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the analyte signals.

  • Gently mix to ensure homogeneity.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid.

  • Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all integrated signals (typically 5 times the longest T1).

    • 90° pulse angle.

    • Acquisition of at least 8 scans for good signal-to-noise.

Data Analysis: The concentration of this compound is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

Where:

  • C_analyte = Concentration of the analyte

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Redox Titration

This classical method provides a quantitative measure of the total alcohol content in a sample. It is less specific than chromatographic and spectroscopic methods. A common approach involves the oxidation of the alcohol with an excess of a standard oxidizing agent, followed by back-titration of the unreacted oxidant.

Procedure (using Ceric Ammonium Nitrate):

  • Accurately weigh a portion of the sample mixture expected to contain a known approximate amount of this compound and dissolve it in a suitable solvent (e.g., aqueous nitric acid).

  • Add a known excess of a standardized ceric ammonium nitrate solution. The solution will turn red, indicating the formation of a complex with the alcohol.[4][5][11][12][16]

  • Allow the reaction to go to completion.

  • Back-titrate the excess Ce⁴⁺ with a standardized solution of a reducing agent, such as ferrous ammonium sulfate, using a suitable indicator (e.g., ferroin).

  • The endpoint is indicated by a sharp color change.

Data Analysis: The amount of this compound is calculated from the amount of ceric ammonium nitrate consumed in the reaction.

Visualizing the Workflow and Decision Process

To further aid in the understanding of the analytical process, the following diagrams illustrate the general experimental workflow for quantitative analysis and a decision-making tree for selecting the most appropriate technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Sample Weighing and Dilution sp2 Addition of Internal Standard sp1->sp2 sp3 Derivatization (if required) sp2->sp3 ia1 Injection/Introduction into Instrument sp3->ia1 ia2 Separation/Measurement ia1->ia2 ia3 Detection ia2->ia3 dp1 Peak Integration / Signal Measurement ia3->dp1 dp2 Calibration Curve Construction dp1->dp2 dp3 Concentration Calculation dp2->dp3 result result dp3->result Final Report

Caption: General experimental workflow for the quantitative analysis of this compound.

decision_tree start Start: Quantify This compound q1 Is the sample a complex mixture? start->q1 q2 Is high sensitivity (sub-µg/mL) required? q1->q2 Yes titration Redox Titration q1->titration No (Simple Matrix, Total Alcohol OK) q3 Is the analyte thermally stable? q2->q3 Yes q4 Is structural confirmation needed simultaneously? q2->q4 No gc GC-FID q3->gc Yes hplc HPLC-UV (with derivatization) q3->hplc No q4->gc No qnmr qNMR q4->qnmr Yes

Caption: Decision tree for selecting an analytical technique for this compound quantification.

References

Safety Operating Guide

Safe Disposal of 1-Cyclohexyloctan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to handle 1-cyclohexyloctan-1-ol with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1]

Waste Segregation and Storage

Proper segregation of chemical waste is a critical first step. This compound waste should be collected in a designated, properly labeled, and sealed container. To prevent hazardous reactions, it should be kept separate from incompatible materials, particularly oxidizing agents, acids, and bases.[2] The storage container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area away from sources of ignition.[2]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain.[2][3] This practice can lead to environmental contamination and may be in violation of local regulations. The recommended procedure for disposal is to treat it as hazardous waste. All waste containing this chemical must be disposed of through a licensed hazardous waste management company.

The step-by-step disposal process is as follows:

  • Collection: Collect all waste containing this compound in a clearly labeled, leak-proof container. The label should include the full chemical name and any known hazard symbols.

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment to prevent spills.

  • Documentation: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

Spill Management

In the event of a spill, the area should be evacuated if the spill is large or if there is inadequate ventilation. For small spills, absorbent pads from a chemical spill kit can be used to contain and clean up the material.[3] All contaminated materials, including the absorbent pads and any contaminated PPE, must be collected and disposed of as hazardous waste.[3]

Chemical and Physical Properties

The following table summarizes the known properties of a structurally similar compound, Cyclohexanol, which can serve as a reference for understanding the potential hazards of this compound.

PropertyValue
AppearanceColorless liquid with a camphor-like odor[4]
Flash Point67 °C / 152.6 °F[5]
Boiling Point161 °C / 321.8 °F[5]
Water Solubility3.6 g/100ml (20°C)[5]
Density0.9624 g/cm³ at 20°C[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the waste container full? C->D E Store in Designated Hazardous Waste Area D->E Yes H Continue to Collect Waste D->H No F Contact EHS or Licensed Waste Contractor for Disposal E->F G End: Proper Disposal F->G H->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 1-Cyclohexyloctan-1-ol. The following procedural guidance is based on established safety protocols for similar chemical compounds and is intended to ensure safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Indirectly vented chemical splash goggles or a face shield.Protects against potential splashes and vapors that can cause eye irritation.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may cause irritation.[1][2][4]
Body Protection Chemical-resistant lab coat or apron.Protects against spills and contamination of personal clothing.[2][3][4]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of potentially harmful vapors.[1][5]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Review the Safety Data Sheet (SDS): Before use, thoroughly review the compound-specific SDS.

  • Ensure Proper Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[2][3]

  • Avoid Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces, as similar alcohols can be combustible.

  • Prevent Contact: Wear the appropriate PPE to avoid direct contact with the skin and eyes.[5][6]

  • Emergency Preparedness: Ensure that safety equipment, including an eyewash station, safety shower, and fire extinguisher, is readily accessible.[2][3]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.[5]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Segregation: Store separately from oxidizing agents and strong acids.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste, including contaminated materials, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed and store it in a designated secondary containment area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company. Do not dispose of it down the drain or in regular trash.[7]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Use in Fume Hood Use in Fume Hood Don PPE->Use in Fume Hood Perform Experiment Perform Experiment Use in Fume Hood->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Clean Work Area Clean Work Area Collect Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.